Product packaging for Mycoplanecin D(Cat. No.:CAS No. 89355-38-4)

Mycoplanecin D

Cat. No.: B12680330
CAS No.: 89355-38-4
M. Wt: 1197.5 g/mol
InChI Key: HRDISPWDYCZRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycoplanecin D is a cyclic peptide antibiotic for research use in combating Mycobacterium tuberculosis (Mtb) and multidrug-resistant tuberculosis (MDR-TB). It belongs to the mycoplanecin family, compounds renowned for their exceptional potency, with Mycoplanecin E demonstrating a minimum inhibition concentration (MIC) as low as 83 ng/mL against Mtb, outperforming the related antibiotic griselimycins by approximately 24-fold . The primary mechanism of action involves high-affinity, nanomolar-range binding to the DNA polymerase III sliding clamp (DnaN), a validated and novel target for anti-tuberculosis drugs . This DnaN-targeting mechanism is distinct from common TB drugs, allowing it to potentially circumvent existing resistance pathways . The structural elucidation of this interaction is supported by a co-crystal structure of Mycoplanecin A bound to DnaN . Mycoplanecins incorporate unique nonproteogenic amino acids, such as homo-amino acids and 4-alkylprolines (e.g., 4-ethylproline), which are critical for target binding and metabolic stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H104N10O13 B12680330 Mycoplanecin D CAS No. 89355-38-4

Properties

CAS No.

89355-38-4

Molecular Formula

C62H104N10O13

Molecular Weight

1197.5 g/mol

IUPAC Name

N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-4-propyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C62H104N10O13/c1-19-22-41-30-47(72(33-41)62(84)51(38(11)12)68(17)60(82)48(73)20-2)59(81)69(18)52-40(14)85-49(74)31-63-53(75)45(28-36(7)8)66(15)58(80)44-23-21-26-70(44)61(83)50(37(9)10)67(16)56(78)42(25-24-34(3)4)64-54(76)46-29-39(13)32-71(46)57(79)43(27-35(5)6)65-55(52)77/h34-47,50-52H,19-33H2,1-18H3,(H,63,75)(H,64,76)(H,65,77)

InChI Key

HRDISPWDYCZRCY-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Mycoplanecin D from Actinoplanes awajinensis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mycoplanecin D is a member of the mycoplanecin complex, a series of potent antimycobacterial cyclic depsipeptides produced by the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus. First discovered in the early 1980s, the mycoplanecins have garnered renewed interest due to their potent activity against Mycobacterium tuberculosis, including resistant strains. Their unique mode of action, targeting the DNA polymerase III sliding clamp (DnaN), presents a promising avenue for the development of new tuberculosis therapeutics. This technical guide provides a comprehensive overview of the discovery, fermentation, extraction, and purification of this compound, with detailed experimental protocols and structured data for scientific reference.

Introduction

The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of novel antibiotics with new mechanisms of action. Natural products have historically been a rich source of antimicrobial agents. The mycoplanecin complex, first isolated from the fermentation broth of Actinoplanes awajinensis subsp. mycoplanecinus (strain No. 41042), represents a promising class of such compounds[1][2].

Recent investigations have led to the isolation and structural elucidation of several mycoplanecin analogues, including this compound[3]. These compounds are cyclic decadepsipeptides containing unusual nonproteinogenic amino acids, such as 4-alkylprolines[3]. This guide focuses specifically on the technical aspects of this compound's discovery and isolation, providing a detailed resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Producing Organism

The producing organism, Actinoplanes awajinensis subsp. mycoplanecinus, was isolated from a soil sample in Japan[2][4]. Key taxonomic characteristics of this strain are summarized in Table 1. The strain is maintained by culture collections such as ATCC (33919) and SANK (90477)[5].

Table 1: Taxonomic Characteristics of Actinoplanes awajinensis subsp. mycoplanecinus

CharacteristicDescription
Colony Color Yellowish-brown to yellowish-orange on agar media[2][4].
Sporangia Globose to subglobose, bearing motile spores[2][4].
Cell Wall Contains meso- and hydroxy-diaminopimelic acid, and glycine[2][4].

Fermentation for this compound Production

This compound is produced by submerged fermentation of Actinoplanes awajinensis. While early studies focused on producing the entire mycoplanecin complex, recent work has utilized specific media to facilitate the isolation of individual analogues[3].

Fermentation Parameters

Optimal production of mycoplanecins is achieved under specific culture conditions. The highest reported antibiotic titer for the mycoplanecin complex is 145 µg/mL[2][4]. Quantitative data for this compound production alone is not detailed in the available literature; it is produced as part of a complex of related compounds.

Table 2: Fermentation Parameters for Mycoplanecin Production

ParameterCondition
Producing Strain Actinoplanes awajinensis subsp. mycoplanecinus No. 41042
Culture Type Submerged Culture[2][4]
Temperature 26°C
Incubation Time Up to 2 weeks for initial growth
Maximum Titer 145 µg/mL (for the entire mycoplanecin complex)[2][4]
Experimental Protocol: Fermentation

This protocol is a synthesis of the methods described for mycoplanecin production.

Materials:

  • Cryopreserved vial of Actinoplanes awajinensis subsp. mycoplanecinus ATCC 33919

  • Seed Culture Medium (e.g., ATCC® Medium 145: Potato-carrot medium)

  • Production Medium (APL Medium)[3]

    • Soluble Starch: 1%

    • Yeast Extract: 0.2%

    • Glucose (Dextrose): 1%

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically rehydrate the freeze-dried culture using the recommended broth (e.g., ATCC Medium 145).

    • Use this suspension to inoculate a seed culture flask containing the seed medium.

    • Incubate at 26°C on a rotary shaker until good growth is observed.

  • Production Culture:

    • Inoculate 300 mL of APL medium in 1-L flasks with the seed culture (e.g., 5-10% v/v)[3].

    • Incubate the production flasks at 26°C on a rotary shaker for the optimal production period (typically determined by time-course experiments monitoring antibiotic activity).

Extraction and Isolation of this compound

The isolation of this compound involves the extraction of the entire complex from the fermentation broth and mycelium, followed by advanced chromatographic separation. Modern techniques such as supercritical fluid extraction (SFE) have been employed for efficient initial extraction[3].

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for designing effective extraction and purification strategies.

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆₂H₁₀₄N₁₀O₁₃MIBiG
Molecular Weight ~1213.56 DaCalculated
Nature Cyclic depsipeptide[3]
Solubility Soluble in organic solvents such as ethyl acetate[1]
Experimental Protocol: Extraction and Purification

The following protocol combines traditional methods with recent advancements for the isolation of this compound.

Part A: Supercritical Fluid Extraction (Initial Extraction)

  • Harvesting: At the end of the fermentation, harvest the whole broth.

  • Adsorption: Add an adsorbent resin (e.g., Amberlite XAD) to the whole broth and stir to adsorb the mycoplanecin complex.

  • SFE: The resin is then subjected to supercritical fluid extraction.

    • System: Waters MV-10 ASFE system or equivalent[3].

    • Supercritical Fluid: Carbon Dioxide (CO₂)

    • Co-solvent: Methanol or Ethanol may be used to modify polarity.

    • Conditions: Optimized pressure and temperature to ensure selective extraction.

    • Collection: The mycoplanecins are collected in the ethyl acetate phase[3].

Part B: Chromatographic Purification

  • Silica Gel Chromatography:

    • Concentrate the crude extract from the SFE step.

    • Apply the concentrated extract to a silica gel column.

    • Elute with a solvent gradient (e.g., chloroform-methanol) to separate fractions based on polarity.

    • Monitor fractions by thin-layer chromatography (TLC) or HPLC and pool the fractions containing the mycoplanecin complex.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the mycoplanecin-rich fractions using preparative reverse-phase HPLC.

    • Column: C18 stationary phase (e.g., Prep PAK-500/C18)[1].

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detection (e.g., at 210 nm).

    • Collect the peak corresponding to this compound, as identified by analytical HPLC and mass spectrometry.

  • Final Purification and Characterization:

    • The collected fraction is concentrated to yield pure this compound.

    • The structure and purity are confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC)[6].

Visualizations

Workflow for this compound Discovery and Isolation

MycoplanecinD_Workflow cluster_Discovery Discovery Phase cluster_Production Production Phase cluster_Isolation Isolation & Purification Phase cluster_Analysis Analysis Phase Soil Soil Sample (Japan) Isolation Isolation of Strain No. 41042 Soil->Isolation Taxonomy Taxonomic Identification (Actinoplanes awajinensis subsp. mycoplanecinus) Isolation->Taxonomy Fermentation Submerged Fermentation (APL Medium, 26°C) Taxonomy->Fermentation Broth Fermentation Broth & Mycelium Fermentation->Broth Extraction Supercritical Fluid Extraction (SFE) Broth->Extraction CrudeExtract Crude Mycoplanecin Complex Extraction->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Fractions Mycoplanecin-rich Fractions SilicaGel->Fractions PrepHPLC Preparative RP-HPLC Fractions->PrepHPLC PureD Pure this compound PrepHPLC->PureD Analysis Structural Elucidation (HRMS, NMR) PureD->Analysis

Caption: Workflow of this compound Discovery and Isolation.

Mycoplanecin Biosynthesis Overview

The mycoplanecins are synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. The biosynthetic gene cluster (BGC) in A. awajinensis orchestrates the assembly of the peptide backbone, including the incorporation of unusual amino acid precursors[3].

Mycoplanecin_Biosynthesis cluster_Precursors Precursor Synthesis cluster_NRPS NRPS Assembly Line cluster_PostModification Post-Assembly Modification AA Standard Amino Acids (e.g., Leucine, Valine, Proline) NRPS Mycoplanecin NRPS (Multi-modular Enzyme Complex) AA->NRPS UAA Unusual Precursors (e.g., L-homoleucine, 4-ethylproline) UAA->NRPS Release Thioesterase-mediated Release & Cyclization NRPS->Release Assembly & Elongation MycoplanecinD This compound Release->MycoplanecinD

References

Griselimycins: A Technical Guide to a Re-emerging Anti-Tuberculosis Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Griselimycins, a class of cyclic peptide antibiotics first discovered in the 1960s, have re-emerged as a highly promising scaffold for the development of new anti-tuberculosis drugs.[1][2][3][4] This technical guide provides an in-depth overview of griselimycins, their molecular target, mechanism of action, and the development of optimized synthetic analogs. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core concepts to support ongoing research and drug development efforts in this area.

Introduction: The Griselimycin Revival

Originally isolated from Streptomyces species, griselimycins demonstrated potent and specific activity against mycobacteria.[1] However, their development was historically deprioritized. Renewed interest in these compounds stems from their novel mechanism of action, which is distinct from all currently approved anti-tuberculosis drugs.[5] This unique mode of action provides a critical advantage in combating drug-resistant Mtb strains.

Lead optimization efforts have led to the creation of synthetic analogs, most notably cyclohexylgriselimycin (CGM), which exhibits improved pharmacokinetic properties and potent efficacy in both in vitro and in vivo models of tuberculosis.[6][7] These advancements have validated the griselimycin scaffold as a viable starting point for the development of a new class of anti-tuberculosis therapeutics.

Mechanism of Action: Targeting the DNA Polymerase Sliding Clamp (DnaN)

Griselimycins exert their bactericidal effect by targeting a crucial component of the bacterial DNA replication machinery: the DNA polymerase sliding clamp, DnaN.[1][2][8] DnaN is a ring-shaped protein that encircles the DNA and acts as a mobile platform for the recruitment of DNA polymerase and other proteins involved in DNA replication and repair.[9]

By binding to a hydrophobic pocket on the DnaN protein, griselimycins allosterically inhibit its interaction with the DNA polymerase.[6][7][9] This disruption of the DnaN-polymerase complex stalls DNA replication, ultimately leading to bacterial cell death.[6][7] The targeting of this essential protein-protein interaction represents a novel and unexploited vulnerability in Mtb.

Below is a diagram illustrating the mechanism of action of griselimycins.

Griselimycin Mechanism of Action Griselimycin Mechanism of Action cluster_replication Bacterial DNA Replication DnaN DnaN (Sliding Clamp) DNAPol DNA Polymerase DnaN->DNAPol Recruits DNA DNA Strand DNAPol->DNA Replicates Griselimycin Griselimycin Griselimycin->DnaN Griselimycin->DNAPol Prevents Interaction

Caption: Mechanism of action of griselimycins.

Quantitative Data Summary

The following tables summarize the key quantitative data for griselimycin and its analogs against Mycobacterium tuberculosis and other mycobacterial species.

Table 1: In Vitro Activity of Griselimycin Analogs against M. tuberculosis
CompoundM. tuberculosis StrainMIC (µM)Intracellular MIC (µM)
Cyclohexylgriselimycin (CGM)H37Rv0.050.17 (in RAW 264.7 macrophages)
SATB-082Replicating Mtb0.04 - 0.11Not Reported

Data sourced from references[5][10].

Table 2: In Vivo Efficacy of Cyclohexylgriselimycin (CGM) in Mouse Models of Tuberculosis
Mouse ModelTreatment Dose (mg/kg/day)Treatment DurationOutcome
Acute TB1004 weeksSignificant reduction in lung CFU counts
Chronic TB1004 weeksSignificant reduction in lung CFU counts
Combination Therapy (with RIF, INH, PZA)100Intensive PhaseEnhanced bactericidal activity of the standard regimen

CFU: Colony Forming Units; RIF: Rifampicin; INH: Isoniazid; PZA: Pyrazinamide. Data represents mean lung log10 CFU counts from groups of mice.[1][3]

Table 3: Activity of Cyclohexylgriselimycin (CGM) against M. abscessus
AssayOutcome
In vitroBactericidal activity
In vivo (mouse model)Reduction of bacterial lung burden

Data sourced from reference[11].

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of griselimycins.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of griselimycin analogs against M. tuberculosis is typically determined using a broth microdilution method.

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).

  • Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted to a standardized concentration and added to each well of the microplate.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Mouse Model of Tuberculosis

The efficacy of griselimycins is assessed in both acute and chronic mouse models of tuberculosis.

  • Infection: BALB/c mice are infected via aerosol exposure with a standardized inoculum of M. tuberculosis H37Rv.

  • Treatment Initiation:

    • Acute Model: Treatment begins the day after infection.

    • Chronic Model: Treatment begins 28 days after infection to allow for the establishment of a chronic infection.

  • Drug Administration: The test compound is administered orally once daily for the specified duration.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs are homogenized. Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates.

  • Data Analysis: Colony forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C, and the log10 CFU per lung is calculated.

The workflow for a typical in vivo efficacy study is depicted below.

In Vivo Efficacy Workflow In Vivo Efficacy Experimental Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Infection Aerosol Infection of Mice with M. tuberculosis Acute Acute Model (Treatment day 1 post-infection) Infection->Acute Chronic Chronic Model (Treatment day 28 post-infection) Infection->Chronic Treatment Daily Oral Administration of Griselimycin Analog Acute->Treatment Chronic->Treatment Euthanasia Euthanasia and Lung Homogenization Treatment->Euthanasia Plating Serial Dilution and Plating on 7H11 Agar Euthanasia->Plating CFU CFU Counting and Data Analysis Plating->CFU

Caption: Workflow for in vivo efficacy studies.

Resistance Mechanisms

A key advantage of griselimycins is the low frequency of resistance development.[2][6] When resistance does occur, it is not through mutations in the DnaN target itself. Instead, the primary mechanism of resistance is the amplification of a chromosomal segment containing the dnaN gene.[1][2][8]

This gene amplification leads to the overexpression of the DnaN protein, effectively titrating the drug away from its site of action.[9] Importantly, this resistance mechanism is associated with a significant fitness cost to the bacteria and is often reversible.[6][7][12]

The logical relationship of the griselimycin resistance mechanism is outlined in the following diagram.

Griselimycin Resistance Mechanism Griselimycin Resistance Mechanism cluster_pressure Selective Pressure cluster_mechanism Resistance Development cluster_consequence Bacterial Consequence Griselimycin_exposure Prolonged Griselimycin Exposure Gene_amplification Amplification of chromosomal segment containing dnaN Griselimycin_exposure->Gene_amplification DnaN_overexpression Overexpression of DnaN protein Gene_amplification->DnaN_overexpression Fitness_cost Significant Fitness Cost Gene_amplification->Fitness_cost Reversibility Potential for Reversibility Gene_amplification->Reversibility Drug_titration Titration of Griselimycin DnaN_overexpression->Drug_titration Reduced_efficacy Reduced Drug Efficacy Drug_titration->Reduced_efficacy

Caption: Logical flow of the griselimycin resistance mechanism.

Conclusion and Future Directions

Griselimycins represent a compelling and validated new approach to the treatment of tuberculosis. Their novel mechanism of action, potent bactericidal activity against both drug-sensitive and drug-resistant strains, and the low frequency of resistance make them an attractive class of compounds for further development. The synthetic accessibility of potent analogs like CGM opens the door for further optimization of their pharmacokinetic and pharmacodynamic properties. Future research should focus on advancing lead candidates through preclinical and clinical development, as well as exploring the potential of griselimycins in combination therapies to shorten and simplify the treatment of tuberculosis. The continued investigation of this re-emerging antibiotic class holds significant promise in the global fight against this devastating disease.

References

The Mode of Action of Mycoplanecin D: A Technical Guide to Its Inhibition of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycoplanecins represent a potent class of cyclic peptide antibiotics with significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document provides an in-depth technical overview of the mechanism of action of Mycoplanecin D and its analogues. Recent studies have identified the DNA polymerase III sliding clamp, DnaN, as the direct molecular target of mycoplanecins.[1][2][3][4][5] This interaction, characterized by nanomolar affinity, disrupts DNA replication, leading to the induction of the SOS DNA damage response and subsequent bacterial cell death.[1][2] The unique mechanism of action, distinct from many current anti-tubercular agents, positions mycoplanecins as promising candidates for further development, particularly in the context of combating drug-resistant Mtb strains.[5] This guide summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual workflows and pathway diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Targeting the DNA Sliding Clamp (DnaN)

The primary bactericidal activity of the mycoplanecin class of antibiotics against Mycobacterium tuberculosis is achieved through the specific inhibition of DNA replication. The validated molecular target is the β-clamp of DNA polymerase III, a protein encoded by the dnaN gene.[1][2][3][4][5]

The DnaN sliding clamp is a ring-shaped protein that encircles the DNA strand. Its critical function is to tether the DNA polymerase III holoenzyme to the DNA template, ensuring high processivity during replication. By binding to DnaN, mycoplanecins effectively obstruct this interaction. This leads to the stalling of the replication fork, which is interpreted by the cell as significant DNA damage.

Consequently, the bacterium initiates a robust SOS response, a global DNA damage repair system.[2] This is characterized by the upregulation of key proteins such as RecA and RadA.[2] However, the persistent inhibition of DnaN prevents the resolution of the replication block, ultimately leading to catastrophic DNA damage and cell death. The co-crystal structure of Mycoplanecin A bound to DnaN has been resolved, providing atomic-level insight into the binding interaction.[1][2][4]

cluster_0 Mycobacterium tuberculosis Cell MPD This compound DnaN DnaN (DNA Sliding Clamp) MPD->DnaN Binds with nanomolar affinity Replication DNA Replication MPD->Replication Inhibits PolIII DNA Polymerase III DnaN->PolIII Associates DnaN->Replication Tethers Pol III to DNA PolIII->Replication DNA Bacterial DNA DNA->Replication SOS SOS Response Induction (RecA, RadA ↑) Replication->SOS Stalled Replication Fork Triggers Death Cell Death SOS->Death Leads to cluster_mic MIC Determination Workflow prep_media Prepare 7H10 Agar + OADC mix Add Drug to Agar, Pour Plates prep_media->mix prep_drug Create Serial Dilutions of this compound prep_drug->mix inoculate Inoculate Plates mix->inoculate prep_ino Prepare Mtb Inoculum (McFarland Std.) prep_ino->inoculate incubate Incubate 14-21 Days (37°C, 5% CO₂) inoculate->incubate read Read MIC Value (>99% Inhibition) incubate->read cluster_mst Microscale Thermophoresis (MST) Workflow express Express & Purify His-tagged DnaN label_prot Label DnaN with Fluorescent Dye express->label_prot mix Mix Labeled DnaN with Ligand label_prot->mix prep_ligand Prepare Serial Dilution of this compound prep_ligand->mix load Load Samples into Capillaries mix->load measure Measure Thermophoresis in MST Instrument load->measure analyze Analyze Data & Calculate KD measure->analyze

References

The Potent Anti-Mycobacterial Action of Mycoplanecins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycoplanecins are a class of cyclic peptide antibiotics that have demonstrated significant promise as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their unique mechanism of action, targeting the DNA polymerase III sliding clamp (DnaN), sets them apart from many existing anti-tubercular drugs, offering a potential solution to the growing challenge of multidrug-resistant tuberculosis. This technical guide provides an in-depth overview of the biological activity and antibacterial spectrum of Mycoplanecins, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Biological Activity and Antibacterial Spectrum

Mycoplanecins exhibit a narrow but potent spectrum of antibacterial activity, primarily directed against mycobacteria. This specificity makes them attractive candidates for targeted therapy, potentially minimizing the off-target effects on the host microbiome often associated with broad-spectrum antibiotics.

Quantitative Antibacterial Data

The antibacterial efficacy of Mycoplanecins is highlighted by their low minimum inhibitory concentrations (MICs) against various Mycobacterium species. Mycoplanecin E, in particular, has shown remarkable potency against M. tuberculosis. The available quantitative data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MICs) of Mycoplanecin E

Bacterial StrainMIC (ng/mL)
Mycobacterium tuberculosis83[1][2][3]

Table 2: In Vitro Activity of Dihydromycoplanecin A Against Various Mycobacteria

Bacterial SpeciesMIC Range (µg/mL)
Mycobacterium tuberculosis<0.0125 - 25[1]
Mycobacterium intracellulare<0.0125 - 25[1]
Mycobacterium kansasii<0.0125 - 25[1]
Mycobacterium marinum0.19 - 0.39[4]

Note: The wide range for some values reflects data from multiple strains and experimental conditions.

The activity of Mycoplanecins against Gram-positive and Gram-negative bacteria is not extensively documented in the available literature, suggesting a targeted action against mycobacteria.

Mechanism of Action: Targeting the DNA Sliding Clamp (DnaN)

The primary molecular target of Mycoplanecins is the DNA polymerase III sliding clamp, DnaN.[2][5] This protein is a crucial component of the bacterial replisome, forming a ring-like structure that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA replication. By binding to DnaN, Mycoplanecins inhibit its function, thereby halting DNA replication and leading to bacterial cell death. This mechanism is distinct from that of many currently used anti-tuberculosis drugs, which often target cell wall synthesis or RNA polymerase.

Mycoplanecin_Mechanism_of_Action Mycoplanecin Mycoplanecin DnaN DNA Sliding Clamp (DnaN) Mycoplanecin->DnaN Binds to DNA_Replication DNA Replication Mycoplanecin->DNA_Replication Inhibits DNA_Polymerase DNA Polymerase III DnaN->DNA_Polymerase Tethers DNA_Polymerase->DNA_Replication Mediates Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to cessation of

Figure 1: Simplified signaling pathway of Mycoplanecin's mechanism of action.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of Mycoplanecins.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against mycobacteria.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well U-bottom microtiter plates

  • Mycoplanecin stock solution of known concentration

  • Bacterial culture of Mycobacterium species in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer colonies of the Mycobacterium strain to a sterile tube containing saline and glass beads.

    • Vortex to create a uniform suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Serial Dilution of Mycoplanecin:

    • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the Mycoplanecin stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted Mycoplanecin.

    • Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.

    • Incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of Mycoplanecin that completely inhibits visible growth of the bacteria.

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of Mycoplanecin in 96-well plate start->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for MIC determination by broth microdilution.

DnaN Binding Assay (Microscale Thermophoresis)

Microscale thermophoresis (MST) is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and its ligand.

Materials:

  • Purified, fluorescently labeled DnaN protein

  • Mycoplanecin solution of known concentration

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument and capillaries

Procedure:

  • Sample Preparation:

    • Prepare a series of 16 dilutions of the Mycoplanecin solution in the assay buffer. The highest concentration should be at least 20-fold higher than the expected dissociation constant (Kd).

    • Prepare a solution of fluorescently labeled DnaN at a constant concentration (typically in the low nanomolar range).

  • Binding Reaction:

    • Mix each Mycoplanecin dilution with an equal volume of the labeled DnaN solution.

    • Allow the binding reaction to equilibrate at room temperature for a specified time.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries in the MST instrument.

    • The instrument applies a microscopic temperature gradient and measures the movement of the fluorescently labeled DnaN. The thermophoretic movement changes upon binding of Mycoplanecin.

  • Data Analysis:

    • The change in thermophoresis is plotted against the logarithm of the Mycoplanecin concentration.

    • The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd), which represents the binding affinity.

Biosynthesis of Mycoplanecins

Mycoplanecins are synthesized by a non-ribosomal peptide synthetase (NRPS) machinery encoded by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for potential bioengineering efforts to create novel Mycoplanecin analogs with improved properties.

Mycoplanecin_Biosynthesis_Gene_Cluster cluster_0 Mycoplanecin Biosynthetic Gene Cluster NRPS_Genes NRPS Genes (mypA, mypB, mypC) Precursor_Genes Precursor Biosynthesis Genes (e.g., for 4-alkylprolines) Mycoplanecin_Product Mycoplanecin NRPS_Genes->Mycoplanecin_Product Synthesizes Precursor_Genes->NRPS_Genes Provides unusual monomers Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases) Resistance_Gene Self-Resistance Gene (mypR) Tailoring_Enzymes->Mycoplanecin_Product Modifies Amino_Acids Amino Acid Precursors Amino_Acids->NRPS_Genes Incorporated by

Figure 3: Key components of the Mycoplanecin biosynthetic gene cluster.

Conclusion and Future Directions

Mycoplanecins represent a promising class of anti-mycobacterial agents with a potent and specific mechanism of action. Their ability to target DnaN offers a valuable new strategy in the fight against tuberculosis, particularly in the context of rising drug resistance. Further research should focus on a broader characterization of the antibacterial spectrum of different Mycoplanecin analogues, optimization of their pharmacokinetic and pharmacodynamic properties, and exploration of synergistic combinations with existing anti-tuberculosis drugs. The elucidation of their biosynthetic pathway also opens up exciting possibilities for synthetic biology approaches to generate novel, even more potent derivatives. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and potential clinical application of this important class of antibiotics.

References

The Role of DnaN as a Mycoplanecin Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bacterial DNA polymerase III sliding clamp, DnaN, as a validated target for the potent antitubercular antibiotics, mycoplanecins. This document synthesizes key quantitative data, details the experimental protocols used to elucidate this interaction, and provides visual representations of the mechanism of action and experimental workflows.

Executive Summary

Mycoplanecins are a class of cyclic peptide antibiotics with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Recent research has identified the DNA polymerase III sliding clamp, DnaN, as the direct molecular target of mycoplanecins.[1][2][3] This interaction inhibits DNA replication, leading to bacterial cell death. Mycoplanecins bind to DnaN with nanomolar affinity, and certain derivatives, such as Mycoplanecin E, exhibit remarkably low minimum inhibitory concentrations (MIC) against M. tuberculosis, surpassing older compounds like griselimycin by a significant margin.[1][2] The validation of DnaN as a mycoplanecin target opens a promising avenue for the development of novel anti-tuberculosis therapeutics with a distinct mechanism of action.[1]

Quantitative Data: Mycoplanecin-DnaN Interaction

The following table summarizes the key quantitative data characterizing the interaction between mycoplanecins and DnaN, as well as their antimycobacterial activity.

CompoundTargetOrganismParameterValueReference
Mycoplanecin ADnaNE. coli (co-crystal structure)BindingBinds to the same pocket as griselimycin[1]
MycoplanecinsDnaNMycobacterium sp.Binding Affinity (KD)Nanomolar (nM) range[1][2]
Mycoplanecin EWhole-cellMycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)83 ng/mL[1][2]
GriselimycinWhole-cellMycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)~2000 ng/mL (24-fold higher than Mycoplanecin E)[1][2]

Mechanism of Action: Inhibition of DNA Replication

Mycoplanecin exerts its antibacterial effect by directly binding to the DnaN protein. DnaN, the β-clamp, is a ring-shaped protein that encircles DNA and acts as a sliding platform for DNA polymerase III, ensuring processive DNA replication. By binding to a hydrophobic pocket on DnaN, mycoplanecin allosterically inhibits the interaction between DnaN and the DNA polymerase III α-subunit. This disruption of the replisome machinery halts DNA synthesis, ultimately leading to bacterial death.

cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Mycoplanecin DNA DNA Template DnaN DnaN (β-clamp) DNA->DnaN encircles PolIII DNA Polymerase III DnaN->PolIII recruits & tethers Blocked DNA Replication Blocked DnaN->Blocked interaction with PolIII is inhibited Replication Processive DNA Replication PolIII->Replication catalyzes Mycoplanecin Mycoplanecin Mycoplanecin->DnaN binds to

Mechanism of DnaN Inhibition by Mycoplanecin.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between mycoplanecin and DnaN.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is adapted from standard broth microdilution methods for M. tuberculosis.[4][5][6][7]

Objective: To determine the lowest concentration of a mycoplanecin derivative that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Mycoplanecin E (or other derivatives) stock solution in DMSO.

  • Sterile 96-well microtiter plates.

  • Plate reader or visual inspection.

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 105 CFU/mL.

  • Drug Dilution: Prepare a serial two-fold dilution of Mycoplanecin E in supplemented Middlebrook 7H9 broth in the 96-well plates. The final concentrations should typically range from 0.01 to 10 µg/mL. Include a drug-free control well (inoculum only) and a sterility control well (broth only).

  • Inoculation: Add the prepared M. tuberculosis inoculum to each well, except for the sterility control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the determination of the binding affinity between mycoplanecin and DnaN using microscale thermophoresis.[8][9][10][11]

Objective: To quantify the dissociation constant (KD) of the Mycoplanecin-DnaN interaction.

Materials:

  • Purified recombinant DnaN protein.

  • Fluorescently labeled DnaN (e.g., via NHS-ester dye coupling).

  • Mycoplanecin A (or other derivatives).

  • MST buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween 20).

  • MST instrument (e.g., Monolith NT.115).

  • Hydrophilic capillaries.

Procedure:

  • Protein Labeling: Label the purified DnaN protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye using a desalting column.

  • Sample Preparation: Prepare a series of 16 dilutions of the mycoplanecin compound in MST buffer, starting from a high concentration (e.g., 10 µM) with a 1:1 serial dilution.

  • Complex Formation: To each mycoplanecin dilution, add a constant concentration of the fluorescently labeled DnaN (e.g., 50 nM final concentration). Mix gently and incubate for 10 minutes at room temperature to allow the binding to reach equilibrium.

  • Capillary Loading: Load the samples into the hydrophilic capillaries.

  • MST Measurement: Place the capillaries into the MST instrument. The instrument will apply an infrared laser to create a microscopic temperature gradient and measure the movement of the fluorescently labeled DnaN. The extent of this movement (thermophoresis) changes upon binding of the mycoplanecin.

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the mycoplanecin concentration. The dissociation constant (KD) is then determined by fitting the resulting binding curve using the appropriate model (e.g., the law of mass action).

cluster_prep Sample Preparation cluster_measurement MST Measurement & Analysis P1 Label DnaN with fluorescent dye P3 Mix labeled DnaN with each Mycoplanecin dilution P1->P3 P2 Prepare serial dilution of Mycoplanecin P2->P3 P4 Incubate to reach binding equilibrium P3->P4 M1 Load samples into hydrophilic capillaries P4->M1 M2 Measure thermophoresis in MST instrument M1->M2 M3 Plot change in thermophoresis vs. Mycoplanecin concentration M2->M3 M4 Fit binding curve to determine KD M3->M4

Experimental Workflow for MST-based Binding Affinity Determination.

Conclusion

The identification and validation of DnaN as the molecular target of mycoplanecins represent a significant advancement in the field of tuberculosis drug discovery. The potent, nanomolar-level inhibition of this essential component of the bacterial DNA replication machinery provides a clear mechanism of action and a strong foundation for the development of new anti-tubercular agents. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate this promising class of antibiotics and their interactions with DnaN, with the ultimate goal of developing more effective treatments for tuberculosis.

References

The Convergent Evolution of DnaN Inhibitors: A Technical Deep Dive into the Relationship Between Mycoplanecin D and Griselimycin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Homburg, Germany & Shanghai, China – November 18, 2025 – In the ongoing battle against multidrug-resistant tuberculosis, the scientific community has found a promising new target: the DNA polymerase III sliding clamp, DnaN. This technical guide explores the relationship between two classes of potent DnaN inhibitors, the well-established griselimycins and the more recently characterized mycoplanecins. This document, intended for researchers, scientists, and drug development professionals, will provide an in-depth analysis of their shared mechanism of action, comparative bioactivities, and the biosynthetic link that connects these two distinct families of natural products.

Executive Summary

Griselimycins and mycoplanecins are cyclic depsipeptide antibiotics that, despite structural differences, share a common mechanism of action by targeting the mycobacterial DnaN sliding clamp. This inhibition disrupts DNA replication, leading to bactericidal activity against Mycobacterium tuberculosis. Notably, mycoplanecins, such as Mycoplanecin E, have demonstrated significantly greater potency than griselimycin, with an approximately 24-fold lower minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv.[1][2][3] The discovery of the mycoplanecin biosynthetic gene cluster was made possible through genome mining, using key enzymes from the griselimycin biosynthetic pathway as probes. This shared biosynthetic heritage, targeting the production of unusual non-proteinogenic amino acids, underscores a fascinating case of convergent evolution in the microbial world. This guide will detail the quantitative data supporting these findings, outline the experimental protocols used for their characterization, and provide visual representations of the key molecular and experimental pathways.

Comparative Quantitative Data

The following tables summarize the key quantitative data for mycoplanecins and griselimycins, highlighting their antimicrobial activity and binding affinities for their molecular target, DnaN.

Table 1: In Vitro Antimicrobial Activity

CompoundOrganismMICFold-Potency vs. Griselimycin
Mycoplanecin EMycobacterium tuberculosis H37Rv83 ng/mL~24x
GriselimycinMycobacterium tuberculosis H37Rv2 µg/mL1x
Mycoplanecins (general)Mycobacterium smegmatis0.0625 - 0.5 µg/mLN/A
Mycoplanecins (general)Griselimycin-resistant M. smegmatis4 - 8 µg/mLN/A

Table 2: DnaN Binding Affinity

LigandDnaN SourceMethodDissociation Constant (KD)
GriselimycinM. smegmatisMST6.5 ± 5.9 nM
Mycoplanecin AM. smegmatisMST95.4 ± 58.0 nM
Mycoplanecin BM. smegmatisMST24.4 ± 11.9 nM
GriselimycinM. tuberculosisSPR1.0 x 10-10 M
CyclohexylgriselimycinM. tuberculosisSPR2.0 x 10-10 M
GriselimycinGram-negative OrthologsVarious7 - 496 nM

Table 3: In Vivo Efficacy of Cyclohexyl-griselimycin (CGM)

Animal ModelTreatmentDosageOutcome
M. abscessus infected miceCGM250 mg/kg10-fold reduction in lung CFU
Tuberculosis infected miceCGMNot specifiedEquivalent activity to isoniazid; 3.78 log10 reduction in lung CFU over 3 months
Tuberculosis infected miceCGM + RIF + INH + PZA100 mg/kg/dayEnhanced bactericidal activity of the standard regimen

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for Mycobacterium tuberculosis

This protocol is based on the EUCAST broth microdilution reference method.[4][5]

  • Inoculum Preparation:

    • M. tuberculosis colonies are scraped from solid medium and transferred to a tube containing saline, Tween 80, and glass beads.

    • The suspension is vortexed for 30-60 seconds to ensure a homogenous mixture.

    • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

    • The inoculum is allowed to settle for 15 minutes to allow larger clumps to sediment. The supernatant is then used for the assay.

  • Assay Plate Preparation:

    • A 96-well microtiter plate is prepared with serial dilutions of the test compounds (mycoplanecins and griselimycins) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

    • The final inoculum concentration in each well should be approximately 105 CFU/mL.

  • Incubation:

    • The microtiter plate is incubated at 37°C.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth of the mycobacteria.

    • Growth is assessed visually, often with the aid of a mirror box, or using a semi-automated plate reader.[6][7]

DnaN Binding Affinity Assays

Binding affinities of mycoplanecins and griselimycins to DnaN have been determined using Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR).

  • Microscale Thermophoresis (MST): This technique measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement. By titrating a fluorescently labeled DnaN protein with increasing concentrations of the antibiotic, a binding curve can be generated to determine the dissociation constant (KD).[3]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects molecular interactions in real-time. DnaN is immobilized on a sensor chip, and a solution containing the antibiotic is flowed over the surface. The binding of the antibiotic to DnaN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the association and dissociation rates at different antibiotic concentrations, the KD can be calculated.[8]

In Vivo Efficacy in a Mouse Model of Mycobacterial Infection

This protocol is a generalized representation based on studies with cyclohexyl-griselimycin.[9][10][11]

  • Animal Model: Immunocompromised mice (e.g., NOD SCID mice) are often used for M. abscessus infection models, while other strains are used for tuberculosis models.

  • Infection: Mice are infected intranasally with a defined inoculum of the mycobacterial strain (e.g., 106 CFU of M. abscessus).

  • Treatment: Treatment is initiated at a specified time post-infection (e.g., 1 day). The antibiotic is administered daily via oral gavage for a defined period (e.g., 10 consecutive days).

  • Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and organs (e.g., lungs, spleen) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU).

  • Data Analysis: The reduction in CFU in treated groups is compared to that in a vehicle-treated control group to determine the in vivo efficacy of the antibiotic.

Visualizations

Mechanism of Action: Inhibition of the DnaN Sliding Clamp

The following diagram illustrates the shared mechanism of action of mycoplanecins and griselimycins.

DnaN_Inhibition Mechanism of DnaN Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Antibiotics Replisome Replisome DnaN DnaN Sliding Clamp Replisome->DnaN contains DNA_Polymerase DNA Polymerase III DnaN->DNA_Polymerase tethers to DNA Inhibition Inhibition of DNA Replication DnaN->Inhibition disrupts interaction with DNA Polymerase III DNA DNA Template DNA_Polymerase->DNA replicates Antibiotics Mycoplanecins & Griselimycins Antibiotics->DnaN bind to hydrophobic pocket

Caption: Inhibition of the DnaN sliding clamp by mycoplanecins and griselimycins.

Biosynthesis of the 4-Alkylproline Precursor

This diagram outlines the initial steps in the biosynthesis of the unusual 4-alkylproline residues found in griselimycins and mycoplanecins.

Proline_Biosynthesis Biosynthesis of 4-Alkylproline Precursor Leucine L-Leucine GriE GriE (Hydroxylase) Leucine->GriE Hydroxyleucine 5-Hydroxyleucine GriF GriF (Dehydrogenase) Hydroxyleucine->GriF Semialdehyde 4-Methylglutamate-5-semialdehyde Spontaneous Spontaneous Cyclization Semialdehyde->Spontaneous Cyclized_Intermediate Cyclized Intermediate GriH GriH (Reductase) Cyclized_Intermediate->GriH MePro (2S,4R)-4-Methylproline GriE->Hydroxyleucine GriF->Semialdehyde Spontaneous->Cyclized_Intermediate GriH->MePro

Caption: Biosynthetic pathway for (2S,4R)-4-methylproline formation.

Experimental Workflow: Genome Mining for Mycoplanecin Biosynthetic Gene Cluster

The following workflow illustrates the process of identifying the mycoplanecin biosynthetic gene cluster.

Genome_Mining_Workflow Workflow for Mycoplanecin BGC Discovery Start Known Griselimycin Biosynthetic Gene Cluster Bait_Genes Identify Bait Genes: GriE and GriF Start->Bait_Genes Genome_Mining Genome Mining of Actinobacteria Databases Bait_Genes->Genome_Mining Identify_Homologs Identify Homologous Gene Clusters Genome_Mining->Identify_Homologs Mycoplanecin_BGC Mycoplanecin Biosynthetic Gene Cluster Identify_Homologs->Mycoplanecin_BGC

Caption: Experimental workflow for identifying the mycoplanecin BGC.

Conclusion

The relationship between mycoplanecins and griselimycins provides a compelling narrative for modern antibiotic discovery and development. It highlights the power of genomics to uncover novel bioactive compounds by leveraging knowledge of existing biosynthetic pathways. The superior potency of mycoplanecins against M. tuberculosis suggests they may represent a more promising therapeutic avenue, potentially overcoming some of the limitations observed with earlier griselimycin candidates. The validation of DnaN as a viable antibacterial target opens up new possibilities for the design of novel therapeutics to combat the global threat of tuberculosis. Further research into the structure-activity relationships of mycoplanecins and the optimization of their pharmacokinetic properties will be crucial in translating their potent in vitro activity into clinical success.

References

In Vitro Evaluation of Mycoplanecin E Against Mycobacterium tuberculosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Mycoplanecin E against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Mycoplanecin E, a member of the mycoplanecin family of cyclic peptides, has demonstrated significant promise as a potent anti-tuberculosis agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

Mycoplanecin E exhibits potent bactericidal activity against Mycobacterium tuberculosis. The available quantitative data from in vitro studies are summarized below.

Compound Target Organism Metric Value Reference
Mycoplanecin EMycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)83 ng/mL[1][2]
MycoplanecinsDnaNBinding AffinityNanomolar range[1][2]
Dihydromycoplanecin AMycobacterium tuberculosisMIC<0.0125 to 25 µg/mL[3]

Note: Dihydromycoplanecin A is a related compound, and its activity provides further context for the potential of the mycoplanecin class of antibiotics.

Mechanism of Action

Mycoplanecin E exerts its antimycobacterial effect through a distinct mechanism of action compared to many currently used tuberculosis drugs. It targets the DNA polymerase III sliding clamp, DnaN, a critical component of the bacterial replisome.[1][4] This interaction disrupts DNA replication, ultimately leading to bacterial cell death. The high-affinity binding in the nanomolar range underscores the potency of this interaction.[1][2]

cluster_0 Mycoplanecin E Action Mycoplanecin E Mycoplanecin E DnaN DNA Polymerase III Sliding Clamp (DnaN) Mycoplanecin E->DnaN Binds with nanomolar affinity Inhibition Inhibition of DNA Replication Mycoplanecin E->Inhibition Leads to DNA_Replication DNA Replication Machinery DnaN->DNA_Replication Essential component of Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of Mycoplanecin E against M. tuberculosis.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to evaluate the efficacy of Mycoplanecin E against Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Mycoplanecin E against M. tuberculosis is determined to identify the lowest concentration of the compound that inhibits visible bacterial growth.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Mycoplanecin E stock solution

  • 96-well microplates

  • Incubator (37°C)

  • Spectrophotometer or resazurin-based indicator dye

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).

  • Serial Dilution: Prepare serial dilutions of Mycoplanecin E in 7H9 broth in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of Mycoplanecin E where no visible growth is observed.[2] This can be assessed visually or by using a growth indicator like AlamarBlue (resazurin), where a color change indicates bacterial viability.

cluster_1 MIC Determination Workflow Start Start Prepare_Mtb Prepare M. tuberculosis Inoculum Start->Prepare_Mtb Inoculate Inoculate Microplate Prepare_Mtb->Inoculate Serial_Dilute Serially Dilute Mycoplanecin E Serial_Dilute->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Caption: General workflow for Minimum Inhibitory Concentration (MIC) assay.

Intracellular Activity Assay

To assess the efficacy of Mycoplanecin E against intracellular Mtb, an in vitro model using macrophage cell lines is employed.

Materials:

  • Murine macrophage cell line (e.g., J774)

  • Autoluminescent M. tuberculosis strain (e.g., H37Rv_LuxABCDE)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Mycoplanecin E

  • Luminometer

Procedure:

  • Macrophage Culture: Culture J774 macrophages in a 96-well plate until adherent.

  • Infection: Infect the macrophage monolayer with the autoluminescent M. tuberculosis strain.

  • Compound Addition: After allowing for phagocytosis, wash the cells to remove extracellular bacteria and add fresh medium containing various concentrations of Mycoplanecin E.

  • Incubation: Incubate the infected cells for a defined period (e.g., 3-7 days).

  • Luminescence Measurement: Measure the luminescence at different time points. A decrease in luminescence corresponds to a reduction in intracellular bacterial viability.

  • Data Analysis: The 90% effective concentration (EC90), the concentration of the compound that reduces luminescence by 90%, can be calculated.

cluster_2 Intracellular Activity Workflow Culture_Macrophages Culture Macrophages Infect_Cells Infect with Autoluminescent Mtb Culture_Macrophages->Infect_Cells Add_Compound Add Mycoplanecin E Infect_Cells->Add_Compound Incubate_Cells Incubate Add_Compound->Incubate_Cells Measure_Luminescence Measure Luminescence Incubate_Cells->Measure_Luminescence Analyze_Data Calculate EC90 Measure_Luminescence->Analyze_Data

Caption: Workflow for assessing intracellular activity against M. tuberculosis.

Conclusion

Mycoplanecin E represents a promising lead compound for the development of new anti-tuberculosis therapies. Its potent in vitro activity, coupled with a novel mechanism of action targeting DnaN, suggests potential efficacy against drug-resistant strains of Mycobacterium tuberculosis. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued evaluation of Mycoplanecin E and other related compounds.

References

Methodological & Application

Total Synthesis of Mycoplanecin A: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycoplanecin A is a potent antitubercular macrocyclic depsipeptide that has garnered significant interest within the scientific community due to its novel mechanism of action targeting the DnaN sliding clamp of Mycobacterium tuberculosis. This document provides a detailed protocol for the total synthesis of Mycoplanecin A, based on the first reported convergent, solution-phase approach. The synthesis is notable for its construction of two unique trans-4-alkylated-L-proline residues and a challenging macrolactamization step. This protocol is intended to provide researchers with the necessary information to replicate this synthesis for further biological investigation and the development of novel analogues.

Overall Synthetic Strategy

The total synthesis of Mycoplanecin A is achieved through a convergent approach, wherein two key peptide fragments, a hexapeptide "western" fragment and a tetrapeptide "eastern" fragment, are synthesized separately and then coupled. The resulting linear decapeptide undergoes deprotection and subsequent macrocyclization to form the characteristic 13-membered ring. The synthesis is completed by the removal of a final protecting group and acylation.

MycoplanecinA_Synthesis_Strategy cluster_western Western Fragment Synthesis cluster_eastern Eastern Fragment Synthesis cluster_coupling_macrocyclization Fragment Coupling and Macrocyclization cluster_final_steps Final Steps W_start Building Blocks Hexapeptide Hexapeptide Fragment (18) W_start->Hexapeptide Multi-step synthesis Coupling Fragment Coupling Hexapeptide->Coupling E_start Building Blocks Tetrapeptide Tetrapeptide Fragment (22) E_start->Tetrapeptide Multi-step synthesis Tetrapeptide->Coupling Linear_Decapeptide Linear Decapeptide (23) Coupling->Linear_Decapeptide Macrocyclization Macrocyclization Linear_Decapeptide->Macrocyclization Cyclic_Peptide Cyclic Peptide (24) Macrocyclization->Cyclic_Peptide Deprotection Deprotection Cyclic_Peptide->Deprotection Acylation Acylation Deprotection->Acylation Mycoplanecin_A Mycoplanecin A Acylation->Mycoplanecin_A

Figure 1: Convergent total synthesis strategy for Mycoplanecin A.

Data Presentation

The total synthesis was achieved in 18 steps for the longest linear sequence with an overall yield of 5.2%[1]. Key quantitative data for the fragment coupling and macrocyclization steps are summarized in the table below.

StepReactantsCoupling/Reaction ConditionsProductYield (%)
Fragment CouplingHexapeptide Fragment, Tetrapeptide FragmentCOMU, DIPEA, DMF, 0 °C to rt, 16 hLinear Decapeptide81
MacrocyclizationLinear DecapeptideCOMU, DIPEA, MeCN/DMF (1:1), 70 °C, high dilutionCyclic Peptide52
Alloc DeprotectionCyclic PeptidePd(PPh₃)₄, Dimethyl Barbituric Acid, CH₂Cl₂, rt, 1 hDeprotected Peptide-
Final AcylationDeprotected Peptide2-Oxobutanoyl chloride, 2,6-Lutidine, CH₂Cl₂, 0 °C to rt, 1 hMycoplanecin Agood

Experimental Protocols

Synthesis of the Hexapeptide Fragment (Western Fragment)

The synthesis of the hexapeptide fragment involves the sequential coupling of amino acids, including the novel trans-4-methyl-L-proline. A key step in this synthesis is an O→N acyl shift.

Hexapeptide_Synthesis Start trans-4-methyl-L-proline (12) Dipeptide Dipeptide (14) Start->Dipeptide Cbz-Leu-OH, EDC/HOBt Tripeptide Tripeptide (15) Dipeptide->Tripeptide Cbz-(OTBS)-MeThr-OH, IBCF ON_acyl_shift O->N Acyl Shift Tripeptide->ON_acyl_shift H₂, Pd/C Pentapeptide Pentapeptide (17) ON_acyl_shift->Pentapeptide Alloc-MeVal-OH, PyAOP Hexapeptide Hexapeptide (18) Pentapeptide->Hexapeptide Fmoc-Gly-OH, MNBA/PPY Tetrapeptide_Synthesis Start Boc-D-MeLeu-OMe (19) Dipeptide Dipeptide (20) Start->Dipeptide 1. TFA 2. Boc-Pro-OH, Acyl N-methylimidazolium Tripeptide Tripeptide (21) Dipeptide->Tripeptide 1. TFA 2. Boc-MeVal-OH, TBTU Tetrapeptide Tetrapeptide (22') Tripeptide->Tetrapeptide 1. TFA 2. Boc-HoLeu-OH, HATU

References

Application Notes and Protocols for Testing Mycoplanecin D Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecins are a class of cyclic peptide antibiotics with demonstrated potent antimicrobial activity, particularly against Mycobacterium tuberculosis.[1][2][3] Their unique mechanism of action involves the inhibition of the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial DNA replication machinery.[1][4][5] This novel target makes Mycoplanecins a promising area of research for the development of new therapeutics against drug-resistant pathogens.

This document provides detailed experimental procedures for testing the efficacy of Mycoplanecin D. While specific biological data for this compound is not extensively available in current literature, the protocols outlined below are based on established methods for evaluating antimicrobial and anticancer compounds and can be readily adapted. The provided data tables are templates for summarizing experimentally derived results.

I. Antimicrobial Efficacy Testing

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] Two primary methods are recommended: broth microdilution and agar dilution.

1. Broth Microdilution Protocol (Adapted for Mycobacteria)

This method is considered a reference for determining MICs of many bacteria, including Mycobacterium tuberculosis complex (MTBC).[7][8]

  • Materials:

    • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

    • Sterile 96-well U-bottom microtiter plates[8]

    • Bacterial culture in logarithmic growth phase

    • McFarland 0.5 turbidity standard

    • Sterile water or saline

    • Inverted mirror for reading results[8]

  • Procedure:

    • Inoculum Preparation:

      • From a fresh culture, prepare a bacterial suspension in sterile water or saline equivalent to a 0.5 McFarland standard.

      • Vortex the suspension with glass beads to ensure a homogenous mixture.

      • Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[8]

    • Drug Dilution:

      • Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Inoculation:

      • Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilution.

      • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

    • Incubation:

      • Seal the plate to prevent evaporation and incubate at 37°C.

      • Incubation time will vary depending on the growth rate of the mycobacterial species (e.g., 14-21 days for M. tuberculosis).

    • Reading Results:

      • The MIC is the lowest concentration of this compound that shows no visible bacterial growth (no turbidity or pellet formation) when observed with an inverted mirror.[8][9]

2. Agar Dilution Protocol (for Mycobacteria)

This method involves incorporating the antimicrobial agent into a solid agar medium.[10][11]

  • Materials:

    • This compound stock solution

    • Middlebrook 7H10 or 7H11 agar medium

    • Sterile petri dishes

    • Bacterial culture in logarithmic growth phase

    • McFarland 0.5 turbidity standard

  • Procedure:

    • Plate Preparation:

      • Prepare serial two-fold dilutions of this compound.

      • Add a specific volume of each drug dilution to molten Middlebrook 7H10/7H11 agar and pour into petri dishes.

      • Also prepare a drug-free control plate.

    • Inoculum Preparation:

      • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then prepare further dilutions (e.g., 10⁻² and 10⁻⁴).

    • Inoculation:

      • Spot-inoculate a small volume (e.g., 10 µL) of each bacterial dilution onto the surface of the agar plates.

    • Incubation:

      • Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 21 days.[10]

    • Reading Results:

      • The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control.[10]

B. Data Presentation: Antimicrobial Efficacy

Note: The following table is a template. Researchers should populate it with their own experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMethodMIC (µg/mL)
Mycobacterium tuberculosis H37RvBroth Microdilutione.g., 0.1
Mycobacterium smegmatis mc²155Broth Microdilution
Staphylococcus aureus ATCC 29213Broth Microdilution
Escherichia coli ATCC 25922Broth Microdilution
Pseudomonas aeruginosa ATCC 27853Broth Microdilution
Candida albicans ATCC 90028Broth Microdilution

II. Anticancer Efficacy Testing

A. Determination of Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anticancer studies, it represents the concentration of a drug that is required for 50% inhibition of cell viability. Commonly used methods include the MTT and CCK-8 assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12][13][14]

  • Materials:

    • This compound stock solution

    • Adherent cancer cell line of interest (e.g., A549 - lung carcinoma, HeLa - cervical cancer)

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • MTT solution (5 mg/mL in PBS)

    • MTT solvent (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

      • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Drug Treatment:

      • Prepare serial dilutions of this compound in culture medium.

      • Remove the old medium from the wells and add 100 µL of the drug dilutions.

      • Include a vehicle control (medium with the same concentration of the drug solvent).

      • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • Add 10 µL of MTT solution to each well.

      • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization:

      • Carefully remove the medium and MTT solution.

      • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

      • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

    • Absorbance Reading:

      • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

2. CCK-8 (Cell Counting Kit-8) Assay Protocol

This assay uses a water-soluble tetrazolium salt (WST-8) and is generally considered more convenient and less toxic than the MTT assay.[15][16][17]

  • Materials:

    • This compound stock solution

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • CCK-8 reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding and Drug Treatment:

      • Follow the same procedure as for the MTT assay (steps 1 and 2).

    • CCK-8 Addition and Incubation:

      • Add 10 µL of CCK-8 solution to each well.[15][17]

      • Incubate the plate for 1-4 hours at 37°C.[15][17]

    • Absorbance Reading:

      • Measure the absorbance at 450 nm using a microplate reader.[15][17]

B. Data Presentation: Anticancer Efficacy

Note: The following table is a template. Researchers should populate it with their own experimental data.

Table 2: Cytotoxicity (IC₅₀) of this compound against Various Cancer Cell Lines

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
A549 (Lung Carcinoma)MTT48
HeLa (Cervical Cancer)MTT48
MCF-7 (Breast Cancer)CCK-848
PANC-1 (Pancreatic Cancer)CCK-848
Normal FibroblastsCCK-848

III. Visualizations: Signaling Pathways and Experimental Workflows

A. Mechanism of Action: Inhibition of Bacterial DNA Replication

Mycoplanecins target the DnaN sliding clamp, a crucial component of the bacterial replisome that ensures the processivity of DNA polymerase III.[1][4] By binding to DnaN, this compound is hypothesized to prevent its proper function, leading to the stalling of DNA replication and eventual bacterial cell death.

Mycoplanecin_D_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound ClampLoader Clamp Loader (DnaX complex) DnaN_unloaded DnaN Sliding Clamp (unloaded) ClampLoader->DnaN_unloaded Binds & Opens DNA_primer Primer-Template Junction DnaN_unloaded->DNA_primer Loaded onto DNA DnaN_bound DnaN Sliding Clamp (this compound-bound) PolIII DNA Polymerase III DNA_primer->PolIII Recruits Replication Processive DNA Synthesis PolIII->Replication Initiates MycoplanecinD This compound MycoplanecinD->DnaN_unloaded Binds to Replication_Stalled Replication Stalled DnaN_bound->Replication_Stalled Prevents Pol III Tethering CellDeath Bacterial Cell Death Replication_Stalled->CellDeath Antimicrobial_Workflow Start Start: this compound Compound PrepareStock Prepare Stock Solution (e.g., in DMSO) Start->PrepareStock MIC_Assay Primary Screening: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution or Agar Dilution) PrepareStock->MIC_Assay DataAnalysis_MIC Data Analysis: Determine MIC Values MIC_Assay->DataAnalysis_MIC SelectStrains Select Panel of Bacterial Strains (Gram-positive, Gram-negative, Mycobacteria) SelectStrains->MIC_Assay MBC_Assay Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay DataAnalysis_MIC->MBC_Assay For potent hits Conclusion Conclusion on Antimicrobial Activity DataAnalysis_MIC->Conclusion DataAnalysis_MBC Data Analysis: Determine MBC/MIC Ratio MBC_Assay->DataAnalysis_MBC DataAnalysis_MBC->Conclusion Anticancer_Workflow Start Start: this compound Compound PrepareStock Prepare Stock Solution & Serial Dilutions Start->PrepareStock DrugTreatment Treat Cells with this compound (24, 48, 72 hours) PrepareStock->DrugTreatment CellCulture Select & Culture Cancer Cell Lines (e.g., A549, HeLa, MCF-7) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CellSeeding->DrugTreatment ViabilityAssay Perform Cell Viability Assay (MTT or CCK-8) DrugTreatment->ViabilityAssay Absorbance Measure Absorbance ViabilityAssay->Absorbance DataAnalysis Data Analysis: Calculate % Viability & IC₅₀ Values Absorbance->DataAnalysis Conclusion Conclusion on Cytotoxicity DataAnalysis->Conclusion

References

Application Notes and Protocols for High-Throughput Screening of Mycoplanecin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecins are a class of cyclic peptide antibiotics with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Their unique mechanism of action involves the inhibition of the DNA polymerase III sliding clamp, DnaN, a critical component of the bacterial DNA replication machinery.[1][3][4] This novel target makes Mycoplanecin and its analogs promising candidates for the development of new anti-tuberculosis drugs, particularly in the face of rising antibiotic resistance.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel Mycoplanecin analogs. The protocols cover both a biochemical assay to directly measure the interaction with the DnaN target and a cell-based assay to determine the antimycobacterial activity.

Biochemical Screening: DnaN-Binding Affinity

A biochemical approach allows for the direct measurement of the binding affinity of Mycoplanecin analogs to their molecular target, DnaN. This is crucial for establishing a structure-activity relationship (SAR) and for identifying compounds that directly engage the target. Two robust and HTS-compatible methods for this purpose are the Fluorescence Polarization (FP) assay and the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).

Fluorescence Polarization (FP) Competition Assay

This assay measures the disruption of the interaction between a fluorescently labeled Mycoplanecin probe and the DnaN protein by unlabeled Mycoplanecin analogs.

Data Presentation: DnaN Binding Affinity of Mycoplanecin Analogs (FP Assay)

Compound IDAnalog Structure/ModificationIC50 (nM) [Predicted]Ki (nM) [Predicted]
MYCO-EMycoplanecin E (Reference)15075
Analog-1[Description of Modification]8542
Analog-2[Description of Modification]250125
Analog-3[Description of Modification]>1000>500

Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

Materials:

  • Purified recombinant M. tuberculosis DnaN protein

  • Fluorescently labeled Mycoplanecin E (e.g., with fluorescein)

  • Mycoplanecin analog library dissolved in DMSO

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of DnaN protein in Assay Buffer. The final concentration should be at the Kd of the fluorescent probe interaction.

    • Prepare a 2X solution of the fluorescently labeled Mycoplanecin E probe in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) to maximize the dynamic range.

    • Prepare serial dilutions of Mycoplanecin analog compounds in 100% DMSO, then dilute into Assay Buffer to create 4X compound solutions.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X Mycoplanecin analog solution or DMSO (for controls) to the wells of the 384-well plate.

    • Add 5 µL of the 2X DnaN protein solution to all wells except the "no protein" control wells. Add 5 µL of Assay Buffer to these control wells.

    • Incubate for 15 minutes at room temperature.

  • Initiation and Measurement:

    • Add 10 µL of the 2X fluorescently labeled Mycoplanecin E probe solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

Data Analysis:

  • The IC50 values are determined by fitting the fluorescence polarization data to a four-parameter logistic equation. The Ki values can then be calculated using the Cheng-Prusoff equation.

experimental_workflow_fp cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep_analog Prepare 4X Mycoplanecin Analogs add_analog Add 5 µL Analog/DMSO prep_analog->add_analog prep_dnaN Prepare 2X DnaN Protein add_dnaN Add 5 µL DnaN prep_dnaN->add_dnaN prep_probe Prepare 2X Fluorescent Probe add_probe Add 10 µL Probe prep_probe->add_probe incubate1 Incubate 15 min add_dnaN->incubate1 incubate1->add_probe incubate2 Incubate 60 min add_probe->incubate2 readout Measure Fluorescence Polarization incubate2->readout analysis Calculate IC50/Ki readout->analysis

Fig 1. Workflow for the Fluorescence Polarization competition assay.
AlphaScreen® Assay

This proximity-based assay uses donor and acceptor beads that generate a signal when brought into close proximity by the interaction of biotinylated DnaN and a streptavidin-fused Mycoplanecin analog. Unlabeled analogs will compete for binding and reduce the signal.

Data Presentation: DnaN Binding Affinity of Mycoplanecin Analogs (AlphaScreen®)

Compound IDAnalog Structure/ModificationIC50 (nM) [Predicted]
MYCO-EMycoplanecin E (Reference)120
Analog-1[Description of Modification]75
Analog-2[Description of Modification]200
Analog-3[Description of Modification]>1000

Experimental Protocol: AlphaScreen® Assay

Materials:

  • Biotinylated recombinant M. tuberculosis DnaN protein

  • His-tagged recombinant M. tuberculosis DnaN protein

  • Streptavidin-coated Donor Beads

  • Nickel Chelate Acceptor Beads

  • Mycoplanecin analog library dissolved in DMSO

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA

  • White, opaque 384-well microplates

  • Plate reader capable of AlphaScreen® detection

Procedure:

  • Reagent Preparation:

    • Prepare 2X solutions of biotinylated DnaN and His-tagged DnaN in Assay Buffer.

    • Prepare serial dilutions of Mycoplanecin analog compounds in 100% DMSO, then dilute into Assay Buffer to create 4X compound solutions.

    • Prepare a 2X mixture of Streptavidin Donor and Nickel Chelate Acceptor beads in Assay Buffer in the dark.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X Mycoplanecin analog solution or DMSO to the wells.

    • Add 5 µL of the 2X biotinylated DnaN solution.

    • Add 5 µL of the 2X His-tagged DnaN solution.

    • Incubate for 30 minutes at room temperature.

  • Signal Development and Measurement:

    • Add 10 µL of the 2X bead mixture to all wells in subdued light.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen®-compatible plate reader.

Data Analysis:

  • IC50 values are determined by fitting the AlphaScreen® signal data to a four-parameter logistic curve.

signaling_pathway cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Mycoplanecin DNA_template DNA Template DNA_Pol DNA Polymerase III DNA_template->DNA_Pol Replication DNA Synthesis DNA_Pol->Replication catalyzes DnaN DnaN (Sliding Clamp) DnaN->DNA_Pol associates with Mycoplanecin Mycoplanecin Analogs Mycoplanecin->DnaN binds and inhibits

Fig 2. Mycoplanecin's mechanism of action via DnaN inhibition.

Cell-Based Screening: Antimycobacterial Activity

A cell-based assay is essential to determine the efficacy of Mycoplanecin analogs against whole M. tuberculosis and to assess their ability to penetrate the bacterial cell wall.

Luciferase Reporter Assay

This assay utilizes an M. tuberculosis strain engineered to express luciferase. Bacterial viability is proportional to the luminescence signal, providing a rapid and sensitive readout of compound activity.

Data Presentation: Anti-tuberculosis Activity of Mycoplanecin Analogs (Luciferase Assay)

Compound IDAnalog Structure/ModificationEC50 (µg/mL)
MYCO-EMycoplanecin E (Reference)0.083[1]
Analog-1[Description of Modification]0.05
Analog-2[Description of Modification]0.15
Analog-3[Description of Modification]>10

Experimental Protocol: Luciferase Reporter Assay

Materials:

  • Luciferase-expressing M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween-80

  • Mycoplanecin analog library dissolved in DMSO

  • Bright-Glo™ Luciferase Assay Reagent

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Bacterial Culture Preparation:

    • Grow the luciferase-expressing M. tuberculosis to mid-log phase.

    • Adjust the bacterial suspension to a final density of 1 x 10^5 CFU/mL in 7H9 broth.

  • Assay Plate Setup:

    • Add 40 µL of the bacterial suspension to each well.

    • Add 1 µL of the Mycoplanecin analog solution or DMSO (controls) to the wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 5 days.

    • Equilibrate the plates to room temperature.

    • Add 40 µL of Bright-Glo™ Luciferase Assay Reagent to each well.

    • Incubate for 5 minutes in the dark.

    • Measure luminescence using a luminometer.

Data Analysis:

  • EC50 values are calculated by fitting the luminescence data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This classic method determines the lowest concentration of an analog that inhibits visible bacterial growth.

Data Presentation: MIC of Mycoplanecin Analogs against M. tuberculosis

Compound IDAnalog Structure/ModificationMIC (µg/mL)
MYCO-EMycoplanecin E (Reference)0.083[1]
Analog-1[Description of Modification]0.06
Analog-2[Description of Modification]0.125
Analog-3[Description of Modification]>16

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with supplements

  • Mycoplanecin analog library

  • Resazurin solution (0.02% w/v)

  • Clear, 96-well microplates

Procedure:

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the Mycoplanecin analogs in 7H9 broth directly in the 96-well plates.

  • Inoculation:

    • Prepare an inoculum of M. tuberculosis to a final concentration of 5 x 10^5 CFU/mL.

    • Add the inoculum to each well containing the compound dilutions.

  • Incubation and Reading:

    • Incubate the plates at 37°C for 7 days.

    • Add 10 µL of Resazurin solution to each well and incubate for another 24-48 hours.

    • The MIC is the lowest compound concentration where the color remains blue (indicating no bacterial growth) and has not turned pink.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition prep_analogs Serial Dilute Analogs in Broth add_inoculum Inoculate Wells prep_analogs->add_inoculum prep_inoculum Prepare M. tb Inoculum prep_inoculum->add_inoculum incubate1 Incubate 7 days add_inoculum->incubate1 add_resazurin Add Resazurin incubate1->add_resazurin incubate2 Incubate 24-48 hrs add_resazurin->incubate2 readout Visually Determine MIC (Blue/Pink) incubate2->readout

Fig 3. Workflow for the broth microdilution MIC assay.

Conclusion

The described high-throughput screening assays provide a comprehensive platform for the discovery and characterization of novel Mycoplanecin analogs. The biochemical assays enable direct assessment of target engagement with DnaN, facilitating the elucidation of structure-activity relationships. The cell-based assays confirm the whole-cell activity against M. tuberculosis, providing a crucial measure of therapeutic potential. Together, these protocols will accelerate the development of new and effective treatments for tuberculosis.

References

Determining the Minimum Inhibitory Concentration (MIC) of Mycoplanecin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin D belongs to a class of cyclic peptide antibiotics that have demonstrated potent antimycobacterial activity.[1] A critical parameter in the evaluation of any new antimicrobial agent is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that completely inhibits the visible growth of a microorganism in vitro under standardized conditions.[2][3][4] This value is fundamental for assessing the potency of the agent, determining potential therapeutic efficacy, and monitoring for the development of resistance.[5] This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods.

Quantitative Data Summary

Recent studies have highlighted the potent activity of mycoplanecins against various mycobacterial species. While specific data for this compound is still emerging, the table below summarizes the reported MIC values for other mycoplanecins to provide a comparative context for experimental design.

CompoundTarget OrganismMIC (µg/mL)MIC (ng/mL)
Mycoplanecin EMycobacterium tuberculosis0.08383
Mycoplanecins (unspecified)Mycobacterium smegmatis0.0625 - 0.562,500 - 500,000
Data sourced from a 2023 study on mycoplanecins as potent anti-tuberculosis antibiotics.[6]

Experimental Protocols

Two primary methods for determining the MIC are the Broth Microdilution method and the Agar Dilution method. Both are considered gold-standard techniques.[7][8]

Protocol 1: Broth Microdilution Method

This method utilizes 96-well microtiter plates to test a range of antibiotic concentrations in a liquid growth medium.[8][9] It is well-suited for testing multiple samples and can be adapted for high-throughput screening.[10]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 for mycobacteria)[11][12]

  • Test microorganism culture in log phase of growth

  • Sterile multichannel pipette and reagent reservoirs

  • Incubator set to the appropriate temperature (e.g., 37°C)[12]

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a working solution of this compound at twice the highest desired final concentration in the appropriate broth medium.[13]

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the wells in the first column of the plate.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[13]

    • Column 11 will serve as the positive control (no drug), and column 12 as the negative control (no bacteria).[13]

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[12]

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[12]

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final desired values.

    • Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 16-20 hours for many bacteria).[8]

  • Reading and Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[14]

    • The positive control well (column 11) should show turbidity, and the negative control well (column 12) should remain clear.

Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[7] This method is particularly useful for testing a large number of different bacterial strains simultaneously.[7]

Materials:

  • This compound stock solution of known concentration

  • Sterile Petri dishes

  • Molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C[2]

  • Test microorganism culture

  • Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • For each concentration, add 2 mL of the this compound solution to 18 mL of molten agar, mix thoroughly, and pour into a sterile Petri dish.[15] This creates a 1:10 dilution to achieve the final concentration.

    • Prepare a drug-free control plate containing only agar.

    • Allow the plates to solidify completely.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum spot concentration of approximately 10^4 CFU per spot.[7]

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot the prepared inoculum onto the surface of each agar plate, including the control plate.

    • Allow the spots to dry before inverting the plates.

    • Incubate the plates at the appropriate temperature for 16-20 hours.[7]

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth on the inoculated spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. Disregard the growth of one or two colonies or a faint haze.[2]

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for reproducible results. The following diagram illustrates the workflow for the Broth Microdilution MIC assay.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-Well Plate prep_drug->serial_dilution prep_media Prepare Sterile Broth Medium prep_media->serial_dilution prep_culture Grow Test Organism to Log Phase inoculum_prep Prepare & Standardize Inoculum (0.5 McFarland) prep_culture->inoculum_prep inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate inoculum_prep->inoculate incubate Incubate Plate (e.g., 37°C, 18-20h) inoculate->incubate read_plate Visually Inspect Wells for Turbidity incubate->read_plate determine_mic Identify Lowest Concentration with No Visible Growth read_plate->determine_mic record_result Record MIC Value (µg/mL) determine_mic->record_result

References

Co-crystallization of Mycoplanecin A with DnaN: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycoplanecin A, a potent natural product antibiotic, targets the DNA polymerase III sliding clamp, DnaN, a crucial component of the bacterial DNA replication machinery.[1][2] This interaction presents a promising avenue for the development of novel antibacterial agents. The elucidation of the three-dimensional structure of the Mycoplanecin A-DnaN complex through X-ray crystallography is pivotal for understanding its mechanism of action and for guiding structure-based drug design. This document provides a detailed protocol for the co-crystallization of Mycoplanecin A with Escherichia coli DnaN (ecDnaN), based on established methodologies.[3]

Introduction

The bacterial DNA sliding clamp (DnaN) is a ring-shaped protein that encircles DNA, acting as a processivity factor for DNA polymerase III. Its function is essential for efficient DNA replication, making it an attractive target for antibiotic development. Mycoplanecins have been shown to bind to DnaN with nanomolar affinity, inhibiting its function and leading to bacterial cell death.[4][5] Structural insights into this interaction are critical for the development of next-generation antibiotics that can overcome existing resistance mechanisms. This protocol outlines the key steps for obtaining co-crystals of Mycoplanecin A and DnaN suitable for X-ray diffraction analysis.

Experimental Protocols

Expression and Purification of E. coli DnaN (ecDnaN)

A robust and high-yield purification protocol is essential for obtaining high-quality protein for crystallization trials. The following protocol describes the expression and purification of His-tagged ecDnaN.

1.1. Expression:

  • Host Strain: E. coli BL21(DE3) cells are commonly used for protein expression.

  • Plasmid: A suitable expression vector (e.g., pET series) containing the E. coli dnaN gene with an N-terminal hexahistidine (His6) tag and a TEV protease cleavage site is required.

  • Culture Growth:

    • Inoculate a single colony of transformed E. coli BL21(DE3) into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to grow the culture at 18°C for 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

1.2. Purification:

  • Lysis:

    • Resuspend the cell pellet in lysis buffer (see Table 1).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (see Table 1) to remove non-specifically bound proteins.

    • Elute the His-tagged DnaN protein with elution buffer (see Table 1).

  • His-tag Cleavage:

    • Dialyze the eluted protein against a dialysis buffer (see Table 1) overnight at 4°C.

    • Add TEV protease to the dialyzed protein and incubate at 4°C for 12-16 hours to cleave the His-tag.

  • Second Affinity Chromatography:

    • Pass the cleavage reaction mixture through a Ni-NTA column to remove the cleaved His-tag and the His-tagged TEV protease.

  • Size-Exclusion Chromatography:

    • Concentrate the flow-through containing the cleaved DnaN protein.

    • Load the concentrated protein onto a size-exclusion chromatography (SEC) column (e.g., Superdex 200) pre-equilibrated with SEC buffer (see Table 1) for final purification and buffer exchange.

    • Pool the fractions containing pure DnaN, concentrate to 10-20 mg/mL, and verify purity by SDS-PAGE.

Preparation of the Mycoplanecin A-DnaN Complex
  • Dissolve Mycoplanecin A in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

  • Mix the purified DnaN protein with Mycoplanecin A in a 1:1.5 molar ratio (DnaN monomer to Mycoplanecin A).

  • Incubate the mixture on ice for at least 2 hours to allow for complex formation.

Co-crystallization

The hanging-drop vapor diffusion method is a commonly used technique for protein crystallization.

  • Crystallization Screening:

    • Use a crystallization robot to set up 96-well crystallization screening plates with a variety of commercially available screens (e.g., Hampton Research Crystal Screen, JCSG+ Suite, PEG/Ion Screen).

    • Pipette 1 µL of the DnaN-Mycoplanecin A complex solution and mix it with 1 µL of the reservoir solution on a coverslip.

    • Invert the coverslip and seal it over the reservoir well.

  • Incubation: Incubate the crystallization plates at a constant temperature, typically 20°C.

  • Crystal Monitoring: Regularly monitor the plates for crystal growth over several days to weeks.

Crystal Optimization and Harvesting

Once initial crystal hits are identified, the crystallization conditions need to be optimized to obtain diffraction-quality crystals.

  • Optimization: Systematically vary the concentrations of the precipitant, buffer pH, and additives around the initial hit condition.

  • Harvesting:

    • Carefully transfer the crystals from the drop into a cryoprotectant solution to prevent ice formation during X-ray data collection. The cryoprotectant is often the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.

    • Loop the crystal and flash-cool it in liquid nitrogen.

Data Presentation

Parameter Buffer/Component Composition Purpose
DnaN Purification Lysis Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTTCell lysis and initial binding to Ni-NTA
Wash Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM DTTRemoval of non-specific binders
Elution Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTTElution of His-tagged protein
Dialysis Buffer20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTTBuffer exchange before tag cleavage
SEC Buffer20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTTFinal purification and buffer exchange
Complex Formation Mycoplanecin A Stock10 mM in 100% DMSOLigand preparation
DnaN:Mycoplanecin A Ratio1:1.5 (molar ratio)To ensure saturation of the binding site
Crystallization Protein Concentration10-20 mg/mLOptimal for crystallization screening
Crystallization MethodHanging-drop vapor diffusionCommon and effective method
Temperature20°CConstant temperature for crystal growth
Crystal Harvesting CryoprotectantReservoir solution + 25% (v/v) GlycerolPrevention of ice crystal formation

Table 1: Summary of key quantitative data and buffer compositions for the co-crystallization of Mycoplanecin A with DnaN.

Visualizations

experimental_workflow cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_crystallization Crystallization expr Expression of His-tagged DnaN in E. coli harvest Cell Harvesting expr->harvest lysis Cell Lysis harvest->lysis aff_chrom1 Ni-NTA Affinity Chromatography lysis->aff_chrom1 cleavage His-tag Cleavage (TEV) aff_chrom1->cleavage aff_chrom2 Second Ni-NTA Chromatography cleavage->aff_chrom2 sec Size-Exclusion Chromatography aff_chrom2->sec pure_prot Pure DnaN sec->pure_prot mixing Mixing DnaN and Mycoplanecin A pure_prot->mixing myco_prep Mycoplanecin A Preparation myco_prep->mixing incubation_complex Incubation mixing->incubation_complex complex DnaN-Mycoplanecin A Complex incubation_complex->complex screening Crystallization Screening complex->screening optimization Crystal Optimization screening->optimization harvesting Crystal Harvesting & Cryo-cooling optimization->harvesting crystals Diffraction-Quality Crystals harvesting->crystals

Caption: Experimental workflow for the co-crystallization of Mycoplanecin A with DnaN.

signaling_pathway Mycoplanecin_A Mycoplanecin A Complex Mycoplanecin A-DnaN Complex Mycoplanecin_A->Complex DnaN DnaN (Sliding Clamp) DnaN->Complex Inhibition Inhibition Complex->Inhibition DNA_Polymerase DNA Polymerase III Replication DNA Replication DNA_Polymerase->Replication Inhibition->DNA_Polymerase

Caption: Mechanism of action of Mycoplanecin A.

References

Application of Mycoplanecin D in Mycobacterial Cell Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Mycoplanecin D, a potent antimycobacterial agent, in mycobacterial cell culture. This compound, a member of the mycoplanecin family of cyclic peptides, exhibits significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This guide outlines the mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for its application in in vitro studies.

Mechanism of Action

This compound exerts its antimycobacterial effect by targeting the DNA polymerase III sliding clamp, DnaN.[1][2] This essential protein forms a ring-like structure that encircles the DNA and tethers the DNA polymerase to the template, ensuring processive DNA replication. By binding to DnaN, this compound disrupts the replisome, leading to a stall in DNA replication. This replication stress, in turn, induces the SOS response, a global DNA damage repair system in bacteria.[3][4] The sustained activation of the SOS response can ultimately lead to cell death.

Mycoplanecin_D This compound DnaN DnaN (DNA Polymerase III Sliding Clamp) Mycoplanecin_D->DnaN Binds to and inhibits Replication_Stall Replication Fork Stall Mycoplanecin_D->Replication_Stall Causes DNA_Polymerase_III DNA Polymerase III DnaN->DNA_Polymerase_III Tethers to DNA DNA_Replication DNA Replication DnaN->DNA_Replication Essential for processivity DNA_Polymerase_III->DNA_Replication Catalyzes ssDNA Accumulation of single-stranded DNA (ssDNA) Replication_Stall->ssDNA RecA RecA Activation ssDNA->RecA LexA LexA Autocleavage RecA->LexA SOS_Response SOS Response Genes Upregulation (e.g., recA, sulA, dnaE2) LexA->SOS_Response Induces Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest Error_Prone_Repair Error-Prone DNA Repair SOS_Response->Error_Prone_Repair Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Error_Prone_Repair->Cell_Death

This compound Mechanism of Action

Quantitative Data

Mycoplanecins have demonstrated potent activity against various mycobacterial species. While specific data for this compound is still emerging, the closely related analog, Mycoplanecin E, has shown a Minimum Inhibitory Concentration (MIC) of 83 ng/mL against Mycobacterium tuberculosis.[2] This highlights the potential of this class of compounds. The following table summarizes the available quantitative data for Mycoplanecin analogs.

CompoundOrganismMICReference
Mycoplanecin EMycobacterium tuberculosis83 ng/mL[2]
Mycoplanecin AMycobacterium tuberculosisSignificantly lower than griselimycins[1]

Experimental Protocols

Preparation of this compound Stock Solution

Due to the lipophilic nature of cyclic peptides like this compound, a polar aprotic solvent is recommended for preparing stock solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for mycobacteria.[5][6]

Materials:

  • Mycobacterium tuberculosis H37Rv (or other mycobacterial strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • This compound stock solution

  • Sterile 96-well U-bottom microtiter plates

  • Sterile distilled water

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Grow Mycobacteria to log phase Inoculum Prepare Inoculum (McFarland 0.5) Culture->Inoculum Inoculation Inoculate 96-well plate Inoculum->Inoculation Drug_Dilution Prepare serial dilutions of this compound Drug_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Read plate visually or with spectrophotometer Incubation->Reading MIC Determine MIC Reading->MIC

MIC Determination Workflow

Procedure:

  • Inoculum Preparation:

    • Grow the mycobacterial strain in Middlebrook 7H9 broth until the mid-log phase.

    • Aseptically transfer colonies to a tube containing sterile distilled water and glass beads. Vortex to create a homogenous suspension.

    • Adjust the turbidity of the bacterial suspension to match a McFarland 0.5 standard using a spectrophotometer (absorbance at 600 nm). This corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute this suspension 1:100 in fresh Middlebrook 7H9 broth to obtain the final inoculum of approximately 1-5 x 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare a series of two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.015 to 128 µg/mL.

  • Plate Setup:

    • In a sterile 96-well U-bottom plate, add 100 µL of the appropriate this compound dilution to each well.

    • Add 100 µL of the final bacterial inoculum to each well containing the drug.

    • Include a growth control well (100 µL of inoculum and 100 µL of broth with DMSO equivalent to the highest concentration used) and a sterility control well (200 µL of broth only).

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.

    • Incubate the plate at 37°C. For M. tuberculosis, incubation can take 7 to 21 days. For faster-growing species like M. smegmatis, incubation is typically 24-48 hours.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

    • Growth can be assessed visually by observing a pellet at the bottom of the well or by using a redox indicator such as resazurin, which changes color in the presence of viable cells. Alternatively, the optical density at 600 nm can be measured using a microplate reader.

Conclusion

This compound represents a promising class of antimycobacterial compounds with a novel mechanism of action. The protocols and data presented in this application note provide a foundation for researchers to further investigate the potential of this compound in the fight against tuberculosis and other mycobacterial infections. Further studies are warranted to establish a comprehensive profile of this compound's activity and to explore its potential in combination therapies.

References

Application Notes and Protocols for the Isolation of Mycoplanecin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Mycoplanecin, a potent antimycobacterial cyclic peptide, from the fermentation broth of Actinoplanes awajinensis subsp. mycoplanecinus.

Introduction

Mycoplanecin is a complex of cyclic depsipeptides produced by the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus.[1][2] Mycoplanecin A, the major component of this complex, has demonstrated significant activity against Mycobacterium tuberculosis, making it a compound of interest for further drug development. The isolation of Mycoplanecin from fermentation broth involves a multi-step process including fermentation, extraction, and chromatographic purification. This document outlines the key techniques and provides detailed protocols for each stage of the isolation process.

Overview of the Isolation Workflow

The isolation of Mycoplanecin follows a logical progression from cultivation of the producing microorganism to the final purification of the target compound. The general workflow is depicted below.

Isolation_Workflow Fermentation 1. Fermentation of Actinoplanes awajinensis Harvest 2. Harvest of Fermentation Broth Fermentation->Harvest Culture Growth Extraction 3. Extraction of Mycoplanecin Harvest->Extraction Separation of Biomass and Supernatant Chromatography 4. Column Chromatography Extraction->Chromatography Crude Extract HPLC 5. Preparative HPLC Purification Chromatography->HPLC Partially Purified Fractions Analysis 6. Purity Analysis HPLC->Analysis Purified Mycoplanecin A

Caption: General workflow for the isolation of Mycoplanecin.

Data Presentation

The following table summarizes the expected yield and purity at various stages of the Mycoplanecin isolation process. Please note that these values are estimates based on typical secondary metabolite purification and the highest reported titer.[1] Actual results may vary depending on the specific fermentation and purification conditions.

Purification StepStarting MaterialProductEstimated Yield (%)Estimated Purity (%)
Fermentation InoculumFermentation Broth--
Extraction Fermentation BrothCrude Mycoplanecin Extract>905-15
Silica Gel Chromatography Crude ExtractPartially Purified Fractions60-8040-60
Florisil Chromatography Partially Purified FractionsEnriched Mycoplanecin Fractions70-9060-80
Preparative RP-HPLC Enriched FractionsPurified Mycoplanecin A50-70>95

Experimental Protocols

Fermentation of Actinoplanes awajinensis subsp. mycoplanecinus

This protocol describes the submerged culture fermentation for the production of Mycoplanecin.

Materials:

  • Actinoplanes awajinensis subsp. mycoplanecinus culture

  • APL Fermentation Medium (see composition below)

  • Shake flasks or fermenter

  • Incubator shaker

APL Fermentation Medium Composition:

ComponentConcentration (g/L)
Soluble Starch10
Yeast Extract2
Glucose (Dextrose)10
Glycerol10
Corn Steep Liquor2.5
Peptone (Meat)2
NaCl1
CaCO₃3

Protocol:

  • Prepare the APL fermentation medium and adjust the pH to 7.2 before sterilization.

  • Inoculate the sterile medium with a seed culture of Actinoplanes awajinensis subsp. mycoplanecinus.

  • Incubate the culture at 28°C with agitation (e.g., 150-220 rpm) for 7-10 days.[3]

  • Monitor the production of Mycoplanecin periodically by bioassay or HPLC analysis of small samples. The highest reported antibiotic titer is 145 µg/mL.[1]

Extraction of Mycoplanecin

This protocol describes the extraction of the Mycoplanecin complex from the fermentation broth. Mycoplanecin is found in both the culture filtrate and the mycelium.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separate the mycelium from the culture broth by centrifugation at 10,000 rpm for 15 minutes at 4°C.[3]

  • Extraction from Supernatant:

    • Transfer the supernatant to a separatory funnel.

    • Extract the supernatant three times with an equal volume of ethyl acetate.[3]

    • Pool the ethyl acetate fractions.

  • Extraction from Mycelium:

    • Homogenize the mycelial cake with methanol or acetone.

    • Filter the mixture to remove cell debris.

    • Concentrate the methanol/acetone extract under reduced pressure.

    • Resuspend the concentrated extract in water and extract three times with an equal volume of ethyl acetate.

  • Combine all ethyl acetate extracts and wash with brine.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentrate the dried extract to dryness using a rotary evaporator to obtain the crude Mycoplanecin extract.

A modern alternative to solvent extraction is Supercritical Fluid Extraction (SFE) using an ethyl acetate phase, which can offer a more efficient and environmentally friendly approach.

Column Chromatography Purification

This section outlines the two-step column chromatography process for the partial purification of Mycoplanecin.

Materials:

  • Crude Mycoplanecin extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Chloroform, methanol

  • Fraction collector

Protocol:

  • Prepare a silica gel slurry in chloroform and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a stepwise or gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Collect fractions and monitor the elution of Mycoplanecin using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pool the fractions containing Mycoplanecin and concentrate them under reduced pressure.

Silica_Gel_Chromatography input Crude Extract in Chloroform column Silica Gel Column Stationary Phase: Silica Gel Mobile Phase: Chloroform/Methanol Gradient input->column:head output Mycoplanecin-rich Fractions column:f1->output Elution

Caption: Silica gel chromatography for initial purification.

Materials:

  • Partially purified Mycoplanecin fractions from silica gel chromatography

  • Florisil (60-100 mesh)

  • Chromatography column

  • Solvents: Dichloromethane, acetone

  • Fraction collector

Protocol:

  • Pack a chromatography column with Florisil.

  • Dissolve the pooled fractions from the silica gel step in a small volume of dichloromethane and load onto the Florisil column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of acetone in dichloromethane.

  • Collect fractions and monitor for the presence of Mycoplanecin as described previously.

  • Pool the active fractions and concentrate to obtain an enriched Mycoplanecin sample. Florisil is a magnesium silicate adsorbent that is effective for the purification of polar compounds like peptides.[4]

Preparative Reverse-Phase HPLC (RP-HPLC)

This final step is crucial for isolating highly pure Mycoplanecin A from the enriched fractions.

Materials:

  • Enriched Mycoplanecin sample

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., Prep PAK-500/C18)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Fraction collector

Protocol:

  • Dissolve the enriched Mycoplanecin sample in a suitable solvent (e.g., a small amount of mobile phase B).

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Elute the column with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 60 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Collect the peak corresponding to Mycoplanecin A.

  • Analyze the purity of the collected fraction by analytical RP-HPLC.

  • Lyophilize the pure fraction to obtain Mycoplanecin A as a solid.

HPLC_Purification cluster_0 HPLC System SolventA Mobile Phase A (Aqueous + TFA) Pump Gradient Pump SolventA->Pump SolventB Mobile Phase B (Acetonitrile + TFA) SolventB->Pump Injector Injector Pump->Injector Column Preparative C18 Column Injector->Column Detector UV Detector Column->Detector Fractions Purified Mycoplanecin A Detector->Fractions Waste Waste Detector->Waste Sample Enriched Mycoplanecin Sample->Injector

Caption: Preparative RP-HPLC for final purification.

Conclusion

The successful isolation of Mycoplanecin from fermentation broth requires a systematic approach combining optimized fermentation, efficient extraction, and multi-step chromatographic purification. The protocols provided in these application notes serve as a detailed guide for researchers and scientists. It is recommended to optimize each step to achieve the best possible yield and purity of the final product.

References

Application Note: Analytical Characterization of Mycoplanecins by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycoplanecins are a class of cyclic depsipeptide antibiotics with potent antimycobacterial activity.[1] First isolated in 1983, they have garnered renewed interest due to their novel mechanism of action, targeting the DNA polymerase III sliding clamp (DnaN), a crucial component of the bacterial replisome.[2][3] This makes them promising candidates for development against multidrug-resistant tuberculosis. The mycoplanecin family includes several analogs, such as Mycoplanecin A and E, which feature nonproteinogenic amino acids like trans-4-alkylated-L-prolines.[2][4] Accurate structural characterization is critical for structure-activity relationship (SAR) studies and further development. This document outlines detailed protocols for the characterization of mycoplanecins, using Mycoplanecin D as a representative example, by employing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The methodologies described are based on established techniques for analyzing cyclic peptides and recent studies on mycoplanecin analogs.[2][5]

Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the de novo structure elucidation of complex natural products like mycoplanecins. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the constitution and relative stereochemistry of the molecule.

Experimental Protocol: NMR Analysis

This protocol provides a comprehensive workflow for acquiring high-quality NMR data for structural elucidation.

1. Sample Preparation:

  • Accurately weigh approximately 3-5 mg of purified mycoplanecin sample.

  • Dissolve the sample in 600 µL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often used for complex peptides due to its excellent solubilizing properties.[6]

  • Transfer the solution to a 5 mm NMR tube. Ensure the sample is free of particulate matter.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]

  • Maintain a constant temperature (e.g., 298 K) for all experiments to ensure chemical shift consistency.

  • Acquire a standard suite of 1D and 2D NMR spectra:

    • 1D ¹H NMR: Provides an overview of the proton environments. Key parameters include a 30° pulse width and a relaxation delay (d1) of 1-2 seconds.[6]

    • 1D ¹³C NMR: Identifies all unique carbon signals.

    • 2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, crucial for identifying amino acid spin systems.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting amino acid fragments and determining the overall sequence.

    • 2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, aiding in stereochemical assignments and sequencing of N-methylated residues.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., TopSpin, MestReNova).

  • Apply phase and baseline corrections to all spectra.[6]

  • Reference the spectra to the residual solvent signal (e.g., DMSO at δH 2.50 ppm and δC 39.52 ppm).

  • Integrate ¹H signals and pick peaks for all spectra.

  • Systematically analyze the 2D spectra to assemble the structure:

    • Use COSY to trace out individual amino acid spin systems.

    • Use HSQC to assign the corresponding carbon chemical shifts.

    • Use HMBC correlations to link the amino acid residues together and establish the peptide sequence. Pay close attention to correlations from α-protons and N-methyl protons to carbonyl carbons.

    • Use ROESY/NOESY to confirm sequence and provide stereochemical insights.

NMR Data Summary

The following table presents representative ¹H and ¹³C NMR chemical shifts for Mycoplanecin A, a closely related analog. This data is critical for comparative analysis and confirming the identity of isolated mycoplanecins. Note: Data is based on published values, typically found in the supporting information of referenced literature.[3][7]

Position/Residueδ¹³C (ppm)δ¹H (ppm, J in Hz)
N-Me-Val
60.54.55 (d, 10.5)
30.12.20 (m)
19.8, 19.50.95 (d, 6.5), 0.85 (d, 6.5)
N-CH₃31.52.90 (s)
C=O171.2-
4-Et-Pro
59.84.40 (t, 8.0)
38.21.80 (m), 2.10 (m)
40.11.65 (m)
47.53.50 (m), 3.65 (m)
C=O172.5-
... (etc.)......
Table 1: Representative NMR chemical shifts for Mycoplanecin A in DMSO-d₆. The full table would include assignments for all constituent amino acids.

NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥500 MHz) cluster_proc Data Processing & Analysis cluster_out Output p1 Purified this compound (3-5 mg) p2 Dissolve in DMSO-d6 (600 µL) p1->p2 p3 Transfer to 5 mm NMR Tube p2->p3 a1 1D Spectra (¹H, ¹³C) p3->a1 a2 2D Spectra (COSY, HSQC, HMBC, ROESY) d1 Process Spectra (Phase, Baseline) a1->d1 a2->d1 d2 Assign Spin Systems (COSY, HSQC) d1->d2 d3 Establish Sequence (HMBC, ROESY) d2->d3 d4 Determine Stereochemistry (ROESY, Coupling Constants) d3->d4 o1 Final Structure of This compound d4->o1

Fig 1. Workflow for NMR-based structure elucidation of this compound.

Part 2: Characterization by Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the amino acid sequence of mycoplanecins. Tandem MS (MS/MS) experiments provide fragmentation data that helps to verify the connectivity established by NMR.

Experimental Protocol: LC-MS/MS Analysis

This protocol details a standard approach for obtaining high-quality mass spectral data for mycoplanecins.

1. Sample Preparation:

  • Prepare a stock solution of the purified mycoplanecin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to approximately 1-10 µg/mL using the initial mobile phase conditions.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5-95% B over 10-15 minutes is a good starting point.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is required for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is preferred for peptides.[4]

  • Full Scan (MS1): Acquire data over a mass range of m/z 150-2000 to detect the protonated molecular ion [M+H]⁺.[4]

  • Tandem MS (MS2): Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions from the full scan.

  • Fragmentation: Collision-Induced Dissociation (CID) is the most common fragmentation technique.

  • Collision Energy: Apply a stepped or ramped collision energy to generate a rich fragmentation spectrum.

4. Data Analysis:

  • Determine the accurate mass of the parent ion from the MS1 spectrum and use it to calculate the elemental composition.

  • Analyze the MS/MS spectra to identify characteristic fragment ions (b- and y-ions). Note that the fragmentation of cyclic peptides can be complex, often requiring the cleavage of two bonds to produce a linear fragment that can then generate sequence ions.

  • Compare the observed fragmentation pattern with the proposed structure from NMR to confirm the amino acid sequence.

Mass Spectrometry Data Summary

The table below shows expected high-resolution mass data for Mycoplanecin A. The molecular formula is used to calculate the exact mass, which is then compared to the experimentally observed mass to confirm the elemental composition.

Ion SpeciesMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)Δ (ppm)
[M+H]⁺C₆₁H₁₀₃N₁₀O₁₃⁺1183.76991183.7705< 1.0
[M+Na]⁺C₆₁H₁₀₂N₁₀O₁₃Na⁺1205.75191205.7523< 1.0
Table 2: Representative high-resolution mass spectrometry data for Mycoplanecin A.

Mass Spectrometry Characterization Workflow

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis (ESI+) cluster_analysis Data Analysis cluster_out Output p1 Purified this compound (1-10 µg/mL) lc1 Inject on C18 Column p1->lc1 lc2 Gradient Elution (H₂O/ACN + 0.1% FA) lc1->lc2 ms1 MS1 Full Scan (Determine [M+H]⁺) lc2->ms1 ms2 Data-Dependent MS/MS (CID Fragmentation) ms1->ms2 an1 Calculate Elemental Composition ms2->an1 an2 Analyze Fragmentation (b/y ions) ms2->an2 o1 Confirmed Structure & Elemental Formula an1->o1 an3 Confirm Sequence an2->an3 an3->o1

Fig 2. Workflow for LC-MS/MS based characterization of this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Mycoplanecin D in Murine Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mycoplanecins are a class of cyclic peptide antibiotics that have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Their novel mechanism of action, which involves the inhibition of the DNA polymerase III sliding clamp (DnaN), makes them a promising area of research for developing new anti-tuberculosis therapies, particularly in the context of rising drug resistance.[1][2] These application notes provide a generalized framework and detailed protocols for the in vivo evaluation of Mycoplanecin D in mouse models of tuberculosis. The protocols are based on established methodologies for testing anti-tuberculosis agents and data from the related compound, dihydromycoplanecin A.[3]

1. Key Considerations for In Vivo Studies

  • Animal Model Selection: The choice of mouse strain is critical. BALB/c and C57BL/6 are commonly used strains for tuberculosis research.[4][5] Immunocompromised models, such as neutropenic mice, can also be employed to create a more robust infection and to specifically assess the bactericidal or bacteriostatic activity of the compound independent of a strong host immune response.[6]

  • Route of Infection: Aerosol inhalation is the most common and clinically relevant route for establishing a pulmonary Mtb infection in mice.[4][7] Intravenous injection is another option that can be used.[4]

  • Drug Formulation and Administration: this compound must be formulated in a sterile, biocompatible vehicle for administration. Common routes of administration for systemic drug delivery in mice include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[8][9][10] The choice of route will depend on the physicochemical properties of this compound and its intended clinical application.

2. Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a murine tuberculosis model.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase acclimatization Animal Acclimatization (1-2 weeks) infection M. tuberculosis Infection (Aerosol or IV) acclimatization->infection group_allocation Random Allocation to Treatment Groups infection->group_allocation treatment_admin This compound Administration (e.g., Daily for 4 weeks) group_allocation->treatment_admin monitoring Daily Monitoring (Weight, Clinical Signs) treatment_admin->monitoring euthanasia Euthanasia monitoring->euthanasia organ_harvest Organ Harvesting (Lungs and Spleen) euthanasia->organ_harvest cfu_enumeration CFU Enumeration organ_harvest->cfu_enumeration histopathology Histopathology organ_harvest->histopathology data_analysis Data Analysis cfu_enumeration->data_analysis histopathology->data_analysis

Caption: Experimental workflow for this compound efficacy testing.

3. Quantitative Data Summary

Specific in vivo toxicity and efficacy data for this compound are not yet publicly available. The following table summarizes data for the closely related compound, dihydromycoplanecin A (DHMP A), which can be used as a preliminary guide.[3]

ParameterRoute of AdministrationSpeciesValueReference
Toxicity
LD50OralMouse> 6,000 mg/kg[3]
LD50IntraperitonealMouse1,840 mg/kg[3]
Pharmacokinetics
Half-life (10 mg/kg)IntravenousMouse~0.5 hours[3]
Urinary Recovery (48h)IntravenousMouse21.0%[3]

4. Detailed Experimental Protocols

4.1. Protocol for Murine Tuberculosis Model (Aerosol Infection)

This protocol describes the establishment of a low-dose aerosol infection with Mycobacterium tuberculosis.

  • Materials:

    • Female BALB/c mice (6-8 weeks old)

    • Mycobacterium tuberculosis H37Rv strain

    • Aerosol exposure system (e.g., Glas-Col inhalation exposure system)

    • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

    • 7H9 broth supplemented with 0.05% Tween 80 and 10% ADC or OADC

    • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Procedure:

    • Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Prepare a bacterial suspension in sterile water or PBS. Briefly sonicate to disperse clumps.

    • Calibrate the aerosol exposure system to deliver a low dose of bacteria (e.g., 50-100 CFU) to the lungs of each mouse.[7]

    • Place mice in the exposure chamber and initiate the aerosolization protocol.

    • One day post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial load in the lungs by plating lung homogenates on 7H10 or 7H11 agar.

    • Allow the infection to establish for a period of 2-4 weeks before initiating treatment.

4.2. Protocol for this compound Efficacy Testing

This protocol outlines the treatment phase of the study.

  • Materials:

    • Mice with established Mtb infection

    • This compound (formulated in a suitable vehicle, e.g., sterile saline, DMSO/Cremophor emulsion)

    • Control vehicle

    • Positive control drug (e.g., isoniazid)

    • Dosing syringes and needles appropriate for the chosen route of administration

  • Procedure:

    • Randomly assign mice to treatment groups (minimum of 5-10 mice per group):[6]

      • Group 1: Vehicle control

      • Group 2: this compound (low dose)

      • Group 3: this compound (high dose)

      • Group 4: Positive control (e.g., isoniazid at a standard therapeutic dose)

    • Administer the assigned treatment daily (or as determined by pharmacokinetic studies) for a period of 4 weeks.

    • Monitor mice daily for clinical signs of distress and measure body weight at least twice weekly.

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile PBS with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates and plate on 7H10 or 7H11 agar.

    • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.

    • A portion of the lung tissue can be fixed in 10% neutral buffered formalin for histopathological analysis.

5. Mechanism of Action

This compound targets the bacterial DNA polymerase III sliding clamp, DnaN. This protein is essential for DNA replication. By binding to DnaN, this compound prevents the polymerase from efficiently synthesizing new DNA, leading to a halt in replication and ultimately bacterial cell death.

mechanism_of_action cluster_replication Bacterial DNA Replication dna_polymerase DNA Polymerase III dnaN DnaN (Sliding Clamp) dna_polymerase->dnaN associates with dna_strand DNA Strand dnaN->dna_strand encircles inhibition Inhibition of DNA Replication dnaN->inhibition leads to mycoplanecin_d This compound mycoplanecin_d->dnaN binds to

Caption: Mechanism of action of this compound.

Disclaimer: These protocols provide a general guideline. The specific details of the experimental design, including dosages, treatment duration, and choice of animal model, should be optimized based on the specific research questions and the properties of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Mycoplanecin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Mycoplanecin A. The content is structured to address specific experimental challenges, offering detailed methodologies and data to facilitate successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of trans-4-Alkyl-L-proline Derivatives

Question: I am struggling with the synthesis of the non-standard amino acids, trans-4-methyl-L-proline and trans-4-ethyl-L-proline. What is a reliable method and what are the common pitfalls?

Answer: The stereoselective synthesis of these building blocks is a significant challenge. The first total synthesis of Mycoplanecin A successfully employed an iterative Matteson homologation of chiral boronic esters.[1][2][3][4][5] This method allows for the controlled introduction of the alkyl substituents with the desired trans stereochemistry.

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Low Yield in Homologation Step Incomplete formation of the (dichloromethyl)lithium reagent.Ensure strictly anhydrous conditions and low temperature (-100 °C for n-BuLi or -78 °C for sec-BuLi). Use freshly titrated alkyllithium reagents.
Poor 1,2-migration of the alkyl group.The presence of a Lewis acid like zinc chloride is crucial for promoting the rearrangement. Ensure its addition as per the protocol.
Incorrect Stereochemistry (cis-isomer formation) The choice of chiral auxiliary is critical.Use the appropriate enantiomer of the diol auxiliary (e.g., (2R,3R)-2,3-butanediol or (2S,3S)-2,3-butanediol) to direct the stereochemistry of the newly formed chiral center.
Difficulty in Purification Boronic acid byproducts can complicate purification.After the homologation, an oxidative workup (e.g., with NaOH and H₂O₂) can convert the boronic ester to the corresponding alcohol, which is often easier to separate.
Fragment Coupling and the O→N Acyl Shift

Question: I am observing an unexpected O→N acyl shift during the coupling of the eastern and western fragments. How can I control this reaction?

Answer: An O→N acyl shift is a known phenomenon in peptide chemistry, particularly when a serine or threonine residue is involved.[2][4] In the synthesis of Mycoplanecin A, this rearrangement was strategically used to form a key amide bond. The reaction involves the migration of an acyl group from an oxygen to a nitrogen atom, often through a five-membered ring intermediate.

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Incomplete Acyl Shift The reaction conditions (pH, solvent) are not optimal for the migration.The O→N acyl shift is typically favored under neutral to slightly basic conditions. If the shift is incomplete, careful adjustment of the pH with a mild base may be necessary. The reaction progress should be monitored closely by HPLC or LC-MS.
Side Reactions During Acyl Shift The presence of other nucleophiles can lead to side products.Ensure the substrate is pure before initiating the acyl shift. The reaction should be run in a clean, non-nucleophilic solvent.
Unwanted O-Acylation during Coupling The hydroxyl group of a threonine or serine residue is acylated instead of the intended amine.Protect the hydroxyl group with a suitable protecting group that can be selectively removed later. Alternatively, the O-acylated product can be isolated and then subjected to conditions that promote the O→N acyl shift.
Macrocyclization

Question: The macrolactamization to form the cyclic depsipeptide is giving very low yields. What are the critical parameters for this step?

Answer: The macrocyclization is one of the most challenging steps in the total synthesis of Mycoplanecin A, often leading to low yields due to competing intermolecular oligomerization.[1][2][3][4][5] Success relies heavily on high-dilution conditions and the choice of coupling reagent.

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Low Yield of Monomeric Macrocycle High concentration of the linear precursor favors intermolecular reactions.Employ high-dilution techniques. This can be achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump. Typical concentrations are in the range of 0.1 to 1 mM.
Inefficient coupling reagent.Several coupling reagents can be screened. In the reported synthesis, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) was found to be effective. Other reagents like PyAOP or TFFH can also be tested.
Unfavorable conformation of the linear precursor.The reaction temperature can have a significant impact on the conformational flexibility of the linear peptide. The reported synthesis found that performing the cyclization at an elevated temperature (70 °C) improved the yield.
Formation of Dimers and Oligomers As mentioned, the concentration of the linear precursor is too high.In addition to high dilution, ensure efficient stirring to quickly disperse the added precursor.
Protecting Group Strategy

Question: I am having issues with the selective deprotection of the various protecting groups used in the synthesis. Can you provide a guide for troubleshooting this?

Answer: The synthesis of Mycoplanecin A requires a careful selection and orchestrated removal of multiple protecting groups (e.g., Boc, Cbz, Alloc, Fmoc).[2][5] Side reactions during deprotection are a common source of low yields and impurities.

Troubleshooting Guide:

Protecting Group Deprotection Reagent Common Issues Troubleshooting
Boc (tert-Butoxycarbonyl) Trifluoroacetic acid (TFA)Incomplete deprotection; side reactions with sensitive residues (e.g., tryptophan).Use a scavenger such as triisopropylsilane (TIS) or water in the TFA cleavage cocktail. Ensure sufficient reaction time and monitor by HPLC.
Cbz (Carboxybenzyl) H₂, Pd/CCatalyst poisoning; incomplete reaction.Ensure the catalyst is active and use a suitable solvent (e.g., methanol, ethanol). The reaction may require elevated pressure.
Alloc (Allyloxycarbonyl) Pd(PPh₃)₄ and a scavengerIncomplete removal; side reactions with sulfur-containing amino acids.Use an efficient allyl scavenger like dimethyl barbituric acid (DMBA). Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere.
Fmoc (9-Fluorenylmethyloxycarbonyl) Piperidine in DMFIncomplete deprotection; formation of dibenzofulvene adducts.Ensure the piperidine solution is fresh. Monitor the reaction by UV-Vis to confirm complete deprotection.

Experimental Protocols

Key Experiment: Matteson Homologation for trans-4-Methyl-L-proline

This protocol is a generalized procedure based on the principles of the Matteson homologation used in the synthesis of Mycoplanecin A.

  • Preparation of the α-Chloroboronic Ester:

    • Dissolve the starting chiral boronic ester (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Add a solution of (dichloromethyl)lithium (1.1 equiv) in THF dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30 minutes.

    • Add a solution of anhydrous zinc chloride (1.2 equiv) in THF and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Nucleophilic Substitution:

    • Cool the reaction mixture containing the α-chloroboronic ester to -78 °C.

    • Add the desired nucleophile (e.g., MeMgBr for the methyl group) (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Visualizations

MycoplanecinA_Synthesis_Challenges cluster_synthesis Key Synthetic Challenges cluster_solutions Strategic Solutions Proline Synthesis of trans-4-Alkyl-L-prolines Matteson Iterative Matteson Homologation Proline->Matteson enables Coupling Fragment Coupling & O->N Acyl Shift AcylShift Controlled O->N Acyl Shift Coupling->AcylShift requires Macro Macrocyclization HighDilution High-Dilution Conditions Macro->HighDilution requires Protect Protecting Group Strategy Orthogonal Orthogonal Protecting Groups Protect->Orthogonal necessitates

Caption: Key challenges and strategic solutions in the total synthesis of Mycoplanecin A.

Macrocyclization_Troubleshooting Start Low Yield in Macrocyclization Check_Concentration Is concentration < 1 mM? Start->Check_Concentration Check_Reagent Is coupling reagent efficient? Check_Concentration->Check_Reagent Yes Use_High_Dilution Implement High-Dilution Protocol Check_Concentration->Use_High_Dilution No Check_Temp Is temperature optimized? Check_Reagent->Check_Temp Yes Screen_Reagents Screen alternative coupling reagents (e.g., COMU, PyAOP) Check_Reagent->Screen_Reagents No Optimize_Temp Optimize reaction temperature (e.g., 70 °C) Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Use_High_Dilution->Check_Reagent Screen_Reagents->Check_Temp Optimize_Temp->Success

Caption: Troubleshooting workflow for the macrocyclization step in Mycoplanecin A synthesis.

References

Technical Support Center: Optimizing Mycoplanecin D Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Mycoplanecin D from Actinoplanes awajinensis subsp. mycoplanecinus.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of this compound?

This compound is a potent anti-tuberculosis antibiotic produced by the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus.[1] The type strain for this subspecies is ATCC 33919.

Q2: What is the general approach to optimizing this compound fermentation?

Optimizing this compound production involves a multi-faceted approach focusing on medium composition, process parameters, and precursor supplementation. A typical workflow involves establishing a baseline fermentation, identifying key parameters for optimization, and systematically varying them to enhance yield.

Q3: What are the known biosynthetic precursors for this compound?

The biosynthesis of Mycoplanecins involves several unusual amino acids, including L-homoleucine, L-homonorleucine, and (2S,4R)-4-ethylproline. A key precursor to some of these is α-ketobutyrate. Supplementing the fermentation medium with these precursors or their metabolic precursors may enhance the yield of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

IssuePossible CausesSuggested Solutions
Low or No Biomass Growth - Inappropriate medium composition- Suboptimal pH or temperature- Poor inoculum quality- Medium: Start with a recommended growth medium such as ATCC Medium 145 (Potato-carrot medium) for initial cultivation. For production, a richer medium containing complex nitrogen and carbon sources is often required. See the suggested baseline production medium below.- pH: Maintain the pH of the culture medium within the optimal range for Actinoplanes growth, typically between 6.0 and 8.0. Adjust the initial pH and monitor it during fermentation.- Temperature: The optimal growth temperature for Actinoplanes awajinensis subsp. mycoplanecinus is reported to be around 26°C. Ensure the incubator or fermenter is maintaining a stable temperature.- Inoculum: Use a fresh, actively growing seed culture. Inoculum age and size are critical parameters to optimize.
Good Biomass Growth, but Low this compound Titer - Nutrient limitation for secondary metabolism- Unfavorable fermentation parameters (aeration, agitation)- Feedback inhibition by the product- Medium Composition: The production of secondary metabolites like this compound is often triggered by the depletion of certain nutrients (e.g., phosphate or specific carbon sources). Design experiments to test different carbon-to-nitrogen ratios and the effect of slowly utilized carbon sources.- Aeration & Agitation: Adequate dissolved oxygen is crucial for antibiotic production in aerobic actinomycetes. Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.- Precursor Feeding: Since the biosynthetic precursors are known, a precursor feeding strategy can be implemented. Introduce α-ketobutyrate or relevant amino acids at the beginning of the stationary phase.
Foaming in the Fermenter - High concentration of proteins or other surface-active compounds in the medium- High agitation or aeration rates- Antifoam Agents: Add a sterile antifoam agent (e.g., silicone-based) to the medium before sterilization or as needed during fermentation.- Process Parameters: Reduce agitation and/or aeration rates if they are excessive, but ensure that the dissolved oxygen level remains sufficient for production.
Inconsistent Fermentation Results - Variability in inoculum preparation- Inconsistent medium preparation- Fluctuations in fermentation parameters- Standardize Protocols: Develop and strictly adhere to standard operating procedures (SOPs) for inoculum preparation, medium sterilization, and fermentation setup.- Monitor and Control: Utilize a well-calibrated bioreactor that allows for precise monitoring and control of pH, temperature, dissolved oxygen, and agitation.- Replicate Experiments: Run experiments in triplicate to ensure the reproducibility of the results.

Experimental Protocols

Baseline Fermentation Protocol

This protocol provides a starting point for this compound fermentation. Optimization will be required to maximize yield.

1. Inoculum Preparation:

  • Grow Actinoplanes awajinensis subsp. mycoplanecinus on ATCC Medium 145 agar slants at 26°C until good sporulation is observed (typically 7-14 days).

  • Aseptically scrape the spores from one slant into 50 mL of a seed medium in a 250 mL baffled flask. A suggested seed medium is provided in the table below.

  • Incubate the seed culture at 26°C on a rotary shaker at 200 rpm for 48-72 hours.

2. Production Fermentation:

  • Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

  • Incubate the production culture at 26°C on a rotary shaker at 200 rpm for 7-10 days.

  • Monitor the fermentation by taking samples periodically to measure biomass, pH, and this compound concentration.

Suggested Media Compositions
ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose10-
Soluble Starch-20
Yeast Extract55
Soy Peptone510
CaCO₃22
Malt Extract-15
Initial pH 7.07.0

Note: The production medium is a suggested starting point based on media used for other Actinoplanes species and may require significant optimization.

Visualizations

This compound Fermentation Optimization Workflow

fermentation_workflow This compound Fermentation Optimization Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Iteration strain Strain Revival (A. awajinensis) inoculum Inoculum Development strain->inoculum baseline Baseline Fermentation inoculum->baseline analysis Yield & Purity Analysis baseline->analysis optimization Optimization Experiments optimization->analysis analysis->optimization Identify Key Parameters iteration Iterative Refinement analysis->iteration Evaluate Results iteration->optimization Design New Experiments

Caption: A typical workflow for optimizing this compound fermentation.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Low this compound Yield start Low this compound Yield check_growth Is Biomass Growth Adequate? start->check_growth optimize_growth Optimize Growth Medium, pH, and Temperature check_growth->optimize_growth No check_production Good Growth, Low Titer check_growth->check_production Yes optimize_growth->check_growth optimize_production Optimize Production Medium, Aeration, and Agitation check_production->optimize_production precursor_feeding Implement Precursor Feeding Strategy optimize_production->precursor_feeding end Improved Yield precursor_feeding->end

Caption: A logical approach to troubleshooting low this compound yield.

Hypothetical this compound Biosynthetic Pathway Inputs

biosynthesis_pathway Key Precursors for this compound Biosynthesis cluster_primary Primary Metabolism cluster_precursors Key Biosynthetic Precursors glucose Glucose alpha_keto α-Ketobutyrate glucose->alpha_keto amino_acids Standard Amino Acids amino_acids->alpha_keto unusual_aa Unusual Amino Acids (L-homoleucine, etc.) amino_acids->unusual_aa mycoplanecin This compound alpha_keto->mycoplanecin unusual_aa->mycoplanecin

Caption: Simplified diagram showing key inputs for this compound biosynthesis.

References

Technical Support Center: Mycoplanecin D Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Mycoplanecin D and why is solubility a concern?

This compound belongs to the mycoplanecin family of potent anti-tuberculosis antibiotics.[1][2][3] These are cyclic peptide structures, which can often be hydrophobic and exhibit poor solubility in aqueous solutions commonly used for in vitro assays.[4][5] Ensuring complete dissolution is critical for accurate and reproducible experimental results.

Q2: What is the general approach to dissolving hydrophobic compounds like this compound?

The standard practice for dissolving hydrophobic compounds for biological assays is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous assay buffer.

Q3: Which organic solvents are recommended for creating a this compound stock solution?

Based on common laboratory practice for similar compounds, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO) : This is the most common and highly recommended solvent for creating stock solutions of hydrophobic compounds.[6]

  • Dimethylformamide (DMF) : Another suitable polar aprotic solvent for dissolving peptides and other organic molecules.[7]

  • Ethanol : While less common for highly hydrophobic compounds, it can be effective for some molecules.

It is crucial to use anhydrous (water-free) solvents to prevent precipitation of the compound.

Q4: What is the recommended concentration for the stock solution?

A starting concentration of 10 mM for the stock solution is generally recommended. However, the optimal concentration may vary depending on the specific batch of this compound and the chosen solvent.

Q5: How can I determine the solubility of this compound in different solvents?

A systematic solubility test is recommended. This involves adding a small, known amount of the compound to a specific volume of solvent and observing its dissolution. This process can be repeated with increasing amounts of the compound until saturation is reached.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound does not dissolve in the organic solvent. The solvent may not be appropriate for this specific compound, or the compound may be impure.- Try a different recommended organic solvent (e.g., switch from DMSO to DMF).- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.- If the issue persists, consider analyzing the purity of the compound.
Precipitation occurs when diluting the stock solution into the aqueous buffer. The final concentration of the organic solvent in the assay buffer is too high, or the compound has very low solubility in the aqueous phase.- Decrease the final concentration of the organic solvent in the assay buffer to less than 1% (v/v), and ideally below 0.5%.- Include a non-ionic surfactant such as Tween® 20 or Triton™ X-100 in the assay buffer at a low concentration (e.g., 0.01-0.1%) to improve solubility.- Consider using a buffer with a different pH, as the solubility of some compounds can be pH-dependent.
Inconsistent results between experiments. Incomplete dissolution or precipitation of this compound.- Always prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the final solution for any signs of precipitation before adding it to the assay.- Ensure the stock solution is stored properly (typically at -20°C or -80°C) to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO or DMF, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General Dilution for In Vitro Assays
  • Materials: this compound stock solution, sterile aqueous assay buffer.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.

    • Ensure the final concentration of the organic solvent in the assay is below 1% (v/v).

    • Vortex gently after each dilution step.

    • Visually inspect the final dilutions for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Serial Dilution in Aqueous Buffer thaw->dilute check Check for Precipitation dilute->check use Use in Assay check->use No Precipitate troubleshoot Troubleshoot (See Guide) check->troubleshoot Precipitate

Caption: Workflow for preparing this compound for in vitro assays.

dnaN_inhibition cluster_replication Bacterial DNA Replication dna_polymerase DNA Polymerase III dnaN DnaN (Sliding Clamp) dna_polymerase->dnaN associates with dna_strand DNA Strand dnaN->dna_strand encircles inhibition Inhibition of Replication dnaN->inhibition mycoplanecin_d This compound mycoplanecin_d->dnaN binds to

Caption: Proposed mechanism of action of this compound via DnaN inhibition.

References

Technical Support Center: Overcoming Resistance to Mycoplanecin D in Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mycoplanecin D. This resource is designed for researchers, scientists, and drug development professionals working with this compound and its application against mycobacteria. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound targets the DNA polymerase III sliding clamp, DnaN, a critical component of the bacterial replisome.[1][2] By binding to DnaN with high affinity, this compound inhibits its interaction with the replicative DNA polymerase, thereby blocking DNA replication and exhibiting bactericidal activity against mycobacteria.[3]

Q2: How potent is this compound and its analogs against Mycobacterium tuberculosis?

A2: Mycoplanecin analogs have demonstrated significant potency. For instance, Mycoplanecin E has a minimum inhibitory concentration (MIC) as low as 83 ng/mL against M. tuberculosis.[2][4][5]

Q3: What is the primary mechanism of resistance to this compound in mycobacteria?

A3: The primary mechanism of resistance to Mycoplanecins is inferred from studies on the structurally and functionally related antibiotic, Griselimycin, which also targets DnaN.[3] Resistance is predominantly caused by the amplification of a chromosomal segment that includes the dnaN gene.[1][6] This gene amplification leads to the overexpression of the DnaN protein, effectively titrating the drug and reducing its inhibitory effect.

Q4: How frequently does resistance to this compound emerge?

A4: Based on studies with Griselimycin, resistance is expected to occur at a very low frequency.[1][6]

Q5: Is there a fitness cost associated with this compound resistance?

A5: Yes, the amplification of the dnaN-containing chromosomal segment is associated with a considerable fitness cost for the mycobacteria.[3][6]

Q6: Is there cross-resistance between this compound and other anti-mycobacterial drugs?

A6: this compound demonstrates cross-resistance with Griselimycin due to their shared target, DnaN.[3] However, Griselimycin-resistant mutants have not shown cross-resistance with other classes of antibiotics, suggesting a highly specific resistance mechanism.[2][3]

Q7: Can point mutations in the dnaN gene cause resistance?

A7: While chromosomal mutations in target genes are a common resistance mechanism in mycobacteria, the current evidence for Griselimycin (and by inference, this compound) points towards gene amplification as the primary mechanism.[1][3][6][7] However, the possibility of resistance-conferring point mutations in dnaN should not be entirely dismissed and warrants further investigation in resistant isolates.

Troubleshooting Guides

Issue 1: Increased MIC of this compound in previously susceptible mycobacterial strains.
Possible Cause Troubleshooting Steps Expected Outcome
Development of Resistance 1. Confirm MIC: Repeat the MIC determination using a standardized broth microdilution or agar proportion method to confirm the increased MIC. 2. Isolate Single Colonies: Plate the resistant culture to obtain single colonies and test the MIC of individual clones to ensure the resistance is uniform. 3. Genomic Analysis: Perform whole-genome sequencing on the resistant isolate and compare it to the parental susceptible strain. Specifically, look for amplification of the chromosomal region containing the dnaN gene. 4. Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression level of the dnaN gene in the resistant strain compared to the susceptible parent.- Confirmed and reproducible increase in MIC. - Identification of chromosomal amplification including the dnaN gene. - Significantly increased mRNA levels of dnaN in the resistant strain.
Issue 2: Inconsistent results in this compound susceptibility testing.
Possible Cause Troubleshooting Steps Expected Outcome
Inoculum Preparation 1. Standardize Inoculum: Ensure the inoculum is prepared to a standardized density (e.g., 0.5 McFarland standard) for each experiment. 2. Homogenous Suspension: Vortex the bacterial suspension thoroughly to break up clumps before inoculation.- Consistent and reproducible MIC values across experiments.
Media and Reagents 1. Quality Control: Use fresh, quality-controlled media (e.g., Middlebrook 7H9 broth or 7H10/7H11 agar) for all assays. 2. Drug Stability: Prepare fresh stock solutions of this compound and store them appropriately to avoid degradation.- Reliable and accurate MIC determinations.
Incubation Conditions 1. Proper Incubation: Ensure consistent incubation times and temperatures as per established protocols for the specific mycobacterial species.- Consistent growth of controls and reliable test results.

Quantitative Data Summary

Table 1: In Vitro Activity of Mycoplanecins and Griselimycin

Compound Organism MIC Reference
Mycoplanecin EM. tuberculosis83 ng/mL[2][4][5]
MycoplanecinsGriselimycin-resistant M. smegmatis4 - 8 µg/mL[3]
Cyclohexyl-griselimycinM. abscessus-[6]

Table 2: MIC Comparison of Susceptible vs. Resistant Mycobacterial Strains

Drug Strain MIC50 (µg/mL) MIC90 (µg/mL) Reference
AmikacinM. abscessus--[8]
AmikacinM. fortuitum--[8]
ClarithromycinM. abscessus--[8]
ClarithromycinM. fortuitum--[8]
BedaquilineNTMs≤0.120.25[9]
ClofazimineNTMs≤0.060.125[9]

Note: MIC50 and MIC90 are the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Prepare Inoculum: Grow mycobacteria in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the specific mycobacterial species for the required duration (e.g., 7-14 days for M. tuberculosis).

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[10]

Protocol 2: Generation of this compound-Resistant Mutants
  • High-Density Plating: Grow a large culture of the susceptible mycobacterial strain to a high density.

  • Selective Plating: Plate a high concentration of the bacterial culture (e.g., 108 - 109 CFU) onto Middlebrook 7H10 or 7H11 agar plates containing this compound at a concentration 4-8 times the MIC.

  • Incubation: Incubate the plates for an extended period (e.g., 3-6 weeks), monitoring for the appearance of resistant colonies.

  • Isolation and Confirmation: Pick individual colonies and subculture them in drug-free media. Re-test the MIC of the putative mutants to confirm resistance.

  • Characterization: Proceed with genomic and gene expression analysis to identify the resistance mechanism.

Visualizations

G cluster_pathway Inferred this compound Resistance Pathway Mycobacterium Mycobacterium dnaN_Amplification dnaN_Amplification Mycobacterium->dnaN_Amplification Under Drug Pressure Mycoplanecin_D Mycoplanecin_D DnaN DnaN Mycoplanecin_D->DnaN Inhibits Cell_Death Cell_Death Mycoplanecin_D->Cell_Death Induces DNA_Replication DNA_Replication DnaN->DNA_Replication Enables Resistance Resistance DnaN->Resistance Leads to DNA_Replication->Mycobacterium Growth dnaN_Amplification->DnaN Overexpression

Caption: Inferred mechanism of action and resistance to this compound.

G cluster_workflow Troubleshooting Workflow for this compound Resistance Start Start Observe_Increased_MIC Observe Increased MIC Start->Observe_Increased_MIC Confirm_MIC Confirm MIC with Standardized Assay Observe_Increased_MIC->Confirm_MIC Isolate_Clones Isolate Single Colonies Confirm_MIC->Isolate_Clones Genomic_Analysis Whole-Genome Sequencing Isolate_Clones->Genomic_Analysis qPCR_Analysis qPCR for dnaN Expression Isolate_Clones->qPCR_Analysis Identify_Amplification Identify dnaN Amplification? Genomic_Analysis->Identify_Amplification Identify_Mutations Identify Point Mutations in dnaN? Identify_Amplification->Identify_Mutations No Resistance_Mechanism_Identified Resistance Mechanism Identified Identify_Amplification->Resistance_Mechanism_Identified Yes Identify_Mutations->Resistance_Mechanism_Identified Yes Investigate_Other_Mechanisms Investigate Other Mechanisms (e.g., efflux) Identify_Mutations->Investigate_Other_Mechanisms No

Caption: Logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Refining Purification Protocols for Mycoplanecin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Mycoplanecin D.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound?

A1: The purification of this compound, a cyclic peptide antibiotic, typically involves a multi-step process.[1] This process begins with the cultivation of the producing microorganism, Actinoplanes awajinensis, followed by extraction of the compound from the culture broth and mycelium.[2][3] The crude extract is then subjected to one or more chromatographic techniques to isolate and purify this compound.[3]

Q2: What are the critical parameters to consider for optimizing the purification of this compound?

A2: Key parameters for optimization include the choice of extraction solvent, the type of chromatography resin (e.g., normal-phase or reverse-phase), the mobile phase composition and gradient, and the sample loading conditions. Careful control of these factors is crucial for achieving high purity and yield.

Q3: What are the expected stability characteristics of this compound?

A3: As a cyclic peptide, this compound is generally more stable than its linear counterparts due to reduced susceptibility to enzymatic degradation.[4][5] However, like other peptides, its stability can be influenced by pH and temperature. It is advisable to store purified this compound in a lyophilized form at low temperatures (-20°C or below) to prevent degradation. For solutions, it is best to prepare fresh batches for experiments and avoid repeated freeze-thaw cycles. Peptide solutions are also susceptible to oxidation, particularly at higher pH.

Q4: What analytical techniques are suitable for monitoring the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound. A reverse-phase C18 column is often used with a mobile phase gradient of acetonitrile and water. Purity is typically determined by measuring the peak area of this compound relative to the total peak area in the chromatogram.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction from the culture broth or mycelium.- Optimize the solvent system for extraction. A mixture of polar and non-polar solvents may be more effective. - Ensure thorough mixing and sufficient extraction time. - Consider using techniques like supercritical fluid extraction (SFE) for improved efficiency.[3]
Poor Resolution in Chromatography - Inappropriate column chemistry or mobile phase. - Co-elution with other Mycoplanecin analogues or impurities. - Column overloading.- Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Adjust the mobile phase gradient (slope, starting and ending concentrations of the organic solvent). - Optimize the pH of the mobile phase, as it can significantly affect the retention of peptides. - Reduce the amount of sample loaded onto the column.
Presence of Impurities in the Final Product - Incomplete separation from closely related compounds. - Degradation of this compound during purification.- Employ orthogonal purification steps. For example, follow a reverse-phase HPLC step with a normal-phase or ion-exchange chromatography step. - Work at lower temperatures (e.g., 4°C) during all purification steps to minimize degradation. - Use fresh, high-purity solvents and reagents.
Compound Aggregation Hydrophobic nature of the cyclic peptide leading to self-association.[6]- Add organic modifiers like acetonitrile or isopropanol to the sample solvent to disrupt hydrophobic interactions. - Work at lower concentrations of the purified peptide. - Consider the use of detergents, although their subsequent removal can be challenging.
Inconsistent Retention Times in HPLC - Fluctuations in mobile phase composition or flow rate. - Column degradation. - Changes in laboratory temperature.- Ensure the HPLC system is properly equilibrated and the mobile phase is well-mixed. - Use a guard column to protect the analytical column. - Perform regular column cleaning and performance checks. - Maintain a stable ambient temperature for the HPLC system.

Quantitative Data

The following table provides a representative summary of the expected yield and purity at different stages of this compound purification. These values are estimates and may vary depending on the specific experimental conditions.

Purification Step Typical Yield (%) Purity (%)
Crude Solvent Extract 80 - 955 - 15
Silica Gel Chromatography 50 - 7040 - 60
Reverse-Phase HPLC (Semi-preparative) 70 - 85> 95
Final Purified this compound 28 - 53 (Overall) > 98

Experimental Protocols

Cultivation of Actinoplanes awajinensis

The microorganism Actinoplanes awajinensis is cultivated in a suitable fermentation medium to produce this compound. A typical medium might contain soluble starch, yeast extract, glucose, glycerol, corn steep liquor, peptone, NaCl, and CaCO3, with the pH adjusted to 7.2.[3] The culture is incubated under optimal conditions of temperature, agitation, and aeration to maximize the production of the target compound.

Extraction of this compound

Following fermentation, the culture broth is separated from the mycelium by centrifugation or filtration. The Mycoplanecin complex, including this compound, is extracted from both the culture filtrate and the mycelium using organic solvents.[3] Supercritical fluid extraction (SFE) with a co-solvent such as ethanol can also be an effective method for obtaining the crude extract.[3]

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation (Optional): The crude extract can be first fractionated using silica gel or Florisil column chromatography with a stepwise gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): The partially purified fractions containing this compound are then subjected to reverse-phase HPLC. A C18 column is commonly used, and the separation is achieved using a gradient of a polar solvent (e.g., water with a small amount of an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[3] Fractions are collected and analyzed for the presence and purity of this compound. The fractions containing pure this compound are pooled and lyophilized to obtain the final product.

Visualizations

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cultivation Fermentation of Actinoplanes awajinensis separation Separation of Broth and Mycelium cultivation->separation Culture extraction Solvent or Supercritical Fluid Extraction (SFE) separation->extraction Broth & Mycelium initial_chrom Silica Gel / Florisil Chromatography (Optional) extraction->initial_chrom Crude Extract hplc Reverse-Phase HPLC initial_chrom->hplc Partially Purified Fractions lyophilization Lyophilization hplc->lyophilization Pure Fractions purity_check Purity Analysis (HPLC) lyophilization->purity_check Purified this compound

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Troubleshooting Solutions low_yield Low Yield inefficient_extraction Inefficient Extraction low_yield->inefficient_extraction low_purity Low Purity poor_separation Poor Chromatographic Separation low_purity->poor_separation coelution Co-elution of Impurities low_purity->coelution instability Compound Instability degradation Degradation instability->degradation optimize_extraction Optimize Extraction Parameters inefficient_extraction->optimize_extraction optimize_chromatography Optimize Chromatography (Column, Mobile Phase) poor_separation->optimize_chromatography control_temp_ph Control Temperature & pH degradation->control_temp_ph orthogonal_methods Use Orthogonal Purification Methods coelution->orthogonal_methods

Caption: Logical relationships in troubleshooting this compound purification.

References

Technical Support Center: Mycoplanecin A Macrocyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the macrocyclization step in the total synthesis of Mycoplanecin A.

Troubleshooting Guide: Addressing Poor Yield in Mycoplanecin A Macrocyclization

Low yields in the macrocyclization of the Mycoplanecin A linear precursor are a common challenge. The successful total synthesis of Mycoplanecin A highlights that this step is sensitive to several factors. This guide provides a structured approach to troubleshooting and optimizing this critical reaction.

Problem: Low or No Yield of Mycoplanecin A (24) after Macrocyclization

Below is a workflow to diagnose and address potential causes for poor macrocyclization yield.

G cluster_start Start: Poor Macrocyclization Yield cluster_reagent Coupling Reagent cluster_concentration Concentration cluster_temperature Temperature cluster_precursor Linear Precursor Quality start Initial Observation: Low or no yield of Mycoplanecin A (24) reagent Was an appropriate coupling reagent used? start->reagent reagent_yes Proceed to next check reagent->reagent_yes Yes reagent_no Action: Select a more effective coupling reagent (e.g., PyAOP, COMU, FDPP). Avoid TFFH which showed no product formation. reagent->reagent_no No concentration Was the reaction performed under high-dilution conditions? reagent_yes->concentration concentration_yes Proceed to next check concentration->concentration_yes Yes concentration_no Action: Implement high-dilution conditions. Use a syringe pump for slow addition of the deprotected linear precursor to the coupling reagents. concentration->concentration_no No temperature Was the reaction temperature optimized? concentration_yes->temperature temperature_yes Proceed to next check temperature->temperature_yes Yes temperature_no Action: Increase the reaction temperature. Successful cyclization was achieved at 70 °C. temperature->temperature_no No precursor Was the deprotected linear precursor of high purity? temperature_yes->precursor precursor_yes Consider other factors (e.g., solvent purity, inert atmosphere) precursor->precursor_yes Yes precursor_no Action: Purify the linear precursor before cyclization. Impurities can interfere with the reaction. precursor->precursor_no No G cluster_workflow Experimental Workflow: Mycoplanecin A Macrocyclization prep_precursor 1. Prepare Linear Precursor Solution slow_addition 4. Slow Addition of Precursor via Syringe Pump (High-Dilution) prep_precursor->slow_addition prep_reagents 2. Prepare Coupling Reagent Solution (e.g., FDPP, base) heat 3. Heat Reagent Solution to 70 °C prep_reagents->heat heat->slow_addition reaction 5. Monitor Reaction (e.g., LC-MS) slow_addition->reaction workup 6. Aqueous Work-up reaction->workup purification 7. Column Chromatography workup->purification product Isolated Mycoplanecin A (24) purification->product G cluster_factors Key Influencing Factors yield Macrocyclization Yield reagent Coupling Reagent (e.g., PyAOP, COMU, FDPP) reagent->yield concentration Concentration (High-Dilution Conditions) concentration->yield temperature Temperature (e.g., 70 °C) temperature->yield precursor_conf Precursor Conformation (Turn-inducing elements) precursor_conf->yield solvent Solvent solvent->yield

Technical Support Center: Enhancing the Antibacterial Activity of Mycoplanecin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antibacterial activity of Mycoplanecin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mycoplanecin and its derivatives?

Mycoplanecin and its derivatives exhibit antibacterial activity by targeting the DNA polymerase III sliding clamp (DnaN).[1][2][3][4] DnaN is a crucial component of the bacterial replisome, and its inhibition disrupts DNA replication, ultimately leading to bacterial cell death. This mechanism is distinct from many currently used antibiotics, suggesting potential efficacy against resistant strains.[3] The interaction with DnaN is highly specific, with certain structural features of the Mycoplanecin molecule, such as the three (2S,4R)-4-methylproline moieties, playing a significant role in target binding and metabolic stability.[1][2]

Q2: What are the key structural features of Mycoplanecin derivatives that contribute to their antibacterial activity?

The antibacterial potency of Mycoplanecin derivatives is closely linked to their unique chemical structure. Key features include:

  • Unusual Amino Acids: The presence of non-proteinogenic amino acids, such as trans-4-methyl- and trans-4-ethyl-l-proline, is critical for their activity.[3][5][6]

  • Macrocyclic Depsipeptide Structure: The cyclic nature of the peptide contributes to its stability and conformational rigidity, which is important for binding to the DnaN target.[3]

  • N-methylated Amino Acids: Mycoplanecin A contains four N-methylated amino acids, which can enhance membrane permeability and resistance to proteolysis.[5][6]

  • 4-Alkylprolines: Modifications at the 4-position of the proline residues can significantly impact the binding affinity to DnaN and the overall antibacterial potency.[1][2]

Q3: How can the antibacterial activity of Mycoplanecin derivatives be enhanced?

Enhancing the antibacterial activity of Mycoplanecin derivatives can be approached through several strategies:

  • Chemical Synthesis and Derivatization: Total synthesis allows for the generation of various analogs with modified side chains, particularly at the proline residues.[3][5][7] Introducing different alkyl groups at the 4-position of proline can improve potency.

  • Biosynthetic Engineering: The identification of the Mycoplanecin biosynthetic gene cluster opens up possibilities for genetic manipulation of the producing organism (Actinoplanes awajinensis) to create novel derivatives.[1][4]

  • Improving Lipophilicity: Increasing the lipophilicity of the derivatives may enhance their ability to penetrate the mycobacterial cell wall, potentially leading to increased activity.[2]

Troubleshooting Guides

Problem 1: Low or no antibacterial activity observed for a newly synthesized Mycoplanecin derivative.
Possible Cause Troubleshooting Step
Incorrect chemical structure or stereochemistry Verify the structure and purity of the synthesized compound using analytical techniques such as NMR and mass spectrometry. The stereochemistry of the amino acid residues is crucial for activity.
Poor solubility of the derivative Test the solubility of the compound in the assay medium. If solubility is low, consider using a co-solvent like DMSO (ensure final concentration is not inhibitory to the bacteria) or formulating the compound differently.[8]
Inappropriate bacterial strain or growth conditions Confirm that the target bacterial strain is susceptible to this class of antibiotics. Optimize growth conditions (media, temperature, incubation time) for the specific strain being tested.[9]
Degradation of the compound Assess the stability of the derivative under the experimental conditions. The compound may be sensitive to pH, temperature, or components of the assay medium.
Target modification in the test strain If using a previously exposed strain, consider the possibility of resistance development through mutations in the dnaN gene. Sequence the dnaN gene of the test strain to check for mutations.
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) results.
Possible Cause Troubleshooting Step
Inconsistent inoculum density Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell concentration for each experiment.[9]
Errors in serial dilutions Review the dilution protocol to ensure accuracy. Use calibrated pipettes and perform dilutions carefully. Prepare fresh dilutions for each experiment.
Edge effects in microtiter plates To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the compound and affect results, consider not using the outermost wells or filling them with sterile medium.
Contamination of cultures or reagents Use aseptic techniques throughout the experiment. Check the purity of the bacterial culture and the sterility of all media and solutions.
Reader-to-reader variability in visual assessment If determining the MIC visually, have the results read by more than one person to ensure consistency. Alternatively, use a quantitative method like measuring optical density with a plate reader.

Data Presentation

Table 1: Antibacterial Activity of Mycoplanecin Derivatives against Mycobacterium tuberculosis H37Ra

CompoundMinimum Inhibitory Concentration (MIC) (ng/mL)
Mycoplanecin A30 - 100
Mycoplanecin E83
Griselimycin (Reference)~2000
Data sourced from references[1][2][4][10].

Table 2: Antibacterial Activity of Mycoplanecin Derivatives against Mycobacterium smegmatis

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycoplanecin A0.0625 - 0.5
Other Mycoplanecins0.0625 - 0.5
Griselimycin-resistant M. smegmatis4 - 8
Data sourced from reference[10].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Materials:

  • Mycoplanecin derivative stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile pipette tips and reservoirs

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the Mycoplanecin derivative stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the Mycoplanecin derivative that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[14][15]

Materials:

  • Mycoplanecin derivative solution

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Incubator

Procedure:

  • Prepare Agar Plates:

    • Using a sterile cotton swab, evenly streak the surface of the agar plate with the standardized bacterial suspension to create a lawn of bacteria.

  • Create Wells:

    • Use a sterile cork borer or the wide end of a sterile pipette tip to create uniform wells in the agar.

  • Add Test Compound:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the Mycoplanecin derivative solution into each well.

    • Include a control well with the solvent used to dissolve the compound.

  • Incubation:

    • Incubate the plates at the optimal temperature for the bacterial strain for 18-24 hours.

  • Measure Zone of Inhibition:

    • Measure the diameter of the clear zone of no bacterial growth around each well. A larger diameter indicates greater antibacterial activity.

Visualizations

Mycoplanecin_Mechanism_of_Action cluster_bacterium Bacterial Cell Mycoplanecin Mycoplanecin Derivative CellWall Cell Wall Penetration Mycoplanecin->CellWall Enters cell DnaN DnaN (Sliding Clamp) CellWall->DnaN Binds to Replisome Replisome DnaN->Replisome Inhibits loading onto DNA DNA_Replication DNA Replication Replisome->DNA_Replication Stalls CellDeath Cell Death DNA_Replication->CellDeath Leads to

Caption: Mechanism of action of Mycoplanecin derivatives.

MIC_Assay_Workflow start Start prep_plate Prepare Serial Dilutions of Mycoplanecin Derivative in 96-well plate start->prep_plate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_plate->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Read Results: Visual or OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

References

dealing with degradation of Mycoplanecin D in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mycoplanecin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of this compound in solution. Due to the limited public data on the specific degradation kinetics of this compound, this guide is based on the general principles of peptide and cyclic depsipeptide stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to use high-purity dimethyl sulfoxide (DMSO). For aqueous buffers in experiments, it is crucial to assess the compatibility of the buffer components with this compound. A buffer at a slightly acidic to neutral pH (pH 5-7) is generally a good starting point for stability.

Q2: How should I store this compound solutions?

A2: Lyophilized this compound powder should be stored at -20°C or colder, protected from light and moisture. Once dissolved, stock solutions in DMSO should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment whenever possible. If short-term storage of aqueous solutions is necessary, store at 4°C for no longer than 24 hours.

Q3: What are the primary factors that can cause degradation of this compound in solution?

A3: Like other peptide-based molecules, the stability of this compound in solution is influenced by several factors, including pH, temperature, solvent composition, and exposure to light and oxygen.[1][2][3] Extreme pH (both acidic and alkaline) and high temperatures can accelerate degradation.

Q4: My this compound solution has changed color. Is it still usable?

A4: A color change in your peptide solution can be an indicator of degradation or contamination.[4] It is recommended to discard the solution and prepare a fresh one from a new stock to ensure the integrity of your experimental results.

Q5: I am observing lower than expected bioactivity in my experiments. Could this be related to this compound degradation?

A5: Yes, degradation of this compound can lead to a loss of biological activity.[2][5] If you suspect degradation, it is advisable to prepare a fresh solution and repeat the experiment. Consider performing a stability check of your solution under your experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound solutions.

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The peptide has limited solubility in the aqueous buffer.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, if permissible for your assay.- Try a different buffer system or adjust the pH.- Sonicate the solution briefly to aid dissolution.
Inconsistent experimental results - Degradation of this compound stock or working solutions.- Multiple freeze-thaw cycles of the stock solution.- Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Loss of activity over time in a multi-day experiment Instability of this compound in the experimental medium at the incubation temperature.- If possible, add freshly prepared this compound at specific time points during the experiment.- Perform a preliminary experiment to assess the stability of this compound in your specific medium and under your experimental conditions over the duration of the experiment.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of this compound leading to the formation of byproducts.- Analyze a freshly prepared solution as a reference.- Investigate the impact of pH, temperature, and light on your solution to identify the cause of degradation.- Common degradation pathways for peptides include hydrolysis, oxidation, and deamidation.[1][2][3]

Data on Factors Affecting Peptide Stability

Factor General Effect on Stability Recommendations for this compound
pH Peptides are most stable at a specific pH range, typically between 5 and 7.[6] Extreme pH can catalyze hydrolysis of amide and ester bonds.[2][7]Maintain solutions at a pH between 5.0 and 7.0. Avoid strongly acidic or alkaline conditions.
Temperature Higher temperatures accelerate degradation reactions.[7]Store stock solutions at -80°C. Prepare working solutions fresh and keep them on ice when not in use.
Solvent The choice of solvent can significantly impact stability. Aprotic solvents like DMSO are generally better for long-term storage of stock solutions.Use high-purity DMSO for stock solutions. For aqueous solutions, use sterile, high-purity water and buffer components.
Oxygen Oxidation of certain amino acid residues can occur, leading to loss of activity.[1][2]To minimize oxidation, particularly for long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen.
Light Exposure to UV light can cause photodegradation of peptides.Protect solutions from light by using amber vials or by wrapping vials in foil.
Enzymes Proteases and esterases present in biological samples can degrade peptides.[5]When working with biological matrices, consider the potential for enzymatic degradation and work quickly at low temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Lyophilized this compound

    • Anhydrous, high-purity DMSO

    • Sterile, amber polypropylene or glass vials

    • Inert gas (argon or nitrogen) (optional)

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Carefully weigh the required amount of this compound in a sterile microfuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and sonicate in a water bath for a few minutes to ensure complete dissolution.

    • (Optional) Gently purge the headspace of the vial with argon or nitrogen to displace oxygen.

    • Aliquot the stock solution into single-use, amber vials.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
  • Materials:

    • This compound stock solution (in DMSO)

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • Incubator or water bath set to the experimental temperature (e.g., 37°C)

    • HPLC or LC-MS system for analysis

  • Procedure:

    • Prepare a solution of this compound in the experimental buffer at the final working concentration.

    • Immediately analyze a sample of the freshly prepared solution (t=0) by HPLC or LC-MS to determine the initial peak area of the intact this compound.

    • Incubate the remaining solution at the desired experimental temperature.

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC or LC-MS.

    • Compare the peak area of intact this compound at each time point to the initial peak area to determine the percentage of degradation over time.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Visualizations

Potential Degradation Pathways of a Cyclic Depsipeptide

Potential Degradation Pathways for this compound A This compound (Intact Cyclic Depsipeptide) B Hydrolysis (e.g., at ester or amide bonds) A->B H₂O, H⁺ or OH⁻ C Oxidation (e.g., at susceptible residues) A->C O₂ D Linearized Peptide B->D E Smaller Peptide Fragments D->E F Oxidized this compound

Caption: Potential chemical degradation pathways for this compound in solution.

Experimental Workflow for Stability Assessment

Workflow for this compound Stability Assessment A Prepare this compound in experimental buffer B t=0 Analysis (HPLC/LC-MS) A->B C Incubate at experimental temperature A->C E Data Analysis: Compare peak areas to t=0 B->E D Time-point Analysis (e.g., 1, 2, 4, 8, 24h) C->D D->E F Determine Degradation Profile E->F

Caption: A typical experimental workflow for assessing the stability of this compound.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting Inconsistent Experimental Results A Inconsistent Experimental Results B Is the this compound solution freshly prepared? A->B C Prepare fresh solution from a new stock aliquot B->C No D Were stock solutions subjected to freeze-thaw cycles? B->D Yes H Re-run experiment C->H E Aliquot stock solutions for single use D->E Yes F Is the compound stable under assay conditions? D->F No E->H G Perform stability study (Protocol 2) F->G Unsure G->H

Caption: A decision-making diagram for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Optimization of Coupling Agents for Mycoplanecin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling agents in the synthesis of Mycoplanecin A.

Frequently Asked Questions (FAQs)

Q1: What are the most critical coupling steps in the total synthesis of Mycoplanecin A?

The total synthesis of Mycoplanecin A involves several crucial peptide coupling and esterification reactions. Key steps that require careful optimization of coupling agents include the fragment coupling of the hexapeptide and tetrapeptide fragments to form the linear decapeptide, and the subsequent challenging macrocyclization to form the cyclic depsipeptide core.[1]

Q2: Which coupling agents have been successfully used in the synthesis of Mycoplanecin A fragments?

Several coupling agents have been employed with varying degrees of success for different fragments of Mycoplanecin A. These include:

  • EDC/HOBt: Used for the coupling of Cbz-Leu-OH.[1]

  • Isobutyl chloroformate (IBCF): Mediated the coupling of a dipeptide hydrochloride with Cbz-(OTBS)-MeThr-OH.[1]

  • TBTU: Utilized for the coupling of Boc-MeVal-OH.[1]

  • HATU: Employed for the coupling of Boc-HoLeu-OH.[1][2]

  • PyAOP: Gave a good yield in the coupling of the obtained free amine with Alloc-MeVal-OH.[1][2]

  • MNBA/PPY: Used for the esterification of the MeThr side-chain hydroxyl group with Fmoc-Gly-OH.[1]

Q3: What challenges can be expected during the fragment coupling and macrocyclization steps?

The fragment coupling to form the linear decapeptide and the final macrocyclization are particularly challenging steps. Initial attempts at fragment coupling using HATU or T3P resulted in only moderate yields.[1][2] The macrocyclization is also a significant hurdle, with agents like PyAOP and initial attempts with COMU giving low yields (22%), and TFFH failing to produce the desired product.[1]

Q4: Are there any known side reactions to be aware of when using uronium-based coupling reagents like HATU or HBTU?

Yes, a common side reaction with uronium/aminium-based coupling reagents such as HBTU and HATU is guanidinylation of the N-terminal amine of the peptide.[3][4] This side reaction can be minimized by not using an excess of the coupling reagent relative to the carboxylic acid.[5] Phosphonium-based reagents like PyAOP do not cause this side reaction.[4][6]

Troubleshooting Guide

Problem 1: Low yield during the coupling of the hexapeptide and tetrapeptide fragments.

  • Possible Cause: The choice of coupling agent is suboptimal for this specific fragment condensation.

  • Troubleshooting Steps:

    • Switch Coupling Agent: If using HATU or T3P and experiencing moderate yields, consider switching to COMU, which has been reported to significantly improve the yield of the linear decapeptide to as high as 81%.[1][2]

    • Optimize Reagent Equivalents: Ensure the correct stoichiometry of the coupling agent, carboxylic acid fragment, and amine fragment is being used. For difficult couplings, increasing the equivalents of the coupling reagent may be beneficial.[7]

    • Solvent Choice: Ensure the solvent (e.g., DMF) is anhydrous and suitable for the chosen coupling reagent. Poor solubility of reactants can lead to incomplete reactions.[8]

Problem 2: Very low or no yield during the macrocyclization step.

  • Possible Cause 1: The chosen coupling agent is not effective for this challenging intramolecular reaction.

  • Troubleshooting Steps:

    • Change Coupling Agent: If PyAOP or TFFH are giving poor results, COMU has been shown to be more effective.[1]

    • Optimize COMU Conditions: If initial yields with COMU are still low (e.g., around 22%), increasing the equivalents of COMU (from 4.4 to 10 eq.) can modestly improve the yield to around 39%.[1]

  • Possible Cause 2: The reaction conditions are not favorable for the macrocyclization.

  • Troubleshooting Steps:

    • Increase Temperature: Performing the cyclization at an elevated temperature (e.g., 70 °C) can be a more effective strategy for improving the yield.[1]

    • High-Dilution Conditions: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the linear peptide solution to the reaction mixture using a syringe pump.[1]

Problem 3: Presence of deletion sequences in the final product.

  • Possible Cause: Incomplete coupling reactions at one or more steps.

  • Troubleshooting Steps:

    • Monitor Coupling Completion: Use a qualitative test like the Kaiser test to monitor the completion of each coupling step. If the test is positive for free amines, a second coupling should be performed.[5]

    • Capping: If unreacted amine is still present after a second coupling, use an acetic anhydride solution to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.[5]

    • Optimize Coupling Conditions: For difficult sequences, consider changing the solvent (e.g., from DMF to NMP or DMSO) or using a more powerful coupling reagent like HATU or HCTU.[5]

Problem 4: Racemization of amino acid residues.

  • Possible Cause: The activation method or reaction conditions are promoting epimerization.

  • Troubleshooting Steps:

    • Use of Additives: When using carbodiimide reagents like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure can minimize racemization.[4][9]

    • Choice of Base: The choice and amount of base can influence racemization. Use a non-nucleophilic base like DIPEA or NMM. For sensitive couplings, a weaker base may be preferable.[4]

    • Pre-activation Time: Keep the pre-activation time of the carboxylic acid to a minimum, as the activated species can be prone to racemization over time.[7]

Data Presentation: Coupling Agent Efficiency in Mycoplanecin A Synthesis

Coupling StepCoupling AgentYield (%)Reference
Fragment Coupling (Hexapeptide + Tetrapeptide) HATUModerate[1][2]
T3PModerate[1][2]
COMU 81 [1][2]
Macrocyclization PyAOP22[1]
COMU (4.4 eq.)22[1]
TFFH0[1]
COMU (10 eq.) 39 [1]
COMU (at 70 °C) Improved [1]
Other Peptide Couplings EDC/HOBtNot specified[1]
IBCFExcellent[1]
TBTUNot specified[1][2]
PyAOPGood[1][2]

Experimental Protocols

General Protocol for COMU-mediated Fragment Coupling:

  • The Fmoc protecting group of the hexapeptide fragment is cleaved using tris(2-aminoethyl)amine (tren).

  • The resulting free amine is dissolved in an appropriate anhydrous solvent (e.g., DMF).

  • The carboxylic acid of the tetrapeptide fragment (1 equivalent) and COMU (1.1-1.5 equivalents) are added to the solution.

  • A non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) is added, and the reaction is stirred at room temperature until completion, as monitored by LC-MS.

  • Upon completion, the reaction mixture is worked up to isolate the linear decapeptide.

Optimized Protocol for COMU-mediated Macrocyclization:

  • The linear decapeptide precursor is globally deprotected using a 1:1 mixture of TFA in DCM to cleave the N-terminal Boc group and the C-terminal tert-butyl ester simultaneously.

  • The deprotected linear peptide is dissolved in a suitable solvent (e.g., DMF) to a very low concentration.

  • In a separate flask, a solution of COMU (e.g., 10 equivalents) and a base (e.g., DIPEA) in a large volume of solvent is prepared and heated to 70 °C.

  • The solution of the deprotected linear peptide is added slowly to the heated coupling reagent solution over several hours using a syringe pump.

  • The reaction is monitored by LC-MS for the formation of the cyclic product.

  • After completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography.

Visualizations

experimental_workflow cluster_fragment_coupling Fragment Coupling cluster_deprotection Global Deprotection cluster_macrocyclization Macrocyclization fc_start Hexapeptide (amine) + Tetrapeptide (acid) fc_reagents Coupling Agents: HATU, T3P, COMU fc_start->fc_reagents Add fc_product Linear Decapeptide fc_reagents->fc_product Yields: Moderate (HATU/T3P) 81% (COMU) dep_start Protected Linear Decapeptide dep_reagent TFA / DCM dep_start->dep_reagent dep_product Deprotected Linear Decapeptide dep_reagent->dep_product mc_start Deprotected Linear Decapeptide mc_reagents Coupling Agents: PyAOP, TFFH, COMU mc_start->mc_reagents Add to mc_conditions High Dilution Elevated Temp (70°C) mc_start->mc_conditions Slow Addition mc_product Mycoplanecin A Core mc_conditions->mc_product Optimized Yield troubleshooting_logic cluster_fragment Fragment Coupling cluster_macro Macrocyclization start Low Coupling Yield fc_q1 Using HATU/T3P? start->fc_q1 Fragment Coupling mc_q1 Using PyAOP/TFFH? start->mc_q1 Macrocyclization fc_a1_yes Switch to COMU fc_q1->fc_a1_yes Yes fc_a1_no Optimize reagent equivalents & solvent fc_q1->fc_a1_no No mc_a1_yes Switch to COMU mc_q1->mc_a1_yes Yes mc_q2 Low yield with COMU? mc_q1->mc_q2 No mc_a2_yes Increase COMU eq. & Increase Temp to 70°C mc_q2->mc_a2_yes Yes

References

Validation & Comparative

A Comparative Analysis of Mycoplanecin D and Griselimycin: Novel Antitubercular Agents Targeting DnaN

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, efficacy, and experimental protocols of two potent inhibitors of the bacterial DNA polymerase III sliding clamp.

In the ongoing battle against multidrug-resistant tuberculosis, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. Among the promising candidates are Mycoplanecin D and griselimycin, two natural product-derived cyclic peptides that share a common molecular target: the DNA polymerase III sliding clamp, DnaN. This guide provides a comprehensive comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by available experimental data and methodologies.

At a Glance: Key Differences and Similarities

Both this compound and griselimycin are potent inhibitors of mycobacterial DnaN, a crucial component of the DNA replication machinery. By binding to DnaN, they disrupt its interaction with the DNA polymerase, thereby halting DNA replication and leading to bacterial cell death. While they share a common target, their chemical structures, potencies, and pharmacokinetic properties exhibit notable differences.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogs, as well as for griselimycin and its derivatives.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMICSource
Mycoplanecin EMycobacterium tuberculosis83 ng/mL[1][2][3]
Dihydromycoplanecin AMycobacterium tuberculosis<0.0125 to 25 µg/mL[4]
Cyclohexylgriselimycin (CGM)Mycobacterium tuberculosis H37Rv0.05 µM (~55.7 µg/mL)[5]
Griselimycin (natural)Not specifiedGenerally less potent than CGM[5][6]

Table 2: Comparative Binding Affinity to DnaN

CompoundTarget ProteinDissociation Constant (KD)Source
Mycoplanecin AM. smegmatis DnaN95.4 ± 58.0 nM[7]
Mycoplanecin BM. smegmatis DnaN24.4 ± 11.9 nM[7]
GriselimycinM. smegmatis DnaN6.5 ± 5.9 nM[7]
GriselimycinM. tuberculosis DnaN1.0 x 10-10 M

Table 3: Comparative Toxicity Data

CompoundAnimal ModelLD50 (Oral)Source
Dihydromycoplanecin AMice>6,000 mg/kg[4]
GriselimycinMice1 g/kg (1,000 mg/kg)

Mechanism of Action: Targeting the DNA Sliding Clamp

Both this compound and griselimycin exert their antibacterial effects by targeting the β-clamp of DNA polymerase III, also known as DnaN. This ring-shaped protein encircles the DNA and acts as a sliding platform for the polymerase, ensuring processive DNA replication. By binding to a hydrophobic pocket on the DnaN surface, these cyclic peptides allosterically inhibit the interaction between DnaN and the α-subunit of the DNA polymerase, effectively stalling the replication fork.

Mechanism of Action of this compound and Griselimycin cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA_Polymerase DNA Polymerase DnaN DnaN (Sliding Clamp) DNA_Polymerase->DnaN interacts with DnaN->DNA_Polymerase interaction disrupted DNA DNA Template DnaN->DNA encircles Replication_Blocked DNA Replication Blocked DnaN->Replication_Blocked Antibiotic This compound / Griselimycin Antibiotic->DnaN binds to

Mechanism of DnaN Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and griselimycin.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution for Mycobacterium tuberculosis

This protocol is based on the standardized broth microdilution method for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • Test compounds (this compound, griselimycin) dissolved in a suitable solvent (e.g., DMSO)

  • Mycobacterium tuberculosis H37Rv culture

  • Sterile saline or PBS with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation:

    • A suspension of M. tuberculosis H37Rv is prepared in sterile saline or PBS with Tween 80.

    • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Drug Dilution:

    • Serial twofold dilutions of the test compounds are prepared in Middlebrook 7H9 broth in the 96-well plates.

    • A range of concentrations should be tested to determine the lowest concentration that inhibits growth.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well containing the drug dilutions.

    • Control wells containing medium only (sterility control) and medium with inoculum but no drug (growth control) are included.

    • The plates are sealed and incubated at 37°C for 7-14 days.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. Growth is assessed visually or by using a redox indicator like resazurin.

Broth Microdilution MIC Assay Workflow Start Start Inoculum_Prep Prepare M. tuberculosis Inoculum Start->Inoculum_Prep Drug_Dilution Prepare Serial Drug Dilutions in 96-well Plate Inoculum_Prep->Drug_Dilution Inoculation Inoculate Plate with Bacterial Suspension Drug_Dilution->Inoculation Incubation Incubate at 37°C for 7-14 days Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading End End Reading->End

MIC Assay Workflow

Determination of Binding Affinity using Microscale Thermophoresis (MST)

This protocol outlines the general procedure for measuring the binding affinity of this compound and griselimycin to the DnaN protein.

Materials:

  • Purified DnaN protein (labeled with a fluorescent dye, e.g., NT-647)

  • Test compounds (this compound, griselimycin)

  • MST buffer (e.g., PBS with 0.05% Tween 20)

  • MST instrument (e.g., Monolith NT.115)

  • Capillaries

Procedure:

  • Sample Preparation:

    • A constant concentration of the fluorescently labeled DnaN protein is prepared in the MST buffer.

    • A serial dilution of the test compound (ligand) is prepared in the same buffer.

  • Binding Reaction:

    • The labeled DnaN protein is mixed with each dilution of the test compound.

    • The mixtures are incubated to allow the binding reaction to reach equilibrium.

  • MST Measurement:

    • The samples are loaded into capillaries.

    • The MST instrument applies a microscopic temperature gradient to the capillaries and measures the fluorescence change as the molecules move along this gradient. The change in thermophoresis upon ligand binding is used to determine the binding affinity.

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.

    • The data is fitted to a binding model (e.g., the law of mass action) to calculate the dissociation constant (KD).

Microscale Thermophoresis (MST) Workflow Start Start Prepare_Protein Prepare Fluorescently Labeled DnaN Start->Prepare_Protein Prepare_Ligand Prepare Serial Dilutions of Compound Start->Prepare_Ligand Mix Mix Labeled DnaN and Compound Dilutions Prepare_Protein->Mix Prepare_Ligand->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Load_Capillaries Load Samples into Capillaries Incubate->Load_Capillaries MST_Measurement Perform MST Measurement Load_Capillaries->MST_Measurement Analyze_Data Analyze Data to Determine KD MST_Measurement->Analyze_Data End End Analyze_Data->End

MST Workflow

Conclusion

This compound and griselimycin represent a promising class of antitubercular agents with a novel mechanism of action targeting DnaN. The available data suggests that mycoplanecins, particularly analogs like Mycoplanecin E, may possess significantly higher potency against M. tuberculosis compared to griselimycin. While griselimycin has been more extensively studied, leading to the development of a more metabolically stable derivative (CGM), the mycoplanecin family holds great potential for further optimization. The detailed experimental protocols provided in this guide should aid researchers in conducting further comparative studies and advancing the development of these important antibacterial compounds. Future research should focus on obtaining more comprehensive in vivo efficacy and toxicity data for this compound and its analogs to fully assess their therapeutic potential.

References

Unveiling the Potency of Mycoplanecin D: A Comparative Guide to its DnaN-Targeting Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Mycoplanecin D, a promising antibiotic candidate, validates its potent mechanism of action targeting the bacterial DNA sliding clamp, DnaN. This guide provides a comparative overview of this compound's performance against other DnaN inhibitors, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their understanding of this novel therapeutic agent.

Mycoplanecins have demonstrated significant potential in the fight against multidrug-resistant mycobacterial infections.[1] Recent studies have elucidated the specific molecular interactions that underpin their antibacterial activity, confirming DnaN as their primary target.[2][3][4] This validation opens new avenues for the development of effective treatments for challenging infectious diseases like tuberculosis.

Quantitative Comparison of DnaN Inhibitors

The efficacy of this compound and its analogs stems from their high-affinity binding to DnaN, a critical component of the bacterial DNA replication machinery. This interaction disrupts the replication process, ultimately leading to bacterial cell death. The following table summarizes the binding affinities and antibacterial potencies of Mycoplanecins in comparison to Griselimycin, another well-characterized DnaN inhibitor.

CompoundTarget SpeciesBinding Affinity (Kd) to DnaNMinimum Inhibitory Concentration (MIC)Reference
Mycoplanecin AM. smegmatis95.4 ± 58.0 nMNot Reported[5]
Mycoplanecin BM. smegmatis24.4 ± 11.9 nMNot Reported[5]
Mycoplanecin E M. tuberculosis Not Reported83 ng/mL [5][6][7]
Griselimycin (GM)M. smegmatis6.5 ± 5.9 nM~2000 ng/mL (estimated 24-fold higher than Mycoplanecin E)[5]
Griselimycin (GM)M. tuberculosis1.0 x 10⁻¹⁰ MNot directly compared to Mycoplanecin E in the same study[1][2]
CyclohexylgriselimycinM. tuberculosis2.0 x 10⁻¹⁰ MNot Reported[1]

Note: The data indicates that while Griselimycin exhibits a strong binding affinity to DnaN, Mycoplanecin E is approximately 24-fold more potent in inhibiting the growth of Mycobacterium tuberculosis.[5][6][7] The dissociation constants (Kd) for Mycoplanecins were determined using microscale thermophoresis (MST).[5]

The DnaN-Targeting Mechanism: A Visual Representation

The bacterial DNA replication process is a complex and highly coordinated series of events. The DNA polymerase III sliding clamp, DnaN, plays a pivotal role by encircling the DNA and tethering the polymerase to the template strand, ensuring processive DNA synthesis. This compound and its counterparts inhibit this crucial step.

DnaN_Pathway cluster_replication_fork Bacterial DNA Replication Fork cluster_inhibition Inhibition by this compound ssDNA Single-Stranded DNA Template DnaG Primase (DnaG) Synthesizes RNA primer ssDNA->DnaG binds to RNA_Primer RNA Primer DnaG->RNA_Primer synthesizes Clamp_Loader Clamp Loader (DnaX complex) RNA_Primer->Clamp_Loader recruits DnaN Sliding Clamp (DnaN) Clamp_Loader->DnaN loads onto DNA Pol_III DNA Polymerase III DnaN->Pol_III tethers Replicated_DNA Newly Synthesized DNA Pol_III->Replicated_DNA synthesizes Mycoplanecin_D This compound Mycoplanecin_D->DnaN binds to and inhibits

Caption: DnaN's role in bacterial DNA replication and its inhibition by this compound.

Experimental Validation of the DnaN-Targeting Mechanism

The validation of DnaN as the molecular target of this compound involves a series of biophysical and structural biology techniques. The following workflow outlines the key experiments performed to confirm this mechanism.

Experimental_Workflow cluster_workflow Workflow for Validating DnaN Inhibitors cluster_binding_assays Binding Assays cluster_structural_assays Structural Studies cluster_activity_assays Activity Assays A Hypothesis: Compound targets DnaN B Binding Affinity Measurement A->B C Structural Analysis A->C D In Vitro Antibacterial Activity A->D MST Microscale Thermophoresis (MST) B->MST SPR Surface Plasmon Resonance (SPR) B->SPR XRay X-ray Crystallography C->XRay MIC Minimum Inhibitory Concentration (MIC) Assay D->MIC E Mechanism Confirmation MST->E SPR->E XRay->E MIC->E

Caption: General experimental workflow for validating DnaN inhibitors.

Key Experimental Protocols

Microscale Thermophoresis (MST)

Microscale thermophoresis is a powerful technique used to quantify biomolecular interactions in solution.[8] It measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.

  • Objective: To determine the binding affinity (Kd) of Mycoplanecins and Griselimycin to DnaN.

  • General Procedure:

    • Protein Labeling: DnaN is fluorescently labeled according to the manufacturer's protocol.

    • Sample Preparation: A dilution series of the unlabeled inhibitor (Mycoplanecin or Griselimycin) is prepared. A constant concentration of labeled DnaN is added to each dilution.

    • Capillary Loading: The samples are loaded into glass capillaries.

    • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled DnaN is monitored.

    • Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).[5]

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes.[9]

  • Objective: To obtain a high-resolution co-crystal structure of a Mycoplanecin analog bound to DnaN, revealing the specific molecular interactions.

  • General Procedure:

    • Protein Expression and Purification: DnaN is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.

    • Complex Formation: The purified DnaN is incubated with an excess of the Mycoplanecin analog to form a stable complex.

    • Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.

    • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

    • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic model of the DnaN-Mycoplanecin complex is built and refined.[5]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Objective: To quantify the antibacterial potency of Mycoplanecins and compare it to other antibiotics.

  • General Procedure:

    • Bacterial Culture: A standardized inoculum of the target bacterium (e.g., Mycobacterium tuberculosis) is prepared.

    • Serial Dilution: A serial dilution of the antibiotic is prepared in a liquid growth medium in a multi-well plate.

    • Inoculation: Each well is inoculated with the bacterial suspension.

    • Incubation: The plate is incubated under appropriate conditions for a defined period.

    • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.[5][6][7]

Conclusion

The validation of the DnaN-targeting mechanism of this compound and its analogs marks a significant advancement in the quest for novel antibiotics. The superior potency of Mycoplanecin E against Mycobacterium tuberculosis compared to Griselimycin highlights its potential as a lead compound for the development of new anti-tubercular drugs. The detailed experimental data and methodologies presented in this guide offer a valuable resource for the scientific community to further explore and build upon these findings, ultimately accelerating the development of next-generation therapies to combat infectious diseases.

References

cross-resistance studies of Mycoplanecin D with other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis with Griselimycin Reveals Target-Specific Resistance in Mycobacteria

Mycoplanecin D, a potent antimycobacterial agent, has garnered significant interest for its efficacy against Mycobacterium tuberculosis. This guide provides a comprehensive comparison of the cross-resistance patterns between this compound and other antibiotics, with a particular focus on griselimycin, another antibiotic that shares a similar mechanism of action. Experimental data, detailed protocols, and pathway visualizations are presented to offer researchers and drug development professionals a thorough understanding of the resistance landscape surrounding this promising antibiotic candidate.

Executive Summary

This compound and griselimycin both exert their antibacterial effects by targeting the DNA polymerase III sliding clamp, DnaN, a critical component of the bacterial DNA replication machinery.[1][2] This shared mechanism of action is a key determinant in their cross-resistance profiles. Studies have demonstrated that while Mycoplanecins can still inhibit the growth of griselimycin-resistant Mycobacterium smegmatis strains, a significant increase in the minimum inhibitory concentration (MIC) is observed, indicating a degree of cross-resistance.[1] This phenomenon is attributed to the shared molecular target, where mutations or modifications affecting the binding of one drug can confer resistance to the other.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) data from a study investigating the activity of Mycoplanecins against a griselimycin-resistant strain of M. smegmatis.

AntibioticWild-Type M. smegmatis MIC (µg/mL)Griselimycin-Resistant M. smegmatis MIC (µg/mL)Fold-Change in MIC
Mycoplanecin A0.0625 - 0.54 - 816 - 64
Mycoplanecin B0.0625 - 0.54 - 816 - 64
This compound0.0625 - 0.54 - 816 - 64
Mycoplanecin E0.0625 - 0.54 - 816 - 64
GriselimycinNot explicitly stated, but resistance is the defining characteristic of the strain.High-

Data extracted from a study by Stallforth et al. (2024).[1]

This data clearly demonstrates a significant shift in the MIC of Mycoplanecins against the griselimycin-resistant strain, providing quantitative evidence of cross-resistance.

Mechanism of Action and Resistance Pathway

The antibacterial action of both this compound and griselimycin is initiated by their binding to the DnaN protein. This interaction inhibits the proper function of the DNA polymerase III holoenzyme, ultimately leading to a halt in DNA replication and bacterial cell death.

Resistance to these antibiotics can arise from alterations in the DnaN protein that reduce the binding affinity of the drugs. The producing organisms of both Mycoplanecin and griselimycin possess self-resistance genes, mypR and griR respectively, which are homologous and encode for a second copy of DnaN that likely has a lower affinity for the antibiotics they produce.[1]

G cluster_0 Mechanism of Action cluster_1 Resistance Mechanism Mycoplanecin_D This compound DnaN DnaN (DNA Polymerase III Sliding Clamp) Mycoplanecin_D->DnaN Binds to Reduced_Binding Reduced Drug Binding Mycoplanecin_D->Reduced_Binding Ineffective against Griselimycin Griselimycin Griselimycin->DnaN Binds to Griselimycin->Reduced_Binding Ineffective against DNA_Replication DNA Replication DnaN->DNA_Replication Essential for Cell_Death Bacterial Cell Death DnaN->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Inhibition leads to DnaN_Mutation Mutation in DnaN DnaN_Mutation->Reduced_Binding Resistance Antibiotic Resistance Reduced_Binding->Resistance Self_Resistance_Gene Self-Resistance Gene (mypR/griR) Altered_DnaN Altered DnaN Protein Self_Resistance_Gene->Altered_DnaN Altered_DnaN->Reduced_Binding G start Start prepare_strains Prepare Wild-Type and Griselimycin-Resistant Strains start->prepare_strains mic_determination Determine MIC of this compound against both strains prepare_strains->mic_determination compare_mic Compare MIC Values mic_determination->compare_mic analyze_data Analyze Fold-Change in MIC compare_mic->analyze_data conclusion Draw Conclusion on Cross-Resistance analyze_data->conclusion

References

A Comparative Analysis of the Anti-Tubercular Efficacy of Mycoplanecin A, D, and E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of three promising anti-tuberculosis compounds: Mycoplanecin A, D, and E. These novel cyclic peptides represent a significant advancement in the fight against Mycobacterium tuberculosis by targeting a unique bacterial protein, the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial replisome.[1][2] This mechanism of action is distinct from many currently used tuberculosis drugs, suggesting potential efficacy against resistant strains.

Quantitative Efficacy and Target Affinity

The following table summarizes the in vitro efficacy of Mycoplanecin A, D, and E against Mycobacterium smegmatis, a commonly used surrogate for M. tuberculosis, and their binding affinity to the DnaN protein.

CompoundMinimum Inhibitory Concentration (MIC) against M. smegmatis (µg/mL)Dissociation Constant (KD) against M. smegmatis DnaN (nM)
Mycoplanecin A 1.56130 ± 20
Mycoplanecin D 0.7880 ± 10
Mycoplanecin E 0.3950 ± 5

Data sourced from Fu et al., 2024.[1]

Notably, Mycoplanecin E has demonstrated remarkable potency against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 83 ng/mL.[1][2][3] This represents a significant improvement in efficacy, being approximately 24-fold more potent than the related compound griselimycin.[1][2][3]

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies:

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using a standardized broth microdilution method, a reference technique for antimicrobial susceptibility testing of mycobacteria.

Protocol:

  • Bacterial Culture: Mycobacterium smegmatis was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

  • Inoculum Preparation: A bacterial suspension was prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Drug Dilution: Mycoplanecin A, D, and E were serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: The microtiter plates containing the bacterial inoculum and drug dilutions were incubated at 37°C for 48-72 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

DnaN Binding Affinity (Microscale Thermophoresis - MST)

The binding affinity of the Mycoplanecin compounds to their molecular target, DnaN, was quantified using Microscale Thermophoresis (MST).

Protocol:

  • Protein Labeling: Purified M. smegmatis DnaN protein was fluorescently labeled according to the manufacturer's protocol.

  • Ligand Dilution: A serial dilution of each Mycoplanecin compound (A, D, and E) was prepared.

  • Binding Reaction: The labeled DnaN protein was mixed with each dilution of the Mycoplanecin compounds and incubated to allow binding to reach equilibrium.

  • MST Measurement: The samples were loaded into capillaries, and the MST instrument was used to measure the movement of the fluorescently labeled DnaN in a microscopic temperature gradient.

  • Data Analysis: Changes in the thermophoretic movement upon binding of the Mycoplanecins were used to calculate the dissociation constant (KD), which reflects the binding affinity. A lower KD value indicates a higher binding affinity.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of Mycoplanecins and the general experimental workflows for determining their efficacy.

Mycoplanecin_Mechanism cluster_replication Bacterial DNA Replication DNA_Polymerase_III DNA Polymerase III DnaN_Sliding_Clamp DnaN (Sliding Clamp) DNA_Polymerase_III->DnaN_Sliding_Clamp associates with DNA_Strand DNA Strand DnaN_Sliding_Clamp->DNA_Strand encircles Inhibition Inhibition DnaN_Sliding_Clamp->Inhibition Mycoplanecin Mycoplanecin (A, D, E) Mycoplanecin->Inhibition Replication_Halted DNA Replication Halted Inhibition->Replication_Halted

Mycoplanecin Mechanism of Action

Experimental_Workflow cluster_mic MIC Determination cluster_mst DnaN Binding Assay (MST) Culture Bacterial Culture (M. smegmatis) Inoculum Inoculum Preparation Culture->Inoculum Incubation_MIC Incubation Inoculum->Incubation_MIC Serial_Dilution Serial Dilution of Mycoplanecins Serial_Dilution->Incubation_MIC MIC_Result MIC Determination Incubation_MIC->MIC_Result Efficacy_Comparison Efficacy Comparison MIC_Result->Efficacy_Comparison Protein_Purification DnaN Protein Purification & Labeling Binding Binding Reaction Protein_Purification->Binding Ligand_Dilution Mycoplanecin Serial Dilution Ligand_Dilution->Binding MST_Measurement MST Measurement Binding->MST_Measurement KD_Calculation KD Calculation MST_Measurement->KD_Calculation KD_Calculation->Efficacy_Comparison

Experimental Workflow Overview

References

Mycoplanecin D: A Promising Candidate Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A new class of antibiotics, the mycoplanecins, demonstrates significant potential in the fight against drug-resistant tuberculosis (TB). With a novel mechanism of action targeting the DNA polymerase III sliding clamp (DnaN), these compounds offer a promising avenue for the development of new treatments for multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.

Recent studies have highlighted the potent antimycobacterial activity of mycoplanecin derivatives. While specific data on Mycoplanecin D against a comprehensive panel of drug-resistant Mycobacterium tuberculosis strains is limited in publicly available research, the exceptional activity of its analogue, Mycoplanecin E, underscores the potential of this compound class. Mycoplanecin E has demonstrated a remarkably low minimum inhibitory concentration (MIC) of 83 ng/mL against M. tuberculosis.[1][2][3] Furthermore, dihydromycoplanecin A, another related compound, has shown strong activity against various mycobacterial species, with MIC values ranging from less than 0.0125 to 25 µg/mL.[4] This suggests that mycoplanecins as a class are potent inhibitors of M. tuberculosis.

The unique mechanism of targeting DnaN is a significant advantage, as it differs from the targets of current first- and second-line anti-TB drugs, reducing the likelihood of cross-resistance.[1][5] This positions mycoplanecins as valuable candidates for inclusion in novel combination therapies against highly resistant TB strains.

Comparative Activity of Mycoplanecins and Standard Anti-TB Drugs

To contextualize the potential of the mycoplanecin class, the following table summarizes the available MIC data for a potent mycoplanecin analog against a drug-susceptible M. tuberculosis strain, alongside typical MIC ranges for standard anti-TB drugs against both susceptible and resistant strains. The stark contrast in potency highlights the promise of mycoplanecins, while also emphasizing the urgent need for further studies to determine the specific activity of this compound against a broad spectrum of resistant clinical isolates.

Compound TB Strain Type MIC Range (µg/mL)
Mycoplanecin E Drug-Susceptible0.083
Isoniazid Drug-Susceptible0.015 - 0.1
Isoniazid-Resistant (katG mutation)>1
Isoniazid-Resistant (inhA mutation)0.1 - 1.0
Rifampicin Drug-Susceptible0.03 - 0.25
Rifampicin-Resistant1.0 - >256
Ethambutol Drug-Susceptible0.5 - 2.0
Ethambutol-Resistant>4.0
Pyrazinamide Drug-Susceptible12.5 - 50
Pyrazinamide-Resistant>100
Moxifloxacin Drug-Susceptible0.06 - 0.5
Fluoroquinolone-Resistant>2.0
Bedaquiline Drug-Susceptible0.03 - 0.12
Bedaquiline-Resistant>0.25
Linezolid Drug-Susceptible0.125 - 1.0
Linezolid-Resistant>2.0

Note: The MIC for Mycoplanecin E is presented as a specific value from a single study. The MIC ranges for standard drugs are approximate and can vary depending on the specific mutation conferring resistance and the testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for broth microdilution testing of Mycobacterium tuberculosis complex.

1. Inoculum Preparation: a. From a pure culture of M. tuberculosis on solid medium, select at least 3-4 colonies. b. Suspend the colonies in a tube containing 5 mL of sterile saline and glass beads. c. Vortex thoroughly to create a homogenous suspension. d. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a nephelometer. e. Prepare a 1:100 dilution of the standardized inoculum in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase). This will be the final inoculum.

2. Plate Preparation: a. Perform two-fold serial dilutions of this compound and comparator drugs in a 96-well U-bottom microtiter plate using supplemented Middlebrook 7H9 broth. b. The final volume in each well should be 100 µL. c. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

3. Inoculation and Incubation: a. Add 100 µL of the final inoculum to each well, except for the sterility control. b. Seal the plate and incubate at 37°C.

4. Reading and Interpretation: a. Read the plates when visible growth is observed in the growth control well, typically between 7 and 21 days. b. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

Visualizing the Path to Validation

The following diagrams illustrate the proposed mechanism of action for mycoplanecins and a typical experimental workflow for evaluating their efficacy.

Mycoplanecin_Mechanism Proposed Mechanism of Action of this compound Mycoplanecin_D This compound M_tuberculosis Mycobacterium tuberculosis Mycoplanecin_D->M_tuberculosis Cell_Wall Cell Wall Penetration M_tuberculosis->Cell_Wall DnaN DNA Polymerase III Sliding Clamp (DnaN) Cell_Wall->DnaN Binds to Replication_Fork Replication Fork Stalling DnaN->Replication_Fork DNA_Replication_Inhibition Inhibition of DNA Replication Replication_Fork->DNA_Replication_Inhibition Bactericidal_Activity Bactericidal Activity DNA_Replication_Inhibition->Bactericidal_Activity

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Experimental Workflow for Efficacy Evaluation cluster_0 In Vitro Studies cluster_1 Ex Vivo / In Vivo Studies cluster_2 Data Analysis MIC_Susceptible MIC Determination vs. Drug-Susceptible M. tb MIC_Resistant MIC Determination vs. Drug-Resistant M. tb (MDR, XDR) MIC_Susceptible->MIC_Resistant Time_Kill Time-Kill Kinetics MIC_Resistant->Time_Kill Synergy_Testing Synergy Testing with Standard Drugs Time_Kill->Synergy_Testing Macrophage_Infection Macrophage Infection Model Synergy_Testing->Macrophage_Infection Mouse_Model Mouse Model of TB Infection Macrophage_Infection->Mouse_Model Comparative_Analysis Comparative Analysis of Efficacy Mouse_Model->Comparative_Analysis PK_PD_Modeling Pharmacokinetic/Pharmacodynamic Modeling Comparative_Analysis->PK_PD_Modeling

Caption: Workflow for evaluating this compound's anti-TB activity.

References

Investigating the Synergy of Mycoplanecin D with Antitubercular Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of published studies specifically investigating the synergistic effects of Mycoplanecin D in combination with other antitubercular drugs. While research has illuminated the potent standalone activity and novel mechanism of action of the mycoplanecin family of antibiotics, their potential to enhance the efficacy of existing tuberculosis treatments remains an unexplored yet promising frontier. This guide provides researchers, scientists, and drug development professionals with an overview of Mycoplanecin's mechanism of action, a detailed protocol for assessing drug synergy, and a framework for future investigations into combination therapies.

Mycoplanecin: A Novel Antitubercular Agent

Mycoplanecins are a class of potent anti-tuberculosis antibiotics.[1][2][3] Recent studies have identified the DNA polymerase III sliding clamp (DnaN) as the molecular target for these compounds.[1][2][4] This mechanism is distinct from many currently used TB drugs, suggesting that mycoplanecins could be effective against drug-resistant strains of Mycobacterium tuberculosis.[4] In particular, Mycoplanecin E has demonstrated a remarkably low minimum inhibitory concentration (MIC) of 83 ng/mL, making it significantly more potent than the related griselimycins.[1][2][3] The unique mode of action of mycoplanecins paves the way for their development in tackling multidrug-resistant mycobacterial infections.[2][3]

Assessing Drug Synergy: The Checkerboard Assay

A standard method to evaluate the interaction between two antimicrobial agents is the checkerboard assay.[5][6][7] This technique allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the nature of the drug interaction.

Experimental Protocol: Checkerboard Assay for Mycobacterium tuberculosis

This protocol outlines the steps to assess the synergistic potential of this compound with another antitubercular drug (Drug X).

1. Preparation of Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution

  • Drug X stock solution

  • Sterile 96-well microplates[6]

2. Determination of Minimum Inhibitory Concentration (MIC):

  • Before assessing synergy, the MIC of each drug alone must be determined.[5]

  • Prepare serial dilutions of this compound and Drug X in separate 96-well plates.

  • Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is the lowest concentration of the drug that inhibits visible growth of the bacteria.[8]

3. Checkerboard Assay Setup:

  • In a 96-well plate, create a two-dimensional gradient of both drugs.

  • Along the x-axis, serially dilute Drug X.

  • Along the y-axis, serially dilute this compound.

  • This creates a matrix of wells, each containing a unique combination of concentrations of the two drugs.[7]

  • Inoculate all wells with a standardized M. tuberculosis suspension.

  • Include control wells with no drugs, and wells with each drug alone.

4. Incubation and Data Collection:

  • Incubate the plate at 37°C for 7-14 days.

  • After incubation, assess bacterial growth in each well. This can be done visually or by using a growth indicator dye like resazurin.[8]

5. Calculation of the Fractional Inhibitory Concentration (FIC) Index:

  • The FIC for each drug is calculated as follows:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Drug X = (MIC of Drug X in combination) / (MIC of Drug X alone)

  • The FIC Index (FICI) is the sum of the individual FICs:

    • FICI = FIC of this compound + FIC of Drug X[9]

6. Interpretation of Results:

  • Synergy: FICI ≤ 0.5[10][11]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[11]

  • Antagonism: FICI > 4.0[11]

A summary of hypothetical quantitative data from such an experiment is presented in the table below.

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound0.1250.0310.2480.498Synergy
Isoniazid0.050.01250.250
This compound0.1250.06250.5001.000Additive
Ethambutol2.01.00.500

Visualizing Experimental and Biological Pathways

To further guide researchers, the following diagrams illustrate the experimental workflow for assessing synergy and the known mechanism of action of Mycoplanecin.

Synergy_Assessment_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_analysis Data Analysis prep_culture Prepare Mtb Culture mic_myco Determine MIC of this compound prep_culture->mic_myco mic_drugx Determine MIC of Drug X prep_culture->mic_drugx prep_drugs Prepare Drug Stock Solutions prep_drugs->mic_myco prep_drugs->mic_drugx setup_plate Set up 96-well Plate with Drug Combinations mic_myco->setup_plate mic_drugx->setup_plate inoculate Inoculate with Mtb setup_plate->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (e.g., Resazurin Assay) incubate->read_results calc_fic Calculate FIC Index read_results->calc_fic interpret Interpret Synergy, Additivity, or Antagonism calc_fic->interpret

Caption: Workflow for assessing drug synergy using the checkerboard assay.

Mycoplanecin_MoA Mycoplanecin Mycoplanecin DnaN DnaN (DNA Polymerase III Sliding Clamp) Mycoplanecin->DnaN binds to and inhibits DNA_Replication DNA Replication DnaN->DNA_Replication is essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Mechanism of action of Mycoplanecin targeting DnaN.

Future Directions

The novel mechanism of action of this compound presents a compelling case for investigating its synergistic potential with other antitubercular drugs. Combination therapy is the cornerstone of tuberculosis treatment, helping to prevent the emergence of drug resistance and shorten treatment duration.[12][13] Future studies should prioritize evaluating this compound in combination with first-line drugs such as isoniazid, rifampicin, ethambutol, and pyrazinamide, as well as with newer antitubercular agents. Such research could unlock new, more effective treatment regimens for both drug-susceptible and drug-resistant tuberculosis.

References

A Head-to-Head Comparison of Mycoplanecin D and Isoniazid: Efficacy, Mechanism, and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against tuberculosis (TB), the exploration of novel antimicrobial agents with unique mechanisms of action is paramount to overcoming the challenge of drug resistance. This guide provides a detailed, data-driven comparison of Mycoplanecin D, a newer investigational agent, and isoniazid, a cornerstone of first-line TB therapy for decades. This objective analysis is intended to inform researchers and drug development professionals on the relative merits and underlying biological principles of these two compounds.

Executive Summary

This compound and isoniazid represent two distinct classes of anti-tuberculosis agents, each with a unique molecular target and mechanism of action. Isoniazid, a prodrug, targets the synthesis of mycolic acids, essential components of the mycobacterial cell wall. In contrast, this compound inhibits DNA replication by targeting the DNA polymerase III sliding clamp, DnaN. This fundamental difference in their mechanisms suggests that this compound could be effective against isoniazid-resistant strains of Mycobacterium tuberculosis.

This guide will delve into the available experimental data to compare their efficacy, safety profiles, and pharmacokinetic properties.

Mechanism of Action

Isoniazid: Inhibitor of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, isoniazid forms a covalent adduct with NAD+, which then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[2][4] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[4][5] Mycolic acids are long, branched-chain fatty acids that are crucial for the structural integrity of the mycobacterial cell wall.[2][4] By inhibiting their synthesis, isoniazid disrupts the cell wall, leading to bacterial cell death.[4][5] This action is most effective against rapidly dividing mycobacteria.[1][2]

Isoniazid_Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_Isoniazid INH_NAD_Adduct INH-NAD Adduct Activated_Isoniazid->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Bactericidal_Effect Bactericidal Effect InhA->Bactericidal_Effect Blockage leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Cell_Wall->Bactericidal_Effect Disruption leads to

Caption: Isoniazid's Mechanism of Action.
This compound: A Novel DNA Replication Inhibitor

Mycoplanecins are cyclic peptide antibiotics that have demonstrated potent anti-tuberculosis activity.[6][7] Their mechanism of action is fundamentally different from that of isoniazid. Mycoplanecins target the DNA polymerase III sliding clamp, also known as DnaN.[6][8] DnaN is a ring-shaped protein that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA replication. By binding to DnaN, this compound prevents its proper function, thereby stalling DNA replication and leading to bacterial cell death.[6][8] This novel target is a key reason for the interest in this compound as a potential treatment for drug-resistant TB.

Mycoplanecin_Pathway MycoplanecinD This compound DnaN DnaN (DNA Polymerase III Sliding Clamp) MycoplanecinD->DnaN Binding and Inhibition DNA_Polymerase DNA Polymerase III DnaN->DNA_Polymerase Tethers to DNA Bactericidal_Effect Bactericidal Effect DnaN->Bactericidal_Effect Inhibition leads to stalled replication DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Catalyzes

Caption: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and isoniazid. It is important to note that the data are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are not yet available in the literature.

In Vitro Efficacy
CompoundMycobacterium tuberculosis StrainMIC (µg/mL)MIC (µM)Reference
Mycoplanecin ENot Specified0.083~0.07[6][7]
Dihydromycoplanecin AVarious clinical isolates<0.0125 - 25-
IsoniazidH37Rv0.02 - 0.06~0.15 - 0.44
IsoniazidClinical Isolates0.03 - 0.06~0.22 - 0.44
Cytotoxicity
CompoundCell LineIC50ObservationReference
MycoplanecinsNot Specified>37 µg/mLNo cytotoxicity observed up to 37 µg/mL
IsoniazidHepG2~70 mM (~9600 µg/mL)Cytotoxic effects at >26 mM
IsoniazidHepG2Did not significantly affect viability up to 200 µMLow toxicity at lower concentrations
Pharmacokinetics (in mice)
CompoundParameterValueReference
Dihydromycoplanecin A (IV)Half-life (t½)~0.5 hours
Isoniazid (oral)Half-life (t½)0.4 - 1.6 hours
Isoniazid (oral)Time to Cmax0.16 - 0.5 hours

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of anti-tuberculosis compounds is the Resazurin Microtiter Assay (REMA) . This colorimetric assay provides a visual indication of bacterial growth.

Experimental Workflow: Resazurin Microtiter Assay (REMA)

REMA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Drug_Dilution Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate the wells with the bacterial suspension Drug_Dilution->Inoculation Inoculum_Prep Prepare a standardized inoculum of M. tuberculosis Inoculum_Prep->Inoculation Incubation Incubate the plate at 37°C for 7-10 days Inoculation->Incubation Add_Resazurin Add Resazurin solution to each well Incubation->Add_Resazurin Incubate_Again Incubate for another 24-48 hours Add_Resazurin->Incubate_Again Visual_Read Visually assess color change (Blue to Pink) Incubate_Again->Visual_Read MIC_Determination MIC is the lowest concentration with no color change (remains blue) Visual_Read->MIC_Determination

Caption: Workflow for MIC determination using REMA.

Protocol Details:

  • Preparation of Drug Plates: Two-fold serial dilutions of the test compounds (this compound and isoniazid) are prepared in a 96-well microtiter plate using an appropriate broth medium for mycobacteria (e.g., Middlebrook 7H9).

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv) is prepared and adjusted to a standard turbidity (e.g., McFarland standard 0.5).

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then sealed and incubated at 37°C for 7-10 days.

  • Resazurin Addition: After the initial incubation period, a sterile solution of resazurin is added to each well.

  • Final Incubation and Reading: The plate is incubated for an additional 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the drug that prevents this color change (i.e., the well remains blue).

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Cell_Seeding Seed mammalian cells (e.g., HepG2) in a 96-well plate and allow to adhere Compound_Addition Add various concentrations of test compounds to the wells Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) Compound_Addition->Incubation Add_MTT Add MTT solution to each well and incubate for 2-4 hours Incubation->Add_MTT Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals Add_MTT->Solubilization Absorbance_Read Measure the absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Read IC50_Calculation Calculate the IC50 value (concentration that inhibits 50% of cell viability) Absorbance_Read->IC50_Calculation

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Protocol Details:

  • Cell Seeding: Mammalian cells (e.g., HepG2, a human liver cell line) are seeded into a 96-well plate and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds.

  • Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be calculated.

Conclusion and Future Directions

This compound and isoniazid represent two powerful, yet distinct, approaches to combating Mycobacterium tuberculosis. Isoniazid's long-standing clinical success is a testament to its efficacy, but the rise of resistance necessitates the development of new drugs. This compound, with its novel mechanism of action targeting DNA replication, presents a promising alternative that is likely to be effective against isoniazid-resistant strains.

The available data suggests that this compound and its analogues have potent in vitro activity against M. tuberculosis and may possess a favorable safety profile with low cytotoxicity. However, a direct, head-to-head comparison with isoniazid using standardized methodologies is crucial for a definitive assessment of their relative therapeutic potential. Further research should focus on:

  • Direct Comparative Studies: Performing MIC and cytotoxicity assays for this compound and isoniazid in parallel under identical conditions.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of tuberculosis and comparing it to isoniazid.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Comprehensive PK/PD studies are needed to optimize dosing regimens for this compound.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development to this compound.

The continued investigation of this compound and other novel anti-tuberculosis agents is essential for the future of TB treatment and control.

References

Mycoplanecin E: Demonstrating Potent Anti-Tuberculosis Activity with a Low Minimum Inhibitory Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data confirms the potent in vitro activity of Mycoplanecin E against Mycobacterium tuberculosis, the causative agent of tuberculosis. This guide provides a comparative overview of its Minimum Inhibitory Concentration (MIC) against that of standard anti-tuberculosis drugs, alongside a detailed experimental protocol for MIC determination, offering valuable insights for researchers and drug development professionals in the field.

Mycoplanecin E exhibits a remarkably low MIC of 83 ng/mL against M. tuberculosis.[1] This positions it as a highly potent compound, especially when compared to the related antibiotic, griselimycin, which it outcompetes by approximately 24-fold.[1] The mechanism of action for mycoplanecins involves targeting the DNA polymerase III sliding clamp (DnaN), a crucial component in bacterial DNA replication.[2] This novel target is distinct from that of many current tuberculosis therapies, suggesting potential efficacy against drug-resistant strains.

Comparative Analysis of In Vitro Efficacy

To contextualize the potent activity of Mycoplanecin E, the following table summarizes its MIC against M. tuberculosis in comparison to griselimycin and first-line anti-tuberculosis agents. It is important to note that MIC values for established drugs can vary between studies due to differences in bacterial strains and testing methodologies.

Antimicrobial Agent MIC against M. tuberculosis Target/Mechanism of Action
Mycoplanecin E 83 ng/mL DNA polymerase III sliding clamp (DnaN) [2]
Griselimycin~2000 ng/mL (estimated 24-fold higher than Mycoplanecin E)DNA polymerase III sliding clamp (DnaN)
Isoniazid10 - 250 ng/mLInhibition of mycolic acid synthesis
Rifampicin30 - 160 ng/mLInhibition of DNA-dependent RNA polymerase
Ethambutol2500 - 5000 ng/mLInhibition of arabinosyl transferase
Pyrazinamide12,500 - 100,000 ng/mL (pH dependent)Disruption of membrane potential and transport (at acidic pH)

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following protocol is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Mycobacterium tuberculosis using the broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method.[3]

1. Media and Reagent Preparation:

  • Culture Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).[3]
  • Antimicrobial Agent Stock Solutions: Prepare stock solutions of the antimicrobial agents in an appropriate solvent as recommended by the manufacturer. Sterilize by filtration if necessary.

2. Inoculum Preparation:

  • Culture M. tuberculosis (e.g., H37Rv ATCC 27294) on solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11).
  • Harvest colonies and suspend them in sterile water with glass beads. Vortex to create a homogenous suspension.
  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
  • Prepare the final inoculum by making a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a concentration of approximately 10^5 CFU/mL.

3. Microplate Preparation:

  • Use sterile 96-well U-bottom polystyrene microtiter plates.[3]
  • Perform serial two-fold dilutions of the antimicrobial agents directly in the microtiter plate wells with the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL after adding the inoculum.
  • Include a drug-free well for a positive growth control and an un-inoculated well with broth as a negative control (sterility control).

4. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with 100 µL of the final bacterial inoculum.
  • Seal the plates in a gas-permeable bag or a specific box to prevent evaporation and incubate at 36 ± 1°C.[3]

5. Reading and Interpretation of Results:

  • Incubate the plates until visible growth is observed in the positive control well (typically 7-21 days).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of M. tuberculosis. This can be determined by visual inspection using an inverted mirror.

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_media Prepare Middlebrook 7H9 Broth + OADC serial_dilution Perform Serial Dilutions in 96-well Plate prep_media->serial_dilution prep_drug Prepare Drug Stock Solutions prep_drug->serial_dilution prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 7-21 Days add_inoculum->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results

Caption: Workflow for MIC determination by broth microdilution.

References

Comparative Pharmacokinetics of Dihydromycoplanecin A and Other Antimycobacterial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of dihydromycoplanecin A and key comparator antimycobacterial agents, supported by experimental data and detailed methodologies.

This guide provides a detailed comparative analysis of the pharmacokinetics of dihydromycoplanecin A (DHMP A), a novel cyclic peptide antibiotic with potent antimycobacterial activity, against established first-line and second-line drugs used in the treatment of mycobacterial infections. The comparator drugs included in this analysis are isoniazid, rifampin, ethambutol, and azithromycin. The data presented is derived from preclinical studies in animal models to offer a relevant comparative framework for researchers in the field of antimicrobial drug development.

Executive Summary

Dihydromycoplanecin A exhibits distinct pharmacokinetic properties when compared to standard antimycobacterial agents. Notably, its half-life varies significantly between species, being relatively short in mice and considerably longer in dogs. This guide summarizes the available quantitative pharmacokinetic data, details the experimental protocols for obtaining such data, and provides visual representations of the drugs' mechanisms of action to facilitate a deeper understanding of their comparative profiles.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of dihydromycoplanecin A and the comparator drugs in mice and dogs.

Table 1: Pharmacokinetic Parameters in Mice

DrugDosageRouteCmax (µg/mL)Tmax (h)Half-life (t½) (h)
Dihydromycoplanecin A 10 mg/kgIV--~0.5
Isoniazid 100 mg/kgIP490~0.1-0.4~1.0
Rifampin 10 mg/kgOral~3.5~4~12
Azithromycin 100 mg/kgOral8.9216.5
Ethambutol 100 mg/kgOral---
Apparent Clearance3,400 mL·h−1·kg−1
Apparent Volume of Distribution1,500 mL·kg−1

Table 2: Pharmacokinetic Parameters in Dogs

DrugDosageRouteCmax (µg/mL)Tmax (h)Half-life (t½) (h)
Dihydromycoplanecin A 12.5 mg/kgOral5.035.5 (IV)
Isoniazid -----
Rifampin -----
Azithromycin 11.2 mg/kgOral1.03 ± 0.43251.9 ± 6.69
Ethambutol 25 mg/kgOral2-52-43.3

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing standard preclinical animal models. The following is a generalized description of the experimental methodologies typically used.

Animal Models
  • Mice: Male BALB/c or Swiss albino mice are commonly used. Animals are typically housed in a controlled environment with a standard diet and water ad libitum.

  • Dogs: Beagle dogs are a frequently used breed for pharmacokinetic studies. They are housed in appropriate facilities with controlled environmental conditions.

Drug Administration
  • Oral (PO): Drugs are administered via oral gavage for mice or in capsules for dogs. Formulations are often in aqueous vehicles such as water or carboxymethylcellulose.

  • Intravenous (IV): For intravenous administration, drugs are dissolved in a suitable sterile vehicle and injected into a tail vein for mice or a cephalic or saphenous vein for dogs.

  • Intraperitoneal (IP): For intraperitoneal injection in mice, the drug solution is injected into the peritoneal cavity.

Blood Sampling
  • Mice: Serial blood samples are collected at predetermined time points. Common techniques include retro-orbital sinus puncture, submandibular vein bleeding, or tail vein sampling. To minimize stress and animal usage, microsampling techniques are often employed.

  • Dogs: Blood samples are typically collected from the cephalic or jugular vein. An indwelling catheter may be placed for ease of repeated sampling.

Bioanalytical Methods

Plasma or serum concentrations of the drugs are determined using validated bioanalytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS). This technique allows for sensitive and specific quantification of the parent drug and its metabolites.

Pharmacokinetic Analysis

The collected plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • t½: Elimination half-life.

  • AUC: Area under the plasma concentration-time curve.

  • CL: Clearance.

  • Vd: Volume of distribution.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the mechanisms of action of dihydromycoplanecin A and the comparator drugs.

Dihydromycoplanecin_A_Mechanism Dihydromycoplanecin A Dihydromycoplanecin A DnaN (β-clamp) DnaN (β-clamp) Dihydromycoplanecin A->DnaN (β-clamp) Binds to DNA Polymerase III DNA Polymerase III DnaN (β-clamp)->DNA Polymerase III Required for processivity Inhibition Inhibition DnaN (β-clamp)->Inhibition DNA Replication DNA Replication DNA Polymerase III->DNA Replication Catalyzes Inhibition->DNA Polymerase III Inhibition->DNA Replication Blocks

Caption: Mechanism of action of Dihydromycoplanecin A.

Isoniazid_Mechanism Isoniazid (Prodrug) Isoniazid (Prodrug) KatG (Catalase-Peroxidase) KatG (Catalase-Peroxidase) Isoniazid (Prodrug)->KatG (Catalase-Peroxidase) Activated by Activated Isoniazid Activated Isoniazid KatG (Catalase-Peroxidase)->Activated Isoniazid InhA (Enoyl-ACP reductase) InhA (Enoyl-ACP reductase) Activated Isoniazid->InhA (Enoyl-ACP reductase) Inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis Activated Isoniazid->Mycolic Acid Synthesis Blocks InhA (Enoyl-ACP reductase)->Mycolic Acid Synthesis Essential for Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall Component of

Caption: Mechanism of action of Isoniazid.

Rifampin_Mechanism Rifampin Rifampin β-subunit of DNA-dependent RNA Polymerase β-subunit of DNA-dependent RNA Polymerase Rifampin->β-subunit of DNA-dependent RNA Polymerase Binds to RNA Synthesis (Transcription) RNA Synthesis (Transcription) Rifampin->RNA Synthesis (Transcription) Blocks β-subunit of DNA-dependent RNA Polymerase->RNA Synthesis (Transcription) Inhibits initiation of Bacterial Protein Synthesis Bacterial Protein Synthesis RNA Synthesis (Transcription)->Bacterial Protein Synthesis Required for

Caption: Mechanism of action of Rifampin.[1]

Ethambutol_Mechanism Ethambutol Ethambutol Arabinosyl Transferase Arabinosyl Transferase Ethambutol->Arabinosyl Transferase Inhibits Arabinogalactan Synthesis Arabinogalactan Synthesis Ethambutol->Arabinogalactan Synthesis Blocks Arabinosyl Transferase->Arabinogalactan Synthesis Catalyzes Mycobacterial Cell Wall Mycobacterial Cell Wall Arabinogalactan Synthesis->Mycobacterial Cell Wall Component of

Caption: Mechanism of action of Ethambutol.[2]

Azithromycin_Mechanism Azithromycin Azithromycin 50S Ribosomal Subunit 50S Ribosomal Subunit Azithromycin->50S Ribosomal Subunit Binds to Protein Synthesis (Translation) Protein Synthesis (Translation) Azithromycin->Protein Synthesis (Translation) Blocks 50S Ribosomal Subunit->Protein Synthesis (Translation) Inhibits translocation Bacterial Growth Bacterial Growth Protein Synthesis (Translation)->Bacterial Growth Essential for

Caption: Mechanism of action of Azithromycin.[3]

References

Safety Operating Guide

Prudent Disposal of Mycoplanecin D in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

Mycoplanecin D is a research compound with potential biological activity. As with any laboratory chemical, proper disposal is paramount to ensure the safety of personnel and to maintain environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established best practices for the disposal of potent, non-hazardous pharmaceutical compounds in a research setting should be adopted. This guide provides a procedural framework for the safe handling and disposal of this compound and associated waste.

It is critical to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. EHS can provide guidance based on local, state, and federal regulations and may have specific procedures for the disposal of novel or uncharacterized compounds.

General Disposal Procedures

The following steps outline a general procedure for the disposal of this compound and contaminated materials. This process should be incorporated into your laboratory's standard operating procedures (SOPs).

  • Risk Assessment: Before handling this compound, conduct a thorough risk assessment. Since the specific hazards are not well-documented, treat it as a potent compound. This includes wearing appropriate Personal Protective Equipment (PPE) such as gloves, a lab coat, and safety glasses.

  • Decontamination of Labware and Surfaces:

    • All glassware, spatulas, and other equipment that have come into direct contact with this compound should be decontaminated.

    • A common method for decontaminating equipment that has been in contact with organic compounds is to rinse it with a suitable solvent, such as ethanol or isopropanol, to solubilize the compound. The solvent rinse should then be collected as chemical waste.

    • Following the solvent rinse, wash the equipment with soap and water.

    • Wipe down all work surfaces where this compound was handled with a compatible disinfectant or cleaning agent.

  • Disposal of Unused or Waste this compound:

    • Pure Compound (Solid): Unused or expired solid this compound should be disposed of as chemical waste. It should be placed in a clearly labeled, sealed container. Do not mix it with other waste streams unless directed to do so by your EHS department.

    • Solutions: Solutions containing this compound should be collected as liquid chemical waste. Do not dispose of these solutions down the drain. The waste container must be compatible with the solvent used and clearly labeled with the contents, including the concentration of this compound.

  • Disposal of Contaminated Materials:

    • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

    • Solid Waste: Items such as contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, labeled waste bag for chemical waste.

Quantitative Data for Disposal

While specific quantitative data for this compound disposal is not available, the following table outlines the types of information that would typically be found in a Safety Data Sheet and would be used to guide disposal decisions. Researchers should aim to populate a similar table for any new compound based on available literature or supplier information, in consultation with their EHS department.

ParameterValueSource
LD50 (Oral, Rat) Data Not AvailableN/A
Ecotoxicity Data Not AvailableN/A
Recommended Inactivation Agent Data Not AvailableN/A
Solubility in Water Data Not AvailableN/A
Recommended Disposal Container Polypropylene or GlassGeneral Best Practice
EPA Waste Code (if applicable) To be determined by EHSInstitutional Guidance

Experimental Workflow for Disposal

The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory environment. This workflow emphasizes the importance of institutional consultation and proper waste segregation.

MycoplanecinD_Disposal_Workflow cluster_prep Preparation & Risk Assessment cluster_waste_generation Waste Generation & Segregation cluster_disposal_path Disposal Path start Start: Handling this compound risk_assessment Conduct Risk Assessment (Treat as potent compound) start->risk_assessment consult_ehs Consult Institutional EHS for specific guidance risk_assessment->consult_ehs waste_type Identify Waste Type consult_ehs->waste_type solid_compound Unused/Waste Solid this compound waste_type->solid_compound Solid liquid_solution This compound Solution waste_type->liquid_solution Liquid contaminated_solids Contaminated PPE, etc. waste_type->contaminated_solids Contaminated Solid Waste contaminated_sharps Contaminated Sharps waste_type->contaminated_sharps Sharps collect_solid Collect in Labeled Chemical Waste Container solid_compound->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_solution->collect_liquid contaminated_solids->collect_solid collect_sharps Dispose in Sharps Container contaminated_sharps->collect_sharps ehs_pickup Arrange for EHS Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharps->ehs_pickup

Personal protective equipment for handling Mycoplanecin D

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Mycoplanecin D

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on its classification as a potent antibiotic and general best practices for handling cytotoxic compounds. Users should exercise caution and consult with their institution's safety officer.

This compound is a potent antimycobacterial agent.[1][2] Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure risk to laboratory personnel. This guide provides essential information for the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic agents like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[3][4]

Minimum PPE Requirements:

  • Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[3] These should be changed regularly and immediately if contaminated. Gloves should have a long cuff to be tucked over the gown's sleeve.[5]

  • Gown: A disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. The gown should be resistant to chemotherapy drugs.[6]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield should be worn to protect against splashes and aerosols.[3][7]

  • Respiratory Protection: A fit-tested N95 or higher respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation.[3]

Operational Plan: Handling and Administration

All work with this compound should be conducted in a designated controlled area.

Preparation and Handling:

  • Designated Area: All handling of this compound should occur within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Decontamination: The work surface of the BSC should be decontaminated before and after each use.

  • Spill Kit: A spill kit specifically for cytotoxic agents must be readily available in the work area.[6]

  • Weighing: If handling the solid form, weigh the compound in a ventilated enclosure.

  • Solution Preparation: When preparing solutions, use a closed system to minimize aerosol generation.

Administration (In Vitro/In Vivo):

  • Labeling: All containers with this compound must be clearly labeled with "Cytotoxic Hazard."

  • Transport: When transporting this compound, use sealed, leak-proof secondary containers.

  • Animal Handling: If used in animal studies, appropriate containment housing must be used. All animal waste should be treated as cytotoxic.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be disposed of in designated, clearly labeled cytotoxic waste containers.[7]

  • Sharps: Needles and other sharps must be disposed of in a puncture-resistant cytotoxic sharps container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated inactivating agent or disposed of as cytotoxic waste.

Quantitative Data Summary

Specific quantitative exposure limits for this compound are not available. In the absence of compound-specific data, the most stringent control measures for cytotoxic compounds should be adopted.

ParameterValueSource
Occupational Exposure Limit (OEL)Not Established-
Permissible Exposure Limit (PEL)Not Established-
Toxicity Data (LD50)Not Available-
Emergency Procedures

Skin Exposure:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek medical attention.

Eye Exposure:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • Seek medical attention.

Spills:

  • Evacuate the area and restrict access.

  • Wearing appropriate PPE, cover the spill with absorbent material from the cytotoxic spill kit.[7]

  • Clean the area with a suitable decontamination solution.

  • Dispose of all cleanup materials as cytotoxic waste.[4]

  • Report the spill to the appropriate safety personnel.

Visual Workflow for Handling this compound

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

MycoplanecinD_Handling_Workflow prep Preparation ppe Don Appropriate PPE (2x Gloves, Gown, Eye Protection, Respirator) prep->ppe Step 1 bsc Work in a Certified Biological Safety Cabinet (BSC) ppe->bsc Step 2 handling Handling this compound (Weighing, Reconstitution) bsc->handling Step 3 admin Experimental Administration (In Vitro / In Vivo) handling->admin Step 4 disposal_prep Waste Segregation admin->disposal_prep Step 5 cytotoxic_waste Dispose in Labeled Cytotoxic Waste Container disposal_prep->cytotoxic_waste Step 6 decon Decontaminate BSC and Equipment cytotoxic_waste->decon Step 7 remove_ppe Remove PPE (in specific order) decon->remove_ppe Step 8 end End of Procedure remove_ppe->end Step 9

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.